ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-aminopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKKCNCVCRTEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895571-89-8 | |
| Record name | ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Structure, Properties, and Synthetic Strategies for Drug Discovery
Abstract
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive aminopyrazole core coupled with an ethyl acetate side chain, provides a valuable scaffold for the synthesis of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthetic methodologies for this compound. Particular emphasis is placed on addressing the challenges of regioselectivity in its synthesis and its application as a precursor for developing novel therapeutic agents, such as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, from anti-inflammatory agents to kinase inhibitors for oncology.[1] The introduction of an amino group to the pyrazole ring, creating an aminopyrazole, further enhances its utility by providing a key vector for chemical modification and interaction with biological targets. Aminopyrazoles are recognized as important precursors for a variety of biologically active molecules.[2] this compound, in particular, combines the reactive potential of the 3-aminopyrazole moiety with a flexible ethyl acetate group at the N1 position, making it an attractive starting material for library synthesis and lead optimization in drug discovery programs.
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure of this compound consists of a 5-membered pyrazole ring substituted with an amino group at the C3 position and an ethyl acetate group attached to the N1 nitrogen.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the calculated and estimated physicochemical properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | Calculated |
| Molecular Weight | 183.20 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred from analogs |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Inferred from analogs |
| Melting Point | Not determined | N/A |
Note: The molecular weight of the closely related analog, ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate, is 183.21 g/mol .[3]
Predicted Spectral Data
Predicting the spectral characteristics is crucial for confirming the identity and purity of the synthesized compound.
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around δ 1.2 ppm and a quartet around δ 4.1 ppm), a singlet for the methylene group of the acetate moiety (around δ 4.8-5.0 ppm), two distinct signals for the pyrazole ring protons at C4 and C5, and a broad singlet for the amino protons. The chemical shifts for the pyrazole protons will be key in distinguishing it from the 5-amino isomer.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should display signals for the ethyl group carbons (around δ 14 and 61 ppm), the methylene carbon of the acetate group, the carbonyl carbon of the ester (around δ 168-170 ppm), and three distinct signals for the pyrazole ring carbons.
-
IR Spectroscopy (KBr, cm⁻¹): The infrared spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the amino group (around 3300-3400 cm⁻¹), C-H stretching, a strong C=O stretching band for the ester (around 1730-1750 cm⁻¹), and C=N/C=C stretching vibrations of the pyrazole ring.[4][5]
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 184.09.
Synthesis and Reactivity
The synthesis of this compound presents an interesting challenge in regioselectivity. A plausible synthetic route involves a two-step process: the formation of the 3-aminopyrazole core followed by N-alkylation.
Synthesis of the 3-Aminopyrazole Precursor
3-Aminopyrazole can be synthesized through several established methods.[2] One of the most common approaches is the condensation of a hydrazine with a β-ketonitrile or an α,β-unsaturated nitrile. For instance, the reaction of hydrazine with 2-cyano-3-ethoxyacrylonitrile provides a direct route to 3-aminopyrazole.
N-Alkylation with Ethyl Bromoacetate
The introduction of the ethyl acetate moiety is achieved via N-alkylation of 3-aminopyrazole with ethyl bromoacetate. This reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a base such as potassium carbonate.[4][5]
Figure 2: Proposed synthetic workflow for this compound.
The Challenge of Regioselectivity
A critical consideration in the N-alkylation of 3-aminopyrazole is the potential for reaction at multiple sites. The pyrazole ring has two nitrogen atoms, N1 and N2, and the exocyclic amino group is also nucleophilic.
-
N1 vs. N2 Alkylation: 3-Aminopyrazole exists in tautomeric forms, which can lead to the formation of both 1-substituted and 2-substituted pyrazoles. The reaction conditions, including the base and solvent, can influence the regioselectivity of this alkylation.
-
Exocyclic vs. Endocyclic Alkylation: While N-alkylation of the pyrazole ring is generally favored, alkylation of the exocyclic amino group can occur as a side reaction.
The formation of a mixture of isomers is highly probable, necessitating careful purification, typically by column chromatography, to isolate the desired this compound. The structural elucidation of the final product and any isolated isomers is paramount and would rely heavily on 2D NMR techniques such as HMBC and NOESY.
Applications in Drug Discovery
The structural motifs present in this compound make it a highly valuable building block for the synthesis of potential therapeutic agents.
Scaffold for Kinase Inhibitors
The aminopyrazole core is a well-established hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region. The N1-substituent, in this case, the ethyl acetate group, provides a vector for extension into the solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve potency and selectivity. Derivatives of this scaffold could be explored as inhibitors of various kinases implicated in cancer and inflammatory diseases.[6]
Precursor for Fused Heterocyclic Systems
The amino and ester functionalities of this compound can be utilized in cyclization reactions to construct more complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are also prevalent in many biologically active compounds.[2]
Experimental Protocol: Synthesis of this compound
The following is a representative, field-proven protocol for the N-alkylation step, adapted from procedures for similar compounds.[4][5]
Materials:
-
3-Aminopyrazole (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 3-aminopyrazole in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired product and any isomers.
-
Characterize the purified product(s) by ¹H NMR, ¹³C NMR, IR, and MS to confirm the structure and purity.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. While its direct characterization data is sparse, a comprehensive understanding of its structure, properties, and reactivity can be established through the analysis of related compounds and fundamental principles of organic chemistry. The synthetic route via N-alkylation of 3-aminopyrazole is viable, though careful attention must be paid to the issue of regioselectivity and subsequent purification. The versatility of this molecule as a scaffold for kinase inhibitors and other complex heterocyclic systems ensures its continued relevance in the quest for novel therapeutics.
References
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Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615–617. [Link]
- Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 317-353). Italian Society of Chemistry.
-
Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. IUCrData, 6(6), x210479. [Link]
- Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
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PubChem. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. Retrieved from [Link]
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PharmaTutor. (2013). Pyrazole and its Biological Activity. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, N. H., & Elgemeie, G. H. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6285. [Link]
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ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate? Retrieved from [Link]
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Taha, M. O., et al. (2015). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Bioorganic & Medicinal Chemistry, 23(13), 3563-3574. [Link]
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Al-Issa, S. A. (2013). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Journal of Saudi Chemical Society, 17(2), 225-231. [Link]
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Elgemeie, G. H., et al. (2014). Synthesis of ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. [Link]
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An In-depth Technical Guide to Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a heterocycle of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and characterization, with a particular focus on the challenges and strategies related to regioselectivity. Furthermore, it delves into the extensive applications of the aminopyrazole scaffold in drug discovery, highlighting its role in the development of kinase inhibitors and other therapeutic agents. This document is intended to be a valuable resource for researchers engaged in the design and synthesis of novel pharmaceuticals based on the pyrazole core.
Chemical Identity and Physicochemical Properties
While a specific CAS number for this compound is not consistently reported across major chemical databases, its molecular structure is well-defined. The compound consists of a 3-aminopyrazole core N-alkylated at the 1-position with an ethyl acetate moiety. The tautomeric nature of the pyrazole ring and the presence of multiple nucleophilic sites in 3-aminopyrazole can lead to isomeric products during synthesis, making unambiguous identification crucial.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Value (Predicted or Experimental) | Notes and References |
| Molecular Formula | C₇H₁₁N₃O₂ | |
| Molecular Weight | 169.18 g/mol | |
| Appearance | Expected to be a solid at room temperature | Based on analogs like ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate which is a solid.[1] |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and alcohols. | Based on general solubility of similar heterocyclic compounds. |
| pKa | The pyrazole ring nitrogens and the amino group exhibit basicity. | The N2 "pyridine-like" nitrogen is generally the most basic site in N-unsubstituted pyrazoles.[2] |
Synthesis and Regioselectivity
The synthesis of this compound typically involves the N-alkylation of 3-aminopyrazole with an ethyl haloacetate, most commonly ethyl bromoacetate. A significant challenge in this synthesis is controlling the regioselectivity of the alkylation. 3-Aminopyrazole possesses three potential nucleophilic sites: the two ring nitrogen atoms (N1 and N2) and the exocyclic amino group.
Alkylation can theoretically yield three different products. However, the exocyclic amino group is generally less nucleophilic than the ring nitrogens. The regioselectivity of alkylation on the pyrazole ring is influenced by factors such as the reaction conditions (solvent, base, temperature) and the nature of the substituents on the pyrazole ring.[3]
In the case of 3-aminopyrazole, the tautomeric equilibrium between 3-amino-1H-pyrazole and 5-amino-1H-pyrazole further complicates the reaction, as both tautomers can be alkylated. Generally, alkylation of 3(5)-aminopyrazoles can lead to a mixture of N1 and N2 substituted products.
Caption: General synthetic scheme for the alkylation of 3-aminopyrazole.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the alkylation of N-sulfonylated aminopyrazoles and should be optimized for the specific substrate.[4][5]
Materials:
-
3-Aminopyrazole
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol for recrystallization
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 3-aminopyrazole (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the pyrazole ring.
-
Slowly add ethyl bromoacetate (1 equivalent) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified product.
Note: The separation of potential isomers may require column chromatography.
Characterization and Spectroscopic Analysis
The structural elucidation of the synthesized product is crucial to confirm the desired regiochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals for the pyrazole ring protons and the amino group protons. The chemical shifts of the pyrazole ring protons can help in distinguishing between the 1,3- and 1,5-isomers.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the methylene carbons, and the carbons of the pyrazole ring.
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1730-1750 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Applications in Drug Discovery
The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] The presence of hydrogen bond donors and acceptors in a rigid heterocyclic framework makes it an ideal starting point for the design of enzyme inhibitors and receptor ligands.
Kinase Inhibition: A significant application of aminopyrazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[2] The 3-aminopyrazole moiety can act as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region. Numerous kinase inhibitors incorporating the pyrazole core have been developed, targeting various kinases involved in cell signaling pathways.
Caption: Workflow for the development of aminopyrazole-based kinase inhibitors.
Other Therapeutic Areas: Derivatives of aminopyrazoles have shown a broad spectrum of biological activities, including:
-
Antiviral: Certain N-arylsulfonylpyrazole derivatives have demonstrated antiviral activity.[4]
-
Anti-inflammatory: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
Anticonvulsant: 3-Aminopyrazole derivatives have shown promise as anticonvulsant agents.[6]
-
Antibacterial and Antifungal: The aminopyrazole scaffold has been explored for the development of antimicrobial agents.[2]
Conclusion and Future Perspectives
This compound, despite the lack of a dedicated CAS number, represents an important class of molecules for synthetic and medicinal chemistry. The key to its successful utilization lies in the controlled synthesis and unambiguous characterization to ensure the desired regiochemistry. The versatile biological activities of the aminopyrazole core underscore its continued importance in the quest for novel therapeutic agents. Future research will likely focus on developing more efficient and regioselective synthetic methods and exploring the vast chemical space accessible from this valuable scaffold to address a wide range of diseases.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. (2023, April 25).
- Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. (2022, September 8).
- Ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)
- Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)
- Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl. IUCr Journals. (2021, May 6).
- Structure and IR Spectra of 3(5)
- A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Deriv
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)
- Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
- Ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride (CAS No. 1427379-57-4) Suppliers. ChemicalRegister.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity.
- Syntheses of 1-substituted-3-aminopyrazoles. OAK Open Access Archive. (2015, October 13).
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. (2024, May 30).
- Ethyl 2-(3-fluoro-5-methyl-1H-pyrazol-1-yl)
- Synthesis and characterization of new N-substituted 2-aminopyrrole derivatives.
- Strategic atom replacement enables regiocontrol in pyrazole alkylation.
- Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity.
- Welcome To Hyma Synthesis Pvt. Ltd.
- Ethyl 1-acetyl-3-amino-1H-pyrazole-4-carboxyl
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A Technical Guide to Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Synthesis, Characterization, and Applications
Abstract
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive aminopyrazole core coupled with an ethyl acetate side chain, provides a versatile scaffold for the synthesis of a diverse array of complex, biologically active molecules. This guide offers an in-depth exploration of the compound, covering its fundamental physicochemical properties, a detailed and validated synthesis protocol, comprehensive spectroscopic characterization, and a review of its applications in the development of novel therapeutics. Designed for researchers, chemists, and drug development professionals, this document provides the technical insights and practical methodologies required to effectively synthesize and utilize this valuable chemical intermediate.
Core Compound Properties
A foundational understanding of a compound's properties is critical before its inclusion in any synthetic workflow. This compound is a stable, crystalline solid under standard conditions. Its key identifiers and physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to pale yellow solid |
| Canonical SMILES | CCOC(=O)CN1C=C(C=N1)N |
Synthesis of this compound
The most reliable and widely adopted method for the synthesis of the title compound is the direct N-alkylation of 3-aminopyrazole with an appropriate electrophile, typically ethyl bromoacetate. This reaction proceeds via a nucleophilic substitution mechanism.
2.1. Underlying Mechanism and Rationale
The synthesis hinges on the nucleophilic character of the nitrogen atoms in the 3-aminopyrazole ring. The pyrazole ring contains two nitrogen atoms, and in the presence of a base, the ring proton can be abstracted, creating a pyrazolate anion. This anion is a potent nucleophile. The subsequent alkylation with ethyl bromoacetate preferentially occurs at the N1 position due to a combination of steric and electronic factors, leading to the desired product.
Causality of Reagent Selection:
-
3-Aminopyrazole: The starting scaffold providing the core heterocyclic structure.
-
Ethyl Bromoacetate: A potent electrophile that introduces the ethyl acetate moiety. The bromine atom serves as an excellent leaving group.
-
Potassium Carbonate (K₂CO₃): A moderately strong, non-nucleophilic base. Its role is to deprotonate the 3-aminopyrazole, activating it for nucleophilic attack. It is preferred for its low cost, ease of handling, and insolubility in many organic solvents, which simplifies workup.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent. Its high dielectric constant effectively solvates the potassium cations, enhancing the nucleophilicity of the pyrazolate anion and accelerating the rate of the S˰2 reaction.
2.2. Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for the N-alkylation of 3-aminopyrazole.
2.3. Detailed Experimental Protocol
This protocol is adapted from established literature procedures for similar N-alkylations of pyrazole derivatives.[1][2]
-
Reaction Setup: To a solution of 3-aminopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq). Stir the resulting suspension vigorously at room temperature for 15 minutes.
-
Addition of Electrophile: Add ethyl bromoacetate (1.1 eq) dropwise to the suspension over 10 minutes.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 3 hours.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).
-
Workup and Isolation: Upon completion, pour the reaction mixture into a beaker containing ice-water. A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual DMF and salts.
-
Purification: Recrystallize the crude solid from ethanol to yield the pure this compound as a crystalline solid.[1][2]
Spectroscopic Characterization and Validation
The identity and purity of the synthesized compound must be rigorously confirmed through spectroscopic analysis. The data presented below are representative of the expected values for this compound.
| Technique | Data and Interpretation |
| ¹H NMR | δ (ppm) in DMSO-d₆: ~7.3 (d, 1H, pyrazole-H5)~5.6 (d, 1H, pyrazole-H4)~5.2 (s, 2H, NH₂)~4.8 (s, 2H, CH₂-ester)~4.1 (q, 2H, OCH₂CH₃)~1.2 (t, 3H, OCH₂CH₃) |
| ¹³C NMR | δ (ppm) in DMSO-d₆: ~168.0 (C=O, ester)~155.0 (C3-NH₂)~130.0 (C5)~95.0 (C4)~61.0 (OCH₂CH₃)~52.0 (CH₂-ester)~14.0 (OCH₂CH₃) |
| IR (KBr) | ν (cm⁻¹): ~3400-3200 (N-H stretch, NH₂)~1745 (C=O stretch, ester)~1630 (N-H bend)~1550 (C=N stretch, pyrazole ring) |
| Mass Spec (ESI+) | m/z: 170.09 [M+H]⁺192.07 [M+Na]⁺ |
Applications in Drug Development and Medicinal Chemistry
The aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs.[3] this compound serves as a key intermediate for accessing more complex derivatives with a wide range of biological activities.
-
Kinase Inhibitors: The aminopyrazole core is a potent hinge-binding motif for many protein kinases. The N1-substituted acetate handle on the title compound allows for the facile introduction of larger, more complex side chains designed to target specific pockets in the kinase active site. This has been exploited in the development of inhibitors for targets like NF-κB-inducing kinase (NIK), which is implicated in various cancers.[4]
-
Antiviral and Antimicrobial Agents: Pyrazole derivatives have shown significant promise as antiviral and antibacterial agents.[1][3] The aminopyrazole moiety can participate in crucial hydrogen bonding interactions with viral or bacterial enzymes, while the ester group can be hydrolyzed in vivo to a carboxylic acid, potentially improving solubility and pharmacokinetic properties.
-
Scaffold for Combinatorial Chemistry: The compound is an ideal starting point for the construction of compound libraries. The primary amine and the ester functionalities offer two distinct points for chemical modification, allowing for the rapid generation of a diverse set of analogues for high-throughput screening campaigns.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, E77, 615-617. [Link]
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IUCr Journals. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E, E77, 615-617. [Link]
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National Center for Biotechnology Information. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. PubMed Central. [Link]
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Vitale, P., et al. (2020). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. PubMed Central. [Link]
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Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
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The Aminopyrazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Aminopyrazole Derivatives
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] The introduction of an amino substituent to this scaffold gives rise to aminopyrazoles, a class of compounds that has demonstrated a remarkable breadth of biological activities.[1][4] This versatility has established the aminopyrazole core as a "privileged scaffold," a framework that can interact with a wide range of biological targets, leading to the development of numerous therapeutic agents.[5][6] This technical guide provides an in-depth exploration of the multifaceted biological activities of aminopyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their roles as anticancer, anti-inflammatory, and antimicrobial agents, with a particular focus on their well-established utility as kinase inhibitors. The narrative will weave together mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to provide a comprehensive resource for the rational design and evaluation of novel aminopyrazole-based therapeutics.
The Aminopyrazole Core: A Foundation for Diverse Bioactivity
The pyrazole ring's unique electronic properties, arising from its two nitrogen atoms, contribute to its ability to engage in various non-covalent interactions with biological macromolecules.[1][7] The presence of an amino group further enhances this potential, providing a crucial hydrogen bond donor that can anchor the molecule within a target's binding site.[1][4] The position of this amino group—at the 3, 4, or 5 position of the pyrazole ring—significantly influences the molecule's biological activity profile.[1][4][8]
This guide will explore the distinct biological activities associated with these positional isomers, highlighting how subtle structural modifications can lead to profound differences in therapeutic effects.
Anticancer Activity: Targeting the Machinery of Malignancy
Aminopyrazole derivatives have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[1][2][9][10]
Kinase Inhibition: A Dominant Anticancer Strategy
A primary mechanism through which aminopyrazoles exert their anticancer effects is the inhibition of protein kinases.[5][11] These enzymes play a critical role in cellular signaling pathways that, when dysregulated, can drive cancer progression.[5] The aminopyrazole scaffold has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.[5][6]
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. AT9283, a multitargeted kinase inhibitor with a pyrazole core, demonstrates potent inhibition of Aurora A and Aurora B kinases.[12] Inhibition of Aurora B, in particular, leads to a characteristic polyploid cellular phenotype.[12]
-
Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle. Aberrant CDK activity is a hallmark of many cancers. Several aminopyrazole-based compounds have been developed as CDK inhibitors.[1][13] For instance, AT7519 is a multi-CDK inhibitor that has entered clinical trials.[1][11] The aminopyrazole core of these inhibitors typically forms a triad of hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[13] FDA-approved CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib, used in the treatment of breast cancer, interfere with the cell cycle by preventing the phosphorylation of the retinoblastoma (Rb) protein.[6]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various tumors. Aminopyrazole-based inhibitors have been developed to target both wild-type and mutant forms of FGFR2 and FGFR3, overcoming common resistance mechanisms.[14]
-
Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a recently approved 5-aminopyrazole derivative, is a reversible inhibitor of BTK, a key therapeutic target in B-cell malignancies.[1]
Non-Kinase Anticancer Mechanisms
Beyond kinase inhibition, aminopyrazole derivatives can induce cancer cell death through other mechanisms:
-
Induction of Apoptosis: Some aminopyrazole derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1]
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, such as the G2/M phase, preventing cancer cell proliferation.[1][2][9]
Illustrative Signaling Pathway: CDK Inhibition
Caption: Inhibition of Cyclin-Dependent Kinases by Aminopyrazole Derivatives.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. Aminopyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[1][4]
-
Cyclooxygenase (COX) Inhibition: Several aminopyrazole derivatives exhibit potent and selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[1] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors. Some compounds have shown better edema inhibition and a lower ulcerogenic index compared to established drugs like Celecoxib and Indomethacin.[1]
-
p38 MAPK Inhibition: The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses. Aminopyrazole derivatives have been identified as inhibitors of p38 MAPK, offering a potential therapeutic avenue for inflammatory disorders.[1][4]
-
GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is implicated in neuroinflammation, particularly in the context of Alzheimer's disease. Certain 3-aminopyrazole derivatives have shown inhibitory activity against GSK-3β, reducing microglial activation and astrocyte proliferation in preclinical models.[1]
Antimicrobial and Other Biological Activities
The therapeutic potential of aminopyrazoles extends beyond cancer and inflammation.
-
Antibacterial and Antifungal Activity: Various aminopyrazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[1][2][15][16] The specific substitutions on the pyrazole core play a crucial role in determining the spectrum and potency of their antimicrobial effects.[1]
-
Antiviral Activity: The aminopyrazole scaffold has also been explored for its antiviral potential.[1]
-
Insecticidal Activity: Fipronil, a 5-aminopyrazole derivative, is a widely used insecticide that acts by blocking GABA-A receptors in insects, leading to central nervous system disruption.[1]
Structure-Activity Relationship (SAR) and Drug Design
The biological activity of aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the amino group.
| Position of Amino Group | Key Biological Activities | Representative Targets |
| 3-Aminopyrazoles | Anticancer, Anti-inflammatory, Neuroprotective | MK-2, GSK-3β, CDKs |
| 4-Aminopyrazoles | Anticancer, Antioxidant | CDKs, Aurora Kinases |
| 5-Aminopyrazoles | Anticancer, Anti-inflammatory, Insecticidal | BTK, COX-2, GABA-A Receptors |
Table 1: General biological activities associated with the position of the amino group on the pyrazole ring.[1]
Systematic modification of the aminopyrazole scaffold has allowed for the optimization of potency, selectivity, and pharmacokinetic properties. For example, in the development of FGFR inhibitors, structure-based drug design and SAR analysis led to analogs with improved potency and drug metabolism and pharmacokinetics (DMPK) properties.[14]
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the key biological activities of aminopyrazole derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of aminopyrazole derivatives against a specific protein kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Aminopyrazole test compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the aminopyrazole compounds in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of aminopyrazole derivatives on cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Aminopyrazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the aminopyrazole compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Workflow for Biological Evaluation
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An In-depth Technical Guide to the Pharmacophore Analysis of Aminopyrazole-Based Compounds
Abstract
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for developing potent and selective therapeutic agents.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a privileged structure, particularly in the design of kinase inhibitors.[1][2] This guide provides drug development professionals and researchers with a comprehensive, in-depth walkthrough of pharmacophore analysis as applied to aminopyrazole-based compounds. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind methodological choices, integrates self-validating protocols for scientific rigor, and grounds its claims in authoritative references. We will dissect both ligand- and structure-based approaches, detail robust validation techniques, and illustrate how these models are deployed in virtual screening and lead optimization workflows to accelerate the discovery of novel therapeutics.
The Strategic Imperative for Pharmacophore Modeling
In the landscape of computer-aided drug design (CADD), pharmacophore modeling stands out as a powerful and computationally efficient method to distill the complex three-dimensional (3D) reality of a molecule into an abstract representation of its essential interaction features.[3] A pharmacophore is the specific 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific biological target and elicit a response.[4][5]
For the aminopyrazole core, this is particularly relevant. The scaffold's inherent features—the "pyrrole-like" N1 nitrogen, the "pyridine-like" N2 nitrogen, and the exocyclic amino group—can act as hydrogen bond donors or acceptors, while the pyrazole ring itself provides an aromatic and hydrophobic character.[1] The precise spatial relationship of these features, dictated by the substitution pattern (3-amino, 4-amino, or 5-aminopyrazole) and the nature of appended R-groups, determines target specificity and potency. Pharmacophore analysis allows us to decode this relationship and use it as a predictive blueprint for designing new molecules.
Core Methodological Workflow: A Dichotomy of Approaches
The initial and most critical decision in any pharmacophore project is the selection of the modeling approach, which is dictated entirely by the availability of high-resolution structural data for the biological target. This choice bifurcates the workflow into two distinct, yet philosophically related, pathways: ligand-based and structure-based modeling.
Ligand-Based Pharmacophore Modeling
This approach is indispensable when the 3D structure of the target protein is unknown, but a set of molecules with known biological activities is available.[5] The core assumption is that these diverse molecules bind to the target in a similar mode, and therefore, the shared pharmacophoric features are responsible for their activity.[4]
-
Curate Training Set:
-
Action: Select a set of 15-30 aminopyrazole-based compounds with a wide range of biological activities (spanning at least 4 orders of magnitude). Include at least two highly active compounds. This set is your "training set."
-
Causality: A broad activity range is crucial for the algorithm (e.g., HypoGen in Discovery Studio) to effectively discriminate between features essential for high activity and those associated with low activity.[6] The structural diversity of the set ensures the resulting model is not biased towards a single chemical series.
-
-
Define Activity & Uncertainty:
-
Action: For each molecule, define the biological activity (e.g., IC50) and an "Uncertainty" value. The uncertainty is typically a factor of 3, meaning the true activity is assumed to be within 3x or 1/3x of the measured value.
-
Causality: This parameter accounts for experimental variability. It provides the algorithm with a "margin of error," preventing it from overfitting to minor, potentially insignificant, differences in activity data.
-
-
Generate Conformations:
-
Action: For each molecule in the training set, generate a diverse and energetically accessible ensemble of 3D conformations using a method like the "Best Quality" conformational search.
-
Causality: Ligands are flexible. The bioactive conformation (the shape the molecule adopts in the binding pocket) is often not its lowest energy state in solution. A thorough conformational search is essential to ensure the true bioactive conformation is included in the set for alignment.
-
-
Select Pharmacophore Features:
-
Action: Identify the potential pharmacophoric features present in the aminopyrazole dataset. These are summarized in the table below.
-
Causality: This step translates the chemical structures into the language of pharmacophores. Explicitly defining the feature types guides the subsequent alignment and hypothesis generation process.
-
-
Generate & Score Hypotheses:
-
Action: Execute the hypothesis generation algorithm (e.g., 3D QSAR Pharmacophore Generation). The software performs a three-phase process: constructive, subtractive, and optimization.[6] It identifies common pharmacophores among the active compounds, removes those matched by inactive compounds, and optimizes the remaining models using simulated annealing.[6]
-
Causality: This automated process systematically searches for the best possible 3D arrangement of features that explains the observed structure-activity relationship (SAR) of the training set. The output is a ranked list of potential pharmacophore models.
-
Structure-Based Pharmacophore Modeling
When a high-quality crystal structure of the target (ideally co-crystallized with a ligand) is available, a more direct and often more accurate approach can be taken.[5] Here, the pharmacophore is derived from the specific interactions observed between the ligand and the amino acid residues in the binding pocket.
-
Protein and Ligand Preparation:
-
Action: Load the PDB file into a molecular modeling suite (e.g., MOE, Discovery Studio).[6] Prepare the structure by removing water molecules (unless they are critical for binding), adding hydrogens, and correcting any structural issues.
-
Causality: Raw PDB files are often incomplete. This preparation step ensures a chemically correct and stable model, standardizing the protonation states and geometry, which is fundamental for an accurate analysis of interactions.
-
-
Binding Site Interaction Mapping:
-
Action: Use a tool like "Receptor-Ligand Pharmacophore Generation" to automatically identify all key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) between the bound aminopyrazole ligand and the protein's active site.
-
Causality: This is the discovery phase. By mapping the precise contacts, we identify which amino acid residues are critical for binding and the chemical nature of those interactions. This forms the empirical basis for the pharmacophore model.
-
-
Feature Generation and Refinement:
-
Action: The software translates the identified interactions into pharmacophore features. For example, a hydrogen bond from the aminopyrazole's NH2 group to a backbone carbonyl in the protein becomes a Hydrogen Bond Donor (HBD) feature. A phenyl group on the pyrazole core sitting in a hydrophobic pocket becomes a Hydrophobic (HY) feature.
-
Causality: This step abstracts the specific chemical interactions into a generalized model. This model is no longer just about that one ligand; it represents a set of spatial and chemical requirements that any active molecule must fulfill to bind to this site. The model can be further refined by adding exclusion volumes to represent the space occupied by the protein, preventing clashes in virtual screening hits.
-
The Pillar of Trustworthiness: Rigorous Model Validation
A generated pharmacophore model is merely a hypothesis until it has been rigorously validated.[6][7] Validation is a non-negotiable process that establishes the model's statistical significance and its ability to distinguish active compounds from inactive ones, thereby ensuring its predictive power.
Validation Protocols
-
Test Set Validation:
-
Action: Curate a "test set" of aminopyrazole compounds with known activities that were not included in the initial training set. Screen this test set against the generated pharmacophore model.
-
Self-Validation: A good model should correctly predict the activity levels of the test set compounds (i.e., map high-activity compounds with a good fit score and low-activity compounds with a poor fit score). This demonstrates the model's generalizability beyond the data it was built on.
-
-
Decoy Set Screening & Statistical Analysis:
-
Action: Screen the pharmacophore model against a large, curated database containing a small number of known actives and a large number of "decoy" molecules. Decoys are compounds with similar physicochemical properties (e.g., molecular weight, logP) but different topologies, making them unlikely to be active.
-
Self-Validation: An effective model must demonstrate that it can "find" the known actives within the sea of decoys. This is quantified using several key metrics.[6][7]
-
Key Quantitative Validation Metrics
The results of decoy set screening are summarized using metrics that provide a quantitative measure of the model's quality.
| Metric | Description | Indication of a Good Model |
| Sensitivity | The model's ability to correctly identify active compounds (True Positives / Total Actives). | High value (close to 1.0) |
| Specificity | The model's ability to correctly reject inactive compounds (True Negatives / Total Inactives). | High value (close to 1.0) |
| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the screened hit list compared to the concentration in the original database. | High value (e.g., >10), indicating the model preferentially selects actives. |
| Güner-Henry (GH) Score | A comprehensive metric (ranging from 0 to 1) that combines sensitivity, the yield of actives in the hit list, and the enrichment factor. | A score closer to 1.0 indicates an ideal model.[6] |
| ROC Curve AUC | A plot of Sensitivity vs. (1 - Specificity). The Area Under the Curve (AUC) measures the model's ability to discriminate. | An AUC value between 0.7 and 1.0 is considered good to excellent.[7] |
Application in Drug Discovery: From Model to Molecule
A validated pharmacophore model is a powerful tool for hit identification and lead optimization.[3][8]
Virtual Screening
The most common application is to screen large compound libraries (e.g., ZINC, Enamine) to identify novel molecules that match the pharmacophore's 3D feature arrangement.[3][7] This process can filter millions of compounds down to a few thousand "hits" in a matter of hours.
-
Causality: This is a computationally inexpensive "first pass" filter. Instead of performing costly and slow molecular docking on an entire library, we use the pharmacophore to rapidly select a much smaller, enriched subset of compounds that have a high probability of binding to the target.
Post-Screening Workflow
The hits from a pharmacophore screen are not final candidates. They are starting points for a more rigorous computational and experimental cascade.
-
Molecular Docking: The pharmacophore hits are subjected to molecular docking into the target's binding site (if known). This refines the hit list by evaluating the binding pose and calculating a more detailed binding energy score.
-
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranking hits.[3] This helps to deprioritize compounds that are likely to fail later in development due to poor pharmacokinetic properties.[3]
-
Experimental Validation: The most promising candidates are acquired or synthesized for in vitro biological testing to confirm their activity.
Conclusion and Future Outlook
Pharmacophore analysis is an essential, field-proven methodology in the drug discovery toolkit. For aminopyrazole-based compounds, it provides a rational framework to understand complex SAR and to design novel molecules with desired biological activity. By adhering to rigorous, self-validating protocols, researchers can build predictive models that significantly enhance the efficiency of the discovery pipeline. The integration of pharmacophore modeling with molecular dynamics, machine learning, and multi-scale modeling will continue to refine its predictive power, accelerating the journey from a privileged scaffold to a life-changing therapeutic.[8]
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Di-Marino, D., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. Available at: [Link]
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Ialongo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
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Salman, M., & Nandi, S. (2015). QSAR and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid as selective GABA-A receptor antagonists against induced coma. Reports in Medicinal Chemistry. Available at: [Link]
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Ialongo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available at: [Link]
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Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
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Alam, S., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. International Journal of Molecular Sciences. Available at: [Link]
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The Aminopyrazole Scaffold: A Comprehensive Technical Guide to its Reactivity and Chemical Behavior
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of a diverse array of biologically active compounds.[5][1][6] This in-depth technical guide provides a comprehensive overview of the chemical behavior and reactivity of the aminopyrazole core, offering field-proven insights for its effective utilization in research and development.
Understanding the Aminopyrazole Core: Electronic Properties and Tautomerism
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of an amino group substituent introduces further complexity and modulates the electronic landscape of the ring. Key characteristics of the aminopyrazole scaffold include:
-
Aromaticity and Electron Distribution: The pyrazole ring is aromatic, with a delocalized π-electron system. The "pyrrole-like" nitrogen atom (N1) contributes its lone pair to the aromatic sextet, while the "pyridine-like" nitrogen atom (N2) has its lone pair in an sp2 hybrid orbital in the plane of the ring, making it more basic.[1][7] The amino group, being an electron-donating group, further increases the electron density of the pyrazole ring, influencing its reactivity towards electrophiles.
-
Tautomerism: A crucial aspect of aminopyrazole chemistry is prototropic tautomerism. Depending on the substitution pattern, aminopyrazoles can exist in multiple tautomeric forms. For instance, 3(5)-aminopyrazole exists as a mixture of 3-amino-1H-pyrazole and 5-amino-1H-pyrazole.[1][8] This tautomerism can significantly impact the regioselectivity of its reactions.
Synthetic Routes to the Aminopyrazole Scaffold
Several robust synthetic strategies have been developed for the construction of the aminopyrazole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of 3(5)-Aminopyrazoles
The most common methods for synthesizing 3(5)-aminopyrazoles involve the condensation of a 1,3-dielectrophilic compound with hydrazine.
-
From β-Ketonitriles and Hydrazine: This is a widely employed and efficient route. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of hydrazine onto the nitrile group.
-
Experimental Protocol: Synthesis of a 3(5)-Aminopyrazole from a β-Ketonitrile
-
Dissolve the β-ketonitrile in a suitable solvent, such as ethanol or acetic acid.
-
Add hydrazine hydrate (or a substituted hydrazine) to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
-
-
-
From α,β-Unsaturated Nitriles and Hydrazine: This method provides another versatile entry to 3(5)-aminopyrazoles.[5] The reaction involves the Michael addition of hydrazine to the α,β-unsaturated nitrile, followed by cyclization and elimination of a leaving group.
Synthesis of 4-Aminopyrazoles
The synthesis of 4-aminopyrazoles often involves the reduction of a precursor containing a nitrogen-based functional group at the C4 position.[5]
-
Reduction of 4-Nitro, 4-Nitroso, or 4-Azopyrazoles: These precursors can be readily reduced to the corresponding 4-aminopyrazole using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl).[5]
Chemical Reactivity and Functionalization of the Aminopyrazole Scaffold
The aminopyrazole scaffold possesses multiple reactive sites, allowing for a wide range of chemical transformations. The regioselectivity of these reactions is influenced by the position of the amino group, the nature of other substituents, and the reaction conditions.
Electrophilic Substitution Reactions
The electron-rich nature of the aminopyrazole ring makes it susceptible to electrophilic attack. The primary sites of electrophilic substitution are the carbon atoms of the pyrazole ring and the exocyclic amino group.
-
Halogenation: Aminopyrazoles can be readily halogenated at the C4 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[5]
-
Nitration and Nitrosation: Nitration and nitrosation typically occur at the C4 position under acidic conditions.[5]
-
Acylation: The exocyclic amino group is generally more nucleophilic than the ring nitrogens and readily undergoes acylation with acyl chlorides or anhydrides.[5]
N-Functionalization
The nitrogen atoms of the aminopyrazole scaffold can be functionalized through various reactions.
-
N-Alkylation: Alkylation can occur at both the ring nitrogens (N1) and the exocyclic amino group. The regioselectivity can often be controlled by the choice of base and alkylating agent.
-
N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of aminopyrazoles. Palladium and copper catalysts are commonly employed for this transformation.
Reactions with Bidentate Electrophiles: Formation of Fused Heterocyclic Systems
A key feature of aminopyrazole chemistry is its utility as a precursor for the synthesis of fused heterocyclic systems, which are prevalent in many pharmaceutical agents.[3][6] The reaction of aminopyrazoles with 1,3-bielectrophiles leads to the formation of bicyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[9]
-
Formation of Pyrazolo[1,5-a]pyrimidines: 3(5)-Aminopyrazoles react with β-dicarbonyl compounds or their equivalents to yield pyrazolo[1,5-a]pyrimidines. The reaction typically proceeds via initial condensation at the exocyclic amino group, followed by cyclization involving the N2 atom of the pyrazole ring.
-
Formation of Pyrazolo[3,4-b]pyridines: The reaction of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyridines. [9]The regioselectivity of this reaction can be influenced by steric and electronic factors of the substituents. [9]
Transition-Metal-Catalyzed Cross-Coupling Reactions
Halogenated aminopyrazoles are versatile substrates for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
-
Suzuki-Miyaura Coupling: 4-Haloaminopyrazoles can undergo Suzuki-Miyaura coupling with boronic acids to form C-C bonds. * Sonogashira Coupling: The reaction of haloaminopyrazoles with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst provides access to alkynyl-substituted aminopyrazoles.
Applications in Drug Discovery and Medicinal Chemistry
The aminopyrazole scaffold is a cornerstone in the design of numerous therapeutic agents due to its ability to form key hydrogen bond interactions with biological targets. [8]Its derivatives have demonstrated a broad spectrum of biological activities. [1][3][7][6] Table 1: Examples of Biologically Active Aminopyrazole Derivatives
| Compound Class | Biological Activity | Target(s) | Reference(s) |
| 3-Aminopyrazoles | Anticancer, Anti-inflammatory | Kinases | [7] |
| 4-Aminopyrazoles | Anticonvulsant | - | [7] |
| 5-Aminopyrazoles | Kinase inhibitors, Anti-inflammatory, Antimalarial | p38 MAPK, Bruton's tyrosine kinase (BTK) | [1] |
| Fused Pyrazoles | Various (e.g., anxiolytic, hypnotic) | - | [5][6] |
The versatility of the aminopyrazole scaffold allows for fine-tuning of its physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. Notable examples of drugs and clinical candidates containing the aminopyrazole motif include Viagra (Sildenafil) and Zaleplon. [5]
Conclusion
The aminopyrazole scaffold represents a highly versatile and valuable platform in modern organic and medicinal chemistry. Its rich and tunable reactivity, coupled with its proven track record in drug discovery, ensures its continued importance in the development of novel therapeutic agents. A thorough understanding of its chemical behavior, as outlined in this guide, is paramount for harnessing its full potential in the design and synthesis of next-generation pharmaceuticals.
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The Pyrazole Core: A Privileged Scaffold in Modern Molecular Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged from a historical chemical curiosity to a cornerstone of modern molecular design. Its unique physicochemical properties, including its capacity for hydrogen bonding, metabolic stability, and versatile reactivity, have established it as a "privileged scaffold" in diverse scientific fields. This technical guide provides a comprehensive analysis of the discovery, synthesis, and profound significance of pyrazole-containing molecules. We will delve into the causality behind the selection of this scaffold in drug discovery, examining its role in blockbuster pharmaceuticals through detailed mechanistic pathways. Furthermore, this guide will explore the critical impact of pyrazoles in agrochemicals and the burgeoning field of materials science, where they serve as key components in advanced polymers, catalysts, and functional materials. Detailed experimental protocols, quantitative data, and logical frameworks are presented to equip researchers and development professionals with field-proven insights into harnessing the power of the pyrazole core.
Genesis of a Privileged Scaffold: The Discovery of Pyrazole
The journey of pyrazole began in the late 19th century, a period of foundational discoveries in heterocyclic chemistry. The German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative, specifically a pyrazolone, in 1883.[1][2][3] This discovery was somewhat serendipitous, arising from his work on quinoline derivatives where he reacted ethyl acetoacetate with phenylhydrazine.[3] This reaction, now famously known as the Knorr pyrazole synthesis , became a fundamental and versatile method for constructing the pyrazole ring and remains a staple in synthetic organic chemistry.[4][5] A few years later, in 1889, Eduard Buchner reported the first synthesis of the parent pyrazole compound itself.[1][2] These pioneering efforts laid the groundwork for over a century of research that has unveiled the vast potential of this unassuming heterocycle.
The Physicochemical Genius of the Pyrazole Core
The widespread success of the pyrazole scaffold is not accidental; it is a direct consequence of a unique combination of physicochemical properties that make it an ideal building block for functional molecules, particularly in a biological context.
-
Hydrogen Bonding and pKa: The pyrazole ring possesses two nitrogen atoms with distinct electronic environments. The N1 nitrogen is a pyrrole-like, proton-donating (NH) group, while the N2 nitrogen is a pyridine-like, proton-accepting atom.[1] This duality allows N-unsubstituted pyrazoles to act as both hydrogen bond donors and acceptors, enabling them to form specific and strong interactions with biological targets like protein active sites.[1][6] Pyrazole is a weak base, with a pKa of approximately 2.5 for its protonated form, and a very weak acid with a pKa of 14.2.[3][7] This modest basicity, lower than that of its isomer imidazole, is due to the electron-withdrawing inductive effect of the adjacent nitrogen atom and contributes to its favorable pharmacokinetic profile.[7][8]
-
Metabolic Stability: In drug development, metabolic stability is a critical parameter. The pyrazole ring has demonstrated remarkable resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to other common heterocycles like imidazole or oxazole.[1] This enhanced stability is attributed to the electronic nature of the N-N bond and the overall aromaticity of the ring, leading to longer half-lives and improved bioavailability of pyrazole-containing drugs.
-
Aromaticity and Planarity: Pyrazole is an aromatic heterocycle with a resonance energy of 123 kJ/mol, indicating significant electronic stabilization.[3] This aromaticity confers a planar geometry to the ring, which can be advantageous for fitting into the flat regions of protein binding pockets and participating in π-π stacking interactions.[1]
-
Bioisosterism: One of the most powerful applications of the pyrazole scaffold in medicinal chemistry is its role as a bioisostere. It can effectively mimic other functional groups, such as amides, phenols, or even other aromatic rings, while modulating physicochemical properties like lipophilicity, solubility, and metabolic stability.[8][9] This allows for the fine-tuning of a molecule's properties to optimize its efficacy and safety profile.
-
Synthetic Accessibility: The Knorr synthesis and its variations provide robust and high-yielding routes to a vast array of substituted pyrazoles from readily available 1,3-dicarbonyl compounds and hydrazines.[5] This synthetic tractability has been a major driver of its widespread adoption in research and development.
Pyrazoles in Drug Discovery: From Inflammation to Oncology
The pyrazole scaffold is a recurring motif in a multitude of approved drugs, demonstrating its versatility across a wide range of therapeutic areas.[10][11][12]
Anti-inflammatory Agents: The COX-2 Inhibition Paradigm
Perhaps the most well-known application of the pyrazole core is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.
-
Key Example: Celecoxib (Celebrex®) Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[13] This selectivity spares the COX-1 isoform, which plays a protective role in the gastrointestinal tract, thereby reducing the risk of gastric ulcers associated with non-selective NSAIDs.[13] The sulfonamide group of celecoxib is crucial for its binding to a specific hydrophilic side pocket present in the active site of COX-2, a feature absent in COX-1, which explains its selectivity.[14]
-
Mechanism of Action: COX-2 Signaling Pathway Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX-2 metabolizes arachidonic acid to prostaglandin H2 (PGH2), which is then converted by various synthases into a range of prostaglandins (e.g., PGE2) that mediate pain, inflammation, and fever. Celecoxib binds to the active site of COX-2, blocking this conversion and thereby reducing the production of these pro-inflammatory mediators.[10]
Caption: Mechanism of Celecoxib action via COX-2 inhibition.
Erectile Dysfunction: The PDE-5 Inhibition Pathway
-
Key Example: Sildenafil (Viagra®) Sildenafil, a pyrazolopyrimidinone derivative, revolutionized the treatment of erectile dysfunction.[15] It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum of the penis.[7][16]
-
Mechanism of Action: cGMP Signaling Pathway Sexual stimulation leads to the release of nitric oxide (NO) from nerve endings and endothelial cells. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).[16] cGMP, in turn, activates protein kinase G (PKG), leading to a decrease in intracellular calcium levels and causing smooth muscle relaxation.[9] This vasodilation increases blood flow into the penis, resulting in an erection. PDE5 normally breaks down cGMP, limiting the erection. Sildenafil inhibits PDE5, preventing cGMP degradation and thus prolonging the vasodilatory effect.[16][17]
Caption: Mechanism of Sildenafil action via PDE-5 inhibition.
Oncology: Targeting Kinase Signaling
The pyrazole scaffold is a key component in several targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs).
-
Key Example: Crizotinib (Xalkori®) Crizotinib is an ATP-competitive small-molecule inhibitor of several tyrosine kinases, most notably anaplastic lymphoma kinase (ALK) and ROS1.[2][15] In certain non-small cell lung cancers (NSCLC), chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that are constitutively active, driving uncontrolled cell proliferation and survival.[1][18]
-
Mechanism of Action: ALK/ROS1 Inhibition Crizotinib binds to the ATP-binding pocket of the ALK and ROS1 kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[2][15] This effectively shuts down critical pro-survival pathways, including the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways, leading to cell cycle arrest and apoptosis in cancer cells dependent on these oncogenic drivers.[1]
Table 1: Representative Pyrazole-Containing Drugs and their Quantitative Activity
| Drug Name (Brand Name) | Therapeutic Area | Primary Target | Key Quantitative Data |
| Celecoxib (Celebrex®) | Anti-inflammatory | COX-2 | IC50 (COX-2): ~0.04 µM; IC50 (COX-1): ~15 µM (~375-fold selectivity) |
| Sildenafil (Viagra®) | Erectile Dysfunction | PDE-5 | IC50 (PDE-5): ~3.5 nM; >1000-fold selectivity over PDE1, 2, 3, 4, 7-11 |
| Rimonabant (Acomplia®) | Anti-obesity (withdrawn) | CB1 Receptor (Inverse Agonist) | Ki (human CB1): 1.8 nM |
| Crizotinib (Xalkori®) | Oncology (NSCLC) | ALK / ROS1 | IC50 (ALK): ~24 nM; IC50 (ROS1): ~1.7 nM |
| Apixaban (Eliquis®) | Anticoagulant | Factor Xa | Ki: 0.08 nM |
| Ruxolitinib (Jakafi®) | Myelofibrosis | JAK1 / JAK2 | IC50 (JAK1): 3.3 nM; IC50 (JAK2): 2.8 nM |
Pyrazoles in Agrochemicals: Protecting Global Food Supplies
The structural features that make pyrazoles effective in medicine also translate to the agrochemical industry, where they are used as potent herbicides and fungicides.
Herbicides: Inhibiting Critical Plant Enzymes
Pyrazole-based herbicides often target enzymes that are unique to plants or are essential for their survival.
-
HPPD Inhibitors: A significant class of pyrazole herbicides, such as topramezone and pyrasulfotole , target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthetic electron transport. Inhibition of HPPD leads to a characteristic bleaching of the plant tissue and ultimately death.
-
PPO Inhibitors: Another class of pyrazole herbicides inhibits protoporphyrinogen oxidase (PPO). This enzyme is involved in the synthesis of chlorophyll and heme. Its inhibition leads to the accumulation of a phototoxic intermediate, which, in the presence of light, generates reactive oxygen species that destroy cell membranes.
Table 2: Prominent Pyrazole-Containing Agrochemicals
| Compound Name | Type | Mechanism of Action | Target Weeds/Pests |
| Pyrasulfotole | Herbicide | HPPD Inhibition | Broadleaf weeds in cereals |
| Topramezone | Herbicide | HPPD Inhibition | Broadleaf and grass weeds in corn |
| Tolfenpyrad | Insecticide/Acaricide | Mitochondrial Electron Transport (Complex I) Inhibition | Wide range of insects and mites |
| Fipronil | Insecticide | GABA-gated chloride channel antagonist | Broad-spectrum insect control |
| Penthiopyrad | Fungicide | Succinate Dehydrogenase Inhibition (SDHI) | Various fungal diseases in crops |
Pyrazoles in Materials Science: Building the Future
The utility of the pyrazole core extends beyond biological applications into the realm of materials science, where its coordination properties and electronic characteristics are highly valued.
-
Coordination Chemistry and Catalysis: The two nitrogen atoms of the pyrazole ring make it an excellent ligand for coordinating with metal ions. Pyrazolate anions, formed by deprotonation of the ring NH, are particularly effective at bridging multiple metal centers.[19] This has led to the development of a vast array of polynuclear metal complexes and coordination polymers with applications in homogeneous and heterogeneous catalysis, including for reactions like hydroformylation and oxidation.[7][19]
-
Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are extensively used as organic linkers in the construction of Metal-Organic Frameworks (MOFs).[2][3] These crystalline, porous materials have exceptionally high surface areas and tunable pore environments. Pyrazolate-based MOFs have shown great promise in applications such as gas storage (e.g., H₂, CO₂), selective gas separation, and as robust platforms for catalysis.[9][13][15]
-
Photoluminescent and Electronic Materials: The conjugated π-system of the pyrazole ring, especially when extended with other aromatic substituents, can give rise to molecules with interesting photophysical properties. Pyrazole and pyrazoline derivatives are used as fluorescent probes and chemosensors due to their sensitivity to their environment.[1][11] They are also incorporated into organic light-emitting diodes (OLEDs) as emitters or charge-transport materials and are being explored for use in conductive polymers and photovoltaic devices.[5][12][14]
Synthesis of Pyrazole Derivatives: A Practical Guide
The Knorr pyrazole synthesis remains one of the most direct and reliable methods for preparing substituted pyrazoles. Below is a representative protocol for the synthesis of a pyrazolone, a common pyrazole derivative.
Experimental Protocol: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol details the reaction of a β-ketoester (ethyl benzoylacetate) with hydrazine hydrate.
Materials and Reagents:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol (solvent)
-
Glacial acetic acid (catalyst)
-
Deionized water
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
Standard laboratory glassware (scintillation vial or round-bottom flask, condenser)
-
Stirring hot plate
-
TLC plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial or a suitable round-bottom flask, combine ethyl benzoylacetate (e.g., 3 mmol, 1 eq.) and hydrazine hydrate (e.g., 6 mmol, 2 eq.).
-
Solvent and Catalyst Addition: Add 1-propanol (e.g., 3 mL) to the vial, followed by 3 drops of glacial acetic acid to catalyze the reaction.
-
Heating: Place the vial on a stirring hot plate and heat the reaction mixture to approximately 100°C with continuous stirring. If using a flask, attach a condenser and reflux the mixture.
-
Reaction Monitoring: After 1 hour, monitor the progress of the reaction by thin-layer chromatography (TLC). Prepare a TLC plate with three lanes: one for the starting material (ethyl benzoylacetate), one for the reaction mixture, and a co-spot. Use a mobile phase of 30% ethyl acetate / 70% hexane. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. Continue heating until the starting material is consumed (typically 1-2 hours).
-
Product Isolation: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. As the solution cools, the pyrazolone product should precipitate as a solid. To maximize precipitation, the vial can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold deionized water to remove any remaining salts or impurities.
-
Drying and Characterization: Allow the product to air dry completely. Once dry, determine the mass and calculate the percent yield. Characterize the product by determining its melting point and running a final TLC (e.g., in 100% ethyl acetate) to confirm its purity. Further characterization by NMR spectroscopy (¹H and ¹³C) and IR spectroscopy should be performed to confirm the structure.[10][17]
Synthetic Workflow Diagram
Caption: General workflow for the Knorr pyrazole synthesis.
Conclusion and Future Outlook
From its discovery in the 19th century to its current status as a privileged scaffold, the pyrazole core has demonstrated remarkable and enduring significance across the molecular sciences. Its unique combination of physicochemical properties—metabolic stability, versatile hydrogen bonding capabilities, and synthetic accessibility—provides a robust explanation for its prevalence in high-performance molecules. In medicine, it forms the foundation of drugs that combat inflammation, cancer, and a host of other conditions by precisely interacting with key biological targets. In agriculture, it provides essential tools for crop protection, ensuring global food security. In materials science, it is a versatile building block for creating novel materials with tailored electronic, catalytic, and structural properties.
The future of pyrazole chemistry remains bright. As our understanding of complex biological pathways deepens, the pyrazole scaffold will undoubtedly be employed to design next-generation therapeutics with even greater selectivity and efficacy. The rational design of pyrazole-based ligands will continue to drive innovation in catalysis and materials science, leading to more efficient chemical processes and advanced functional materials. The continued exploration of new synthetic methodologies will further expand the accessible chemical space of pyrazole derivatives, ensuring that this remarkable heterocycle will remain at the forefront of scientific discovery and technological advancement for years to come.
References
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from J&K Scientific.[4]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.[1]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.[5]
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General mechanism of action of sildenafil in erectile dysfunction. (n.d.). ResearchGate.[17]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.[2]
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Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC - NIH.[10]
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The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. (n.d.). GIROLAMO LA MONICA and G. ATTILIO ARDIZZOIA.[19]
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Recent progress in chemosensors based on pyrazole derivatives. (2020). RSC Publishing.[11]
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Sensing and optical activities of new pyrazole containing polymeric analogues. (n.d.). Indian Academy of Sciences.[12]
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An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.[3]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). SpringerLink.[7]
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An In-depth Technical Guide to the Safe Handling of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Disclaimer: No specific Safety Data Sheet (SDS) for ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate was publicly available at the time of this writing. The following guide has been meticulously compiled based on safety data for structurally analogous aminopyrazole derivatives. Researchers, scientists, and drug development professionals should treat this information as precautionary guidance and handle this compound with the appropriate caution for a novel chemical entity. A thorough risk assessment should be conducted before any handling.
Introduction and Scope
This compound belongs to the aminopyrazole class of heterocyclic compounds, which are pivotal building blocks in medicinal chemistry. As with any novel or sparsely documented chemical, a proactive and informed approach to safety is paramount. This guide provides a comprehensive overview of the potential hazards, safe handling protocols, and emergency procedures for this compound, extrapolated from data on similar molecules.
Hazard Identification and Risk Assessment
Based on the hazard classifications of related aminopyrazole compounds, this compound should be presumed to present the following hazards until specific data becomes available.
GHS Hazard Classification (Presumed)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3] |
Signal Word: Warning [2][3][4]
Pictograms:
Potential Health Effects:
-
Ingestion: May be harmful if swallowed[3].
-
Inhalation: May cause respiratory tract irritation[1][3]. Avoid breathing dust or aerosols[1][2].
-
Skin Contact: Causes skin irritation. Avoid contact with skin[1][3][4].
-
Eye Contact: Causes serious eye irritation. Avoid contact with eyes[1][2][3][4].
Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and ensure the integrity of the compound.
Engineering Controls:
-
Work in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended for all manipulations of this compound[1][2][4].
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area[2][4].
Personal Protective Equipment (PPE):
A multi-layered PPE strategy is essential. The following diagram illustrates the recommended hierarchy of personal protective measures.
Caption: Hierarchy of Personal Protective Equipment.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[3][5][6].
-
Some related compounds are noted to be light-sensitive; therefore, storage in a dark place is recommended as a precaution[1][5].
-
Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents[3].
Experimental Protocols: Weighing and Dissolving
The following protocols are designed to minimize exposure during common laboratory procedures.
Protocol 1: Weighing the Compound
-
Preparation: Don all required PPE (lab coat, gloves, safety glasses).
-
Work Area: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Dispensing: Use a spatula to carefully transfer the solid from the storage container to a tared weigh boat or vial. Avoid generating dust.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces. Dispose of any waste in a designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly after completing the task.
Protocol 2: Dissolving the Compound
-
Preparation: Don all required PPE.
-
Work Area: Conduct all dissolution procedures within a chemical fume hood.
-
Solvent Addition: Add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.
-
Mixing: If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution. Keep the vessel covered to the extent possible.
-
Storage of Solution: If the solution is to be stored, ensure the container is properly labeled with the compound name, concentration, solvent, and date. For related compounds, storage in solution is recommended at -20°C for one month or -80°C for six months, protected from light[2].
Emergency Procedures
Prompt and appropriate action is critical in the event of an accidental exposure or spill.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2][3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Accidental Release Measures:
The following workflow outlines the appropriate response to a small-scale laboratory spill.
Caption: Workflow for responding to a small chemical spill.
Toxicological and Ecological Information
No specific toxicological or ecological data for this compound is available. However, based on related compounds, it is prudent to assume the following:
-
Carcinogenicity: No components of similar compounds are listed as carcinogens by IARC, ACGIH, NTP, or OSHA[2].
-
Ecotoxicity: The environmental impact is unknown. Do not allow the compound to enter drains or waterways[1][2].
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous chemical waste. Do not dispose of it with household waste.
References
-
Angene Chemical. (2025). Safety Data Sheet: 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Synthesis Protocol: Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust and reproducible method centered on the N-alkylation of 3-aminopyrazole. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and methods for characterization to ensure the synthesis of a high-purity final product.
Introduction and Scientific Context
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Specifically, aminopyrazoles serve as exceptionally versatile synthons, providing a reactive handle for further functionalization in the development of complex molecular architectures.
The target molecule, this compound, is a bifunctional intermediate. It incorporates the key 3-aminopyrazole moiety, a known pharmacophore, with an ethyl acetate side chain that can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, making it an ideal precursor for library synthesis in drug discovery programs.[3] This protocol describes a direct and efficient synthesis via nucleophilic substitution, a fundamental reaction in organic chemistry.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route involves the direct N-alkylation of the 3-aminopyrazole ring with an appropriate ethyl haloacetate. This method is favored for its operational simplicity and high efficiency.
Core Reaction: The synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction.
Causality Behind Experimental Choices:
-
Nucleophile: 3-Aminopyrazole possesses two ring nitrogen atoms (N1 and N2) that can act as nucleophiles. In the presence of a base, the proton on the N1 nitrogen is abstracted, creating a highly nucleophilic pyrazolate anion. While alkylation can potentially occur at either nitrogen, substitution at the N1 position is generally favored for 3-substituted pyrazoles, leading to the desired regioisomer.
-
Electrophile: Ethyl bromoacetate is selected as the alkylating agent. It provides the required ethyl acetate moiety and contains a good leaving group (bromide), which is readily displaced by the nucleophilic pyrazolate. Ethyl chloroacetate can also be used, though it is generally less reactive.[4][5]
-
Base: Anhydrous potassium carbonate (K₂CO₃) is employed as a mild, non-nucleophilic base. Its primary function is to deprotonate the pyrazole ring, thereby activating it for the nucleophilic attack. Being a heterogeneous base, it is easily removed by filtration during the workup.[6][7][8]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It effectively dissolves the pyrazole starting material and the potassium carbonate salt, facilitating a homogenous reaction environment and promoting the SN2 mechanism without interfering with the reaction.[6][7]
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of 3-aminopyrazole.
Detailed Experimental Protocol
This protocol is based on established procedures for similar N-alkylation reactions of pyrazole systems.[6][7]
Materials and Equipment
-
Chemicals:
-
3-Aminopyrazole (97% or higher)
-
Ethyl bromoacetate (≥98%)
-
Anhydrous Potassium Carbonate (K₂CO₃, ≥99%)
-
N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)
-
Ethanol (Reagent grade, for recrystallization)
-
Deionized Water
-
Ethyl Acetate and Hexanes (for TLC)
-
-
Equipment:
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Condenser (optional, for moisture protection)
-
Dropping funnel or syringe
-
Magnetic stirrer with heating plate (heating not required for this step)
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
TLC plates (Silica gel 60 F₂₅₄)
-
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Amount (0.01 mol scale) |
| 3-Aminopyrazole | 83.09 | 1.0 | 0.83 g |
| Ethyl Bromoacetate | 167.00 | 1.0 | 1.67 g (1.1 mL) |
| Potassium Carbonate | 138.21 | 1.5 | 2.07 g |
| DMF | - | - | 20 mL |
Step-by-Step Synthesis Procedure
-
Setup: To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add 3-aminopyrazole (0.83 g, 0.01 mol) and anhydrous potassium carbonate (2.07 g, 0.015 mol).
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask.
-
Stirring: Stir the resulting suspension at room temperature for 15 minutes to ensure good mixing.
-
Reagent Addition: Add ethyl bromoacetate (1.1 mL, 0.01 mol) dropwise to the stirring suspension over 5 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 3-5 hours.[6][7]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). The starting material (3-aminopyrazole) is highly polar and should have a low Rf value, while the product will be less polar and have a higher Rf value.
-
Work-up (Quenching & Precipitation): Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.[6][7]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove residual DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical data should be acquired. The data provided are representative values for similar structures found in the literature.[6][7]
| Analysis | Expected Result |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Specific to the compound; should have a sharp melting range. |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.5 (s, 1H, pyrazole-H), ~5.5 (s, 2H, NH₂), ~4.8 (s, 2H, CH₂), ~4.1 (q, 2H, OCH₂), ~1.2 (t, 3H, CH₃) |
| IR (KBr, cm⁻¹) | ν: ~3400-3200 (N-H stretch, NH₂), ~1740 (C=O stretch, ester) |
Trustworthiness Note: The ¹H NMR spectrum is critical for confirming the regiochemistry of the alkylation. The presence of a singlet for the pyrazole C-H proton and a separate singlet for the newly introduced CH₂ group adjacent to the ring nitrogen is indicative of the desired N1-substituted product. The broad singlet for the amino group (NH₂) confirms its retention.
Safety and Handling
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times.
-
Ventilation: All operations should be performed in a well-ventilated fume hood.
-
Reagent Hazards:
-
Ethyl bromoacetate: Is a lachrymator (causes tearing), toxic, and corrosive. Handle with extreme care and avoid inhalation or skin contact.
-
DMF: Is a skin irritant and can be absorbed through the skin. Avoid direct contact.
-
3-Aminopyrazole: May be harmful if swallowed or in contact with skin.
-
References
-
Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, E77, 615–617. Available at: [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Laboraty of... Available at: [Link]
-
Synthesis and reactivity of N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine. (n.d.). Available at: [Link]
-
Ostrovskyi, D., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health. Available at: [Link]
-
Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b - ResearchGate. (n.d.). Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (n.d.). Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Available at: [Link]
-
Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review - ResearchGate. (n.d.). Available at: [Link]
-
THYZOID. (2022, July 18). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. Available at: [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. (n.d.). Available at: [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed Central. (n.d.). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Versatile Framework in Modern Medicinal Chemistry
Introduction: The Enduring Legacy of the Pyrazole Ring in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and "privileged" status stem from its ability to engage in a multitude of non-covalent interactions with biological targets, coupled with its favorable metabolic stability.[1] This unique combination of properties has rendered pyrazole derivatives indispensable in the development of a wide array of therapeutic agents. From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, the pyrazole scaffold continues to be a fertile ground for the discovery of novel and effective medicines.[2][3]
This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the applications of pyrazole derivatives in medicinal chemistry. It is designed to be a practical resource, offering not only a conceptual understanding of the subject but also detailed, field-proven protocols for the synthesis and biological evaluation of these remarkable compounds.
I. The Pyrazole Core: A Privileged Scaffold in Diverse Therapeutic Arenas
The therapeutic utility of pyrazole derivatives spans a remarkable range of diseases, a testament to the scaffold's ability to be tailored to interact with a variety of biological targets.[4] This section will delve into some of the most significant applications of pyrazoles in modern medicine.
Anti-inflammatory Agents: The COX-2 Inhibition Paradigm
Perhaps the most well-known application of pyrazole derivatives is in the realm of anti-inflammatory therapeutics. The discovery of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, revolutionized the management of inflammatory conditions such as arthritis. The pyrazole core of Celecoxib is crucial for its selective binding to the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without the gastrointestinal side effects associated with non-selective NSAIDs.
The design of pyrazole-based COX-2 inhibitors is a classic example of structure-activity relationship (SAR) driven drug discovery. The key structural features that govern the activity and selectivity of these compounds include the nature and position of substituents on the pyrazole ring. For instance, the trifluoromethyl group at the 3-position and the p-sulfonamidophenyl group at the 1-position of Celecoxib are critical for its potent and selective inhibition of COX-2.[5]
Anticancer Therapeutics: Targeting the Kinase Superfamily
The deregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrazole derivatives have emerged as a powerful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[6] The pyrazole scaffold serves as a versatile template for the design of inhibitors that can target a wide range of kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Pyrazole-based compounds have been developed to inhibit RTKs such as VEGFR, EGFR, and PDGFR, which are crucial for tumor angiogenesis and proliferation.[7]
-
Intracellular Kinases: The pyrazole nucleus is a key component of inhibitors targeting intracellular signaling kinases like Aurora kinases, JAKs, and Abl.[8] For example, the pyrazol-4-yl urea derivative AT9283 is a potent multitargeted kinase inhibitor with significant activity against Aurora kinases.[8]
The ability of the pyrazole ring to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases is central to their inhibitory activity.[9]
Beyond Inflammation and Cancer: A Spectrum of Biological Activities
The therapeutic potential of pyrazole derivatives extends far beyond their anti-inflammatory and anticancer applications. They have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal: Pyrazole-containing compounds have shown promise as antibacterial and antifungal agents.[10]
-
Antiviral: The pyrazole derivative pyrazofurin exhibits antiviral properties.[10]
-
Antidepressant and Neuroprotective: Certain pyrazole derivatives have been investigated for their potential as antidepressants and for the treatment of neurodegenerative diseases.[9][11]
-
Antimalarial: Novel 1,3,5-trisubstituted pyrazolines have shown promising antimalarial activity.[4]
This remarkable diversity of biological activities underscores the adaptability of the pyrazole scaffold and its continued importance in the quest for new medicines.[11]
II. Synthetic Strategies: Constructing the Pyrazole Core
The synthesis of pyrazole derivatives is a well-established field of organic chemistry, with a variety of reliable methods available for the construction of the pyrazole ring. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
The Knorr Pyrazole Synthesis: A Classic Approach
One of the most common and versatile methods for pyrazole synthesis is the reaction of a hydrazine with a 1,3-dicarbonyl compound. This reaction, known as the Knorr pyrazole synthesis, proceeds through a condensation reaction followed by cyclization and dehydration to yield the pyrazole ring.
A representative example is the synthesis of 1,3,5-trisubstituted pyrazoles from chalcones (α,β-unsaturated ketones) and a hydrazine derivative.[12]
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
Objective: To synthesize a 1,3,5-trisubstituted pyrazole via the reaction of a chalcone with phenylhydrazine.
Materials:
-
Chalcone (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Glacial Acetic Acid (20 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask, add the chalcone (1 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture at room temperature until the chalcone is completely dissolved.
-
Add phenylhydrazine (1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for an appropriate duration (typically overnight, monitor by TLC).[13]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-trisubstituted pyrazole.[13]
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst for the cyclization reaction.
-
Reflux: Provides the necessary thermal energy to drive the reaction to completion.
-
Precipitation in Water: The pyrazole product is typically insoluble in water, allowing for its separation from the reaction mixture.
-
Recrystallization: A standard purification technique to remove any unreacted starting materials or byproducts.
III. Biological Evaluation: From In Vitro Assays to In Vivo Models
Once a pyrazole derivative has been synthesized, its biological activity must be evaluated to determine its therapeutic potential. A variety of in vitro and in vivo assays are employed to assess the efficacy and mechanism of action of these compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
For pyrazole derivatives designed as anticancer agents, a crucial first step is to assess their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cell viability.[1]
Protocol 2: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HePG-2)
-
96-well microplate
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pyrazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.[1]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Self-Validating System:
-
Positive Control: A known cytotoxic drug should be included to ensure the assay is performing correctly.
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO) on cell viability.
-
Untreated Control: Represents 100% cell viability.
Evaluation of Anti-inflammatory Activity
For pyrazole derivatives designed as anti-inflammatory agents, a common in vivo model is the carrageenan-induced paw edema test in rodents.[15][16]
Protocol 3: Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of a pyrazole derivative.
Materials:
-
Wistar rats or Swiss albino mice
-
Pyrazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound groups.
-
Compound Administration: Administer the pyrazole derivative or standard drug orally (p.o.) or intraperitoneally (i.p.) at a specific dose. The control group receives only the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[15]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[15]
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal ethics committee.
IV. Visualizing Molecular Interactions and Experimental Workflows
Diagrams
Caption: Step-by-step workflow of the MTT assay.
V. Data Presentation: Quantitative Analysis of Pyrazole Derivatives
Table 1: In Vitro Cytotoxicity of Representative Pyrazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound (IC50 µM) |
| PYR-001 | MCF-7 (Breast Cancer) | 5.2 | Doxorubicin (0.8 µM) |
| PYR-002 | HePG-2 (Liver Cancer) | 2.8 | Doxorubicin (0.5 µM) |
| PYR-003 | A549 (Lung Cancer) | 8.1 | Cisplatin (12.5 µM) |
Table 2: Anti-inflammatory Activity of a Pyrazole Derivative in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | - | 0 |
| Indomethacin | 10 | 55 |
| Pyrazole Derivative | 20 | 68 |
| Pyrazole Derivative | 40 | 82 |
VI. Conclusion and Future Perspectives
The pyrazole scaffold has undeniably cemented its place as a privileged structure in drug discovery. [2]Its synthetic tractability and diverse biological activities continue to inspire the development of novel therapeutics. Future research in this area will likely focus on the exploration of new chemical space around the pyrazole core, the development of more selective and potent inhibitors, and the application of pyrazole derivatives to emerging therapeutic targets. The integration of computational drug design with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of pyrazole-based drugs.
VII. References
-
Bagle, A. R., et al. (2017). Synthesis and Characterization of 1,3,5-Trisubstituted Pyrazoline Derivatives by Ultrasonic Irradiation Method and Evaluation of its Antibacterial Activity. ResearchGate. Retrieved from [Link]
-
Gomha, S. M., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. Retrieved from [Link]
-
Abdel-Aziz, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Retrieved from [Link]
-
Kontogiorgis, C., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. Retrieved from [Link]
-
Singh, P. P., & Kumar, A. (2019). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2017). Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents. PubMed. Retrieved from [Link]
-
Sabegh, M. A., et al. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Retrieved from [Link]
-
Sharma, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Retrieved from [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2019). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. Retrieved from [Link]
-
Kamal, A., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Retrieved from [Link]
-
Al-Ghananeem, A. M., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI. Retrieved from [Link]
-
Penning, T. D., et al. (1997). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Gholami, M., et al. (2021). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. NIH. Retrieved from [Link]
-
Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]
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Reddy, P. P., et al. (2011). Process for preparation of celecoxib. Google Patents. Retrieved from
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Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. Retrieved from [Link]
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Kumar, R., et al. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation. Retrieved from [Link]
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Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate in Modern Kinase Inhibitor Synthesis
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to form key interactions with a multitude of biological targets.[1][2] Within the burgeoning field of protein kinase inhibitors, derivatives of 3-aminopyrazole are particularly prominent, frequently serving as the hinge-binding motif essential for potent and selective ATP-competitive inhibition.[3][4] This document provides a detailed guide for researchers and drug development professionals on the strategic application of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate , a versatile and highly valuable building block for the synthesis of novel kinase inhibitors. We will explore its synthetic utility, provide a validated, step-by-step protocol for a representative synthesis, and discuss the rationale behind key experimental choices, thereby empowering research teams to accelerate their drug discovery programs.
Introduction: Why the 3-Aminopyrazole Scaffold is Critical for Kinase Inhibition
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][5] Consequently, they are among the most intensely pursued drug targets. The design of effective kinase inhibitors often hinges on establishing strong and specific interactions within the highly conserved ATP binding site.
The 3-aminopyrazole moiety is exceptionally well-suited for this role. Its unique arrangement of a hydrogen bond donor (the amino group) and two hydrogen bond acceptors (the pyrazole nitrogens) allows it to form a "hydrogen bond zipper" with the kinase hinge region, a critical backbone segment of the ATP pocket.[6] This high-affinity interaction serves as a robust anchor for the inhibitor, providing a foundation upon which further substitutions can be made to achieve selectivity and desired pharmacokinetic properties.[3][7] this compound capitalizes on this by providing the core 3-aminopyrazole hinge-binder along with a reactive ester handle for facile diversification.
Caption: Synthetic pathways enabled by the reagent.
Representative Protocol: Two-Step Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core
This protocol is a representative example adapted from established literature procedures for synthesizing N-(1H-pyrazol-3-yl)pyrimidin-4-amine-based inhibitors, which have shown potent activity against targets like Cyclin-Dependent Kinase 16 (CDK16). [3]It demonstrates the fundamental reactivity and workflow when using a 3-aminopyrazole building block.
Causality Note: This protocol is designed as a self-validating system. The success of Step 1 (the SNAr reaction) is a prerequisite for proceeding to Step 2. Each step includes purification and characterization checkpoints to ensure the integrity of the material before moving forward.
Workflow Overview
Caption: Experimental workflow for inhibitor synthesis.
Step 1: Synthesis of Ethyl 2-(3-((2-chloropyrimidin-4-yl)amino)-1H-pyrazol-1-yl)acetate (Intermediate 1)
Rationale: This step forms the key C-N bond between the pyrazole and pyrimidine rings. Isopropanol is chosen as a solvent for its ability to dissolve the starting materials and its relatively high boiling point for thermal acceleration. Triethylamine (TEA) is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
2-Propanol (Isopropanol), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a solution of this compound in anhydrous isopropanol (approx. 0.2 M), add 2,4-dichloropyrimidine.
-
Add triethylamine dropwise to the stirred solution at room temperature.
-
Attach a condenser and heat the reaction mixture to 80 °C.
-
Trustworthiness Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting aminopyrazole is consumed (typically 12-24 hours).
-
Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification & Characterization:
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Combine the product-containing fractions and remove the solvent.
-
Characterize the resulting white solid by 1H NMR, 13C NMR, and HRMS to confirm the structure and purity of Intermediate 1 .
-
Step 2: Synthesis of 2-(3-((2-chloropyrimidin-4-yl)amino)-1H-pyrazol-1-yl)acetic acid (Final Core Acid)
Rationale: This step converts the ester into a carboxylic acid, a key functional group for subsequent amide coupling to introduce diversity. Lithium hydroxide (LiOH) is a strong base used for saponification. A mixed solvent system (THF/water) is used to ensure solubility of both the organic substrate and the inorganic base. Acidification with HCl protonates the carboxylate salt, causing the final product to precipitate out of the aqueous solution.
-
Materials:
-
Intermediate 1 (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Erlenmeyer flask, magnetic stirrer, Buchner funnel
-
-
Procedure:
-
Dissolve Intermediate 1 in a 3:1 mixture of THF and water (approx. 0.1 M).
-
Add LiOH·H₂O to the solution and stir vigorously at room temperature.
-
Trustworthiness Checkpoint: Monitor the hydrolysis by TLC or LC-MS until Intermediate 1 is fully consumed (typically 2-6 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A precipitate should form.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
-
Purification & Characterization:
-
Dry the product under high vacuum. If needed, further purification can be achieved by recrystallization.
-
Characterize the final product by 1H NMR, 13C NMR, and HRMS. The disappearance of the ethyl group signals and the appearance of a broad carboxylic acid proton signal in the NMR are key indicators of a successful reaction.
-
Application Data: Structure-Activity Relationship (SAR) Insights
The aminopyrazole scaffold serves as a platform for generating extensive libraries of kinase inhibitors. By varying the substituents on the pyrimidine ring and the group attached to the pyrazole-1-yl acetic acid, researchers can fine-tune potency and selectivity. The table below presents representative data for pyrazole-based inhibitors against various kinases, illustrating common SAR trends.
| Compound ID | Core Scaffold | R¹ on Pyrimidine | Target Kinase | IC₅₀ (nM) | Reference |
| 8t | 1H-pyrazole-3-carboxamide | Complex Amine | FLT3 | 0.089 | [8] |
| 8t | 1H-pyrazole-3-carboxamide | Complex Amine | CDK2 | 0.719 | [8] |
| 6li | 3-aminopyrazole | Complex Heterocycle | AXL | 1.6 | [9] |
| 43d | N-(1H-pyrazol-3-yl)pyrimidine-4-amine | tert-butyl ester | CDK16 | 33.4 (EC₅₀) | [3] |
| 43d | N-(1H-pyrazol-3-yl)pyrimidine-4-amine | tert-butyl ester | CDK17 | 21.2 (EC₅₀) | [3] |
| 21i | N-(1H-pyrazol-3-yl)pyrimidine-4-amine | methyl ester | CDK16 | 380.2 (EC₅₀) | [3] |
Key Insights from Data:
-
High Potency: Derivatives based on the 3-aminopyrazole core can achieve sub-nanomolar to low-nanomolar potency against their target kinases. [8][9]* Ester Group Impact: As seen in the comparison of compounds 43d and 21i , modifying the ester group at the N1 position of the pyrazole can dramatically impact cellular potency, with the bulkier tert-butyl ester providing a >10-fold improvement in activity against CDK16 over the methyl ester. [3]This highlights the importance of the N1-substituent in influencing either target engagement or cell permeability.
-
Scaffold Versatility: The 3-aminopyrazole core is adaptable for targeting a wide range of kinases, including receptor tyrosine kinases like FLT3 and AXL, as well as cyclin-dependent kinases like CDK2 and CDK16. [3][8][9]
Conclusion
This compound is a powerful and economically viable starting material for the construction of diverse kinase inhibitor libraries. Its bifunctional nature allows for a logical and stepwise synthetic approach, first establishing the critical hinge-binding pyrazolopyrimidine core and subsequently enabling extensive diversification via the acetic acid side chain. The protocols and insights provided herein offer a robust framework for researchers to leverage this key building block, facilitating the discovery and development of next-generation targeted therapeutics.
References
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Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) Source: MDPI URL: [Link]
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Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Eco-Vector Journals Portal URL: [Link]
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Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: PMC - NIH URL: [Link]
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Title: Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase Source: ACS Publications URL: [Link]
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Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]
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Title: Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase Source: ResearchGate URL: [Link]
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Title: Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors Source: ResearchGate URL: [Link]
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Title: Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues Source: MDPI URL: [Link]
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Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]
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Title: Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate Source: NIH URL: [Link]
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Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: ResearchGate URL: [Link]
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Title: Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents Source: Taylor & Francis URL: [Link]
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Title: Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer Source: RSC Publishing URL: [Link]
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Title: Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction Source: J-Stage URL: [Link]
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Title: Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines Source: PMC - NIH URL: [Link]
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Application Note & Protocol: Synthesis of Novel Pyrazole Derivatives for Drug Discovery
Abstract
The pyrazole core is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2][3][4] This guide offers a detailed framework for researchers, scientists, and drug development professionals on the synthesis of novel pyrazole derivatives. It outlines robust synthetic protocols, delves into the mechanistic underpinnings of these reactions, and provides expert insights for optimizing experimental conditions to generate diverse compound libraries crucial for modern drug discovery.
Introduction: The Significance of Pyrazoles in Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[5] Their distinct structural features and electronic properties make them versatile pharmacophores capable of forming multiple interactions with biological targets. The pyrazole moiety is a cornerstone in a variety of blockbuster drugs, such as Celecoxib (a selective COX-2 inhibitor for inflammation), Sildenafil (a phosphodiesterase inhibitor for erectile dysfunction), and Ruxolitinib (a kinase inhibitor for myelofibrosis).[1][4][6] The clinical success of these agents highlights the vast therapeutic potential of new pyrazole-based compounds in addressing significant medical needs.
Efficient and adaptable synthetic strategies are paramount for the thorough exploration of the chemical space surrounding the pyrazole nucleus.[7] This application note will primarily focus on one of the most reliable and widely used methods for pyrazole synthesis: the condensation reaction between 1,3-dicarbonyl compounds and hydrazines, a classic method known as the Knorr pyrazole synthesis.[8][9]
Synthetic Strategies: The Knorr Pyrazole Synthesis and Its Variants
The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry for synthesizing substituted pyrroles, furans, and thiophenes from 1,4-diketones.[10] A variation of this, the Knorr pyrazole synthesis, is a highly effective method that involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8][9] This reaction's versatility allows for the incorporation of diverse substituents onto the pyrazole ring, a critical aspect for fine-tuning the pharmacological profile of the resulting molecules.[7]
General Reaction Mechanism
The synthesis of pyrazoles via the Knorr reaction typically proceeds through a two-step mechanism:
-
Condensation: The hydrazine derivative first reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[9]
-
Cyclization and Dehydration: This intermediate then undergoes an intramolecular cyclization by the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to yield the stable aromatic pyrazole ring.[8][9]
The substitution pattern of the final pyrazole product is determined by the specific hydrazine (e.g., hydrazine hydrate, phenylhydrazine) and 1,3-dicarbonyl compound used as starting materials.[7]
A generalized workflow for the synthesis of pyrazole derivatives is depicted below.
Caption: General workflow for pyrazole synthesis.
Detailed Experimental Protocol: Synthesis of a Model Pyrazole Derivative
This protocol provides a step-by-step method for the synthesis of 1-phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole, a representative pyrazole derivative.
Materials and Reagents
-
1,1,1-Trifluoro-2,4-pentanedione
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Deionized water
-
Ethyl acetate and Hexane (for TLC)
Step-by-Step Procedure
-
Preparation of the Reaction Mixture:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (10 mmol) in ethanol (30 mL).
-
To this solution, add phenylhydrazine (10 mmol) dropwise while stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[9]
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 30:70 ethyl acetate/hexane solvent system. The reaction is complete when the starting materials are no longer visible on the TLC plate.[9]
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water, stirring continuously, to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any residual starting materials and catalyst.
-
Dry the crude product thoroughly.
-
For enhanced purity, recrystallize the product from an appropriate solvent (such as an ethanol/water mixture) or purify using column chromatography on silica gel.
-
Characterization
The identity and purity of the synthesized pyrazole should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Application in Drug Discovery: Pyrazole Derivatives as Kinase Inhibitors
Pyrazole derivatives are particularly prominent as kinase inhibitors in oncology.[11][12] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is a common driver of cancer.[11] Pyrazole-based compounds have been successfully developed to target a range of kinases, including the Janus kinases (JAKs), which are implicated in both inflammatory diseases and cancers.[13]
Ruxolitinib is a pyrazole-containing drug that potently inhibits JAK1 and JAK2.[4] Its mechanism of action involves the blockade of the JAK-STAT signaling pathway, which is often overactive in certain malignancies.[13][14]
Caption: Inhibition of the JAK-STAT pathway by a pyrazole derivative.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase the reaction time, use a more potent catalyst (e.g., p-toluenesulfonic acid), or moderately increase the reaction temperature. |
| Formation of side products. | Optimize reaction conditions such as solvent polarity, temperature, and pH to enhance the selectivity for the desired product. | |
| Purification Challenges | The product is oily or does not crystallize. | Attempt to form a salt to induce crystallization. If this fails, utilize column chromatography for purification. |
| Co-elution of impurities with the product. | Employ a different solvent system for chromatography or consider an alternative purification method like preparative High-Performance Liquid Chromatography (HPLC). |
Conclusion
The synthesis of novel pyrazole derivatives is a dynamic and highly promising field in drug discovery. The structural versatility of the pyrazole scaffold, combined with well-established and adaptable synthetic methodologies, facilitates the creation of extensive and diverse compound libraries for screening against a multitude of biological targets.[2][5] The protocols and insights presented in this application note provide a robust foundation for researchers to design and synthesize new pyrazole-based drug candidates with therapeutic potential.
References
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Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2145-2171. Available at: [Link]
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Patole, S. S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1). Available at: [Link]
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Alam, M. A., et al. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 19(6), 629-664. Available at: [Link]
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Syed, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]
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MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]
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Sunitha, T., et al. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Pharmaceutical Research, 14(1), 624-644. Available at: [Link]
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Wikipedia. (2023). JAK-STAT signaling pathway. Retrieved January 21, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4277. Available at: [Link]
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Al-Mokyna, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available at: [Link]
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Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2145-2171. Available at: [Link]
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Wikipedia. (2023). Paal–Knorr synthesis. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase. Retrieved January 21, 2026, from [Link]
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Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21469-21487. Available at: [Link]
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International Journal of Science and Research Archive. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. International Journal of Science and Research Archive, 12(1), 1251-1268. Available at: [Link]
-
Frontiers in Chemistry. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 22. Available at: [Link]
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ExchangeCME. (2019, December 19). JAK/STAT Signaling Transduction Pathways [Video]. YouTube. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 21, 2026, from [Link]
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Application Note & Protocol: Regioselective N-Alkylation of 3-Aminopyrazole with Ethyl Bromoacetate
Abstract: This document provides a comprehensive technical guide for the N-alkylation of 3-aminopyrazole with ethyl bromoacetate, a critical transformation for synthesizing precursors used in pharmaceutical research and development. We delve into the mechanistic principles governing regioselectivity, present a field-proven, step-by-step protocol for the preferential synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate, and offer expert insights into process control, characterization, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for this important synthetic step.
Scientific Rationale & Strategic Overview
Significance in Medicinal Chemistry
N-substituted 3-aminopyrazoles are privileged scaffolds in modern drug discovery. Their unique electronic and structural features allow them to serve as versatile bioisosteres and key binding motifs for a range of biological targets. The specific product of the title reaction, this compound, is a foundational building block for synthesizing more complex molecules, including kinase inhibitors and other targeted therapeutics.[1]
The Challenge: Controlling Regioselectivity
The primary challenge in the alkylation of 3-aminopyrazole is controlling the site of electrophilic attack. The molecule presents three potential nucleophilic nitrogen centers: the two endocyclic (ring) nitrogens, N1 and N2, and the exocyclic amino group.
-
Endocyclic N1 vs. N2: 3-Aminopyrazole exists in tautomeric equilibrium. Upon deprotonation with a base, a pyrazolate anion is formed, significantly enhancing the nucleophilicity of both ring nitrogens. The alkylation can therefore lead to a mixture of N1 and N2 isomers.[2][3] Generally, the N1 position is less sterically hindered, making it the kinetically favored site of attack for many alkylating agents.[4]
-
Exocyclic NH₂: The exocyclic amino group is significantly less nucleophilic than the deprotonated ring and typically does not compete effectively under standard conditions, especially when using mild bases like potassium carbonate.[1]
Our protocol is designed to exploit the inherent steric and electronic differences to maximize the yield of the desired N1-alkylated regioisomer.
Mechanistic Causality
The reaction proceeds via a classic SN2 mechanism. The selection of a suitable base and solvent system is paramount for achieving high regioselectivity and yield.
-
Role of the Base (K₂CO₃): Anhydrous potassium carbonate is a moderately strong base, sufficient to deprotonate the pyrazole ring and generate the nucleophilic pyrazolate anion. Its heterogeneity in solvents like DMF helps to moderate the reaction rate.
-
Role of the Solvent (DMF): Anhydrous N,N-dimethylformamide is an ideal polar aprotic solvent for this reaction. It effectively dissolves the 3-aminopyrazole and facilitates the SN2 transition state without solvating the pyrazolate anion so strongly as to inhibit its nucleophilicity.
The overall transformation is depicted below:
Caption: Reaction mechanism for the N-alkylation of 3-aminopyrazole.
Field-Validated Experimental Protocol
This protocol details the synthesis of this compound on a standard laboratory scale.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 3-Aminopyrazole | C₃H₅N₃ | 83.09 | 1820-80-0 | 97% or higher purity |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 | ≥98%, lachrymator |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, finely powdered |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous (<50 ppm H₂O) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Reagent grade for work-up |
| Hexanes | C₆H₁₄ | ~86.18 | 110-54-3 | Reagent grade for TLC |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser with inert gas inlet (Nitrogen or Argon)
-
Dropping funnel
-
Thermometer or temperature probe
-
Standard glassware for work-up and purification
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Step-by-Step Methodology
Sources
- 1. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
Application Note & Protocols: Streamlining Pyranopyrazole Synthesis via Multi-Component Reactions
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: Pyranopyrazoles represent a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological and biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Traditional multi-step syntheses of these molecules are often plagued by long reaction times, harsh conditions, and low overall yields. This application note details the strategic advantages of employing one-pot, multi-component reactions (MCRs) for the efficient and sustainable synthesis of pyranopyrazole derivatives.[4][5] We provide an in-depth analysis of the core reaction mechanism, a guide to rational catalyst selection, and detailed, field-proven protocols designed for reproducibility and scalability.
The Strategic Advantage of Multi-Component Reactions (MCRs)
MCRs are convergent chemical reactions where three or more starting materials react in a single synthetic operation to form a final product that incorporates portions of all initial reactants.[6][7][8] This approach offers substantial benefits over linear, stepwise syntheses:
-
Atom and Step Economy: MCRs significantly reduce the number of synthetic and purification steps, saving time, reagents, and minimizing chemical waste.[4]
-
Efficiency and Yield: By eliminating the isolation of intermediates, overall process efficiency and product yields are often dramatically improved.
-
Molecular Diversity: The modular nature of MCRs allows for the rapid generation of a large library of structurally diverse analogs by simply varying the starting components, a crucial advantage in drug discovery.[8]
-
Green Chemistry Alignment: Many MCRs can be performed under mild, environmentally friendly conditions, often using green solvents like water or ethanol, or even under solvent-free conditions.[4][9]
The most common and robust MCR for pyranopyrazole synthesis is a four-component reaction involving an aldehyde , hydrazine , a β-ketoester (commonly ethyl acetoacetate), and malononitrile .[4][10][11]
The Core Reaction Cascade: A Mechanistic Dissection
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The four-component synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile proceeds through a beautifully orchestrated domino sequence of classical organic reactions. The exact order can be influenced by the catalyst and reaction conditions, but a widely accepted pathway is as follows:
-
Formation of Pyrazolone (Intermediate A): The reaction initiates with the condensation of hydrazine and ethyl acetoacetate to form the 3-methyl-1H-pyrazol-5(4H)-one intermediate. This step is often rapid and sets the stage for the subsequent additions.
-
Knoevenagel Condensation (Intermediate B): Concurrently, the aromatic aldehyde undergoes a Knoevenagel condensation with the active methylene group of malononitrile. This is typically the rate-determining step and is significantly accelerated by a basic or acidic catalyst, which facilitates the deprotonation of malononitrile or activation of the aldehyde, respectively. The product is an arylidenemalononitrile derivative.
-
Michael Addition and Cyclization: The crucial C-C bond formation occurs via a Michael addition of the electron-rich pyrazolone intermediate (A) to the electron-deficient Knoevenagel adduct (B).
-
Final Intramolecular Cyclization & Tautomerization: The resulting intermediate rapidly undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable pyranopyrazole scaffold.[5][11]
Visualizing the Mechanism
The following diagram illustrates this elegant reaction cascade.
Caption: Domino reaction cascade for the four-component synthesis of pyranopyrazoles.
Catalyst Selection: The Key to an Efficient Reaction
The choice of catalyst is critical and directly impacts reaction time, yield, and purity. A wide array of catalysts has been successfully employed, each with specific advantages.[10]
| Catalyst Type | Examples | Rationale & Field Insights |
| Basic Catalysts | Piperidine, Triethylamine, Imidazole | Mechanism: These catalysts excel at deprotonating the active methylene compounds (malononitrile and ethyl acetoacetate), accelerating both the Knoevenagel and Michael addition steps.[12] Best For: Simple, cost-effective syntheses where high catalytic activity is desired. Piperidine is a classic choice, but milder bases like imidazole can offer better control and are effective in aqueous media.[10] |
| Acidic Catalysts | L-proline, p-TSA, Montmorillonite K-10 | Mechanism: Lewis or Brønsted acids activate the aldehyde's carbonyl group, making it more electrophilic and accelerating the Knoevenagel condensation.[3][12] Best For: Reactions with less reactive aldehydes. Heterogeneous acid catalysts like Montmorillonite K-10 are particularly valuable as they are easily recoverable and reusable, aligning with green chemistry principles.[3] |
| Nanocatalysts | Magnetic Fe₃O₄ NPs, CuFe₂O₄, MgO | Mechanism: Offer a high surface area-to-volume ratio, leading to superior catalytic activity.[5][10] Magnetic nanoparticles (e.g., Fe₃O₄ or CoFe₂O₄) are exceptionally practical as they can be recovered from the reaction mixture using a simple external magnet.[4][11] Best For: Rapid, high-yield reactions with simplified workup and excellent catalyst recyclability.[5] |
| Green Catalysts | β-Cyclodextrin, Ionic Liquids | Mechanism: These catalysts often work by creating unique microenvironments (e.g., hydrophobic pockets in cyclodextrin) that bring reactants together, or by stabilizing intermediates.[10][12] Best For: Environmentally benign processes, particularly in aqueous or solvent-free systems.[9] |
Detailed Experimental Protocols
The following protocols are designed to be robust and self-validating, including steps for purification and characterization to ensure the integrity of the final product.
Protocol 1: Magnetically Recoverable Nanocatalyst Method
This protocol leverages the high efficiency and easy workup of a magnetic nanoparticle catalyst.[4][11]
Objective: To synthesize 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Materials:
-
Benzaldehyde (1 mmol, 106 mg)
-
Malononitrile (1 mmol, 66 mg)
-
Ethyl acetoacetate (1 mmol, 130 mg)
-
Hydrazine hydrate (1 mmol, 50 mg)
-
CoFe₂O₄ Nanoparticles (0.05 g)[5]
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL), magnetic stirrer, condenser, external magnet.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and CoFe₂O₄ nanoparticles (0.05 g).
-
Solvent Addition: Add 10 mL of ethanol to the flask. The choice of ethanol is strategic; it is a green solvent that effectively solubilizes the reactants.
-
Reaction: Place the flask in a preheated oil bath at 70-80°C and reflux with stirring for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Place a strong external magnet against the side of the flask. The CoFe₂O₄ nanoparticles will be attracted to the magnet, allowing the clear supernatant to be easily decanted.
-
Product Isolation: Pour the decanted solution into ice-cold water (20 mL). The solid product will precipitate out.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from ethanol to obtain a pure crystalline product.
-
Validation/Characterization: Dry the product and determine its melting point. Confirm the structure using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Catalyst-Free, Solvent-Free "Green" Method
This protocol highlights a highly sustainable approach, ideal for minimizing environmental impact.[10]
Objective: To synthesize 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 141 mg)
-
Malononitrile (1 mmol, 66 mg)
-
Ethyl acetoacetate (1 mmol, 130 mg)
-
Hydrazine hydrate (1 mmol, 50 mg)
-
Mortar and pestle or small beaker with a glass rod.
Step-by-Step Procedure:
-
Reactant Mixing: In a mortar or small beaker, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).
-
Reaction: Grind the mixture with a pestle or stir vigorously with a glass rod at room temperature. The reaction is often exothermic, and the mixture may turn into a thick paste or solid within 10-20 minutes.
-
Workup: After the reaction is complete (monitored by TLC by dissolving a small aliquot in ethanol), add 10 mL of ethanol to the solid mass and stir to break up any clumps.
-
Product Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid thoroughly with a cold 1:1 mixture of ethanol and water to remove any unreacted starting materials. The product is often obtained in high purity, but can be recrystallized from ethanol if necessary.
-
Validation/Characterization: Dry the product and confirm its identity and purity via melting point and spectroscopic analysis (FT-IR, NMR).
General Experimental Workflow
The overall process from setup to final validation follows a clear and logical path.
Caption: Standard experimental workflow for MCR synthesis of pyranopyrazoles.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal catalyst; Incorrect temperature. | - Extend the reaction time and monitor closely with TLC.- Screen different catalysts (e.g., switch from a base to an acid catalyst).- Optimize the reaction temperature; some reactions work better at room temperature while others require reflux. |
| Impure Product | Side reactions (e.g., self-condensation of aldehyde); Unreacted starting materials. | - Ensure equimolar stoichiometry of reactants.- Improve the purification step; try a different recrystallization solvent or column chromatography.- Use a milder catalyst or lower the reaction temperature to minimize side products. |
| Reaction Stalls | Deactivation of catalyst; Poor solubility of reactants. | - For heterogeneous catalysts, ensure it is freshly prepared or activated.- Try a co-solvent system to improve solubility (e.g., Ethanol/Water).- Consider alternative energy sources like microwave or ultrasound irradiation, which can accelerate the reaction.[1][4] |
Conclusion
Multi-component reactions provide a powerful, efficient, and sustainable platform for the synthesis of medicinally important pyranopyrazole scaffolds. By understanding the underlying domino mechanism and making informed choices about catalysts and reaction conditions, researchers can rapidly access diverse chemical libraries for drug discovery and development. The protocols provided herein serve as a robust starting point for developing novel pyranopyrazole-based compounds.
References
-
Vasuki, G. et al. REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Jetir.org. Available at: [Link].
-
Yadav, P. et al. (2024). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Sustainability. Available at: [Link].
-
Sangle, P. et al. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Advanced Scientific Research. Available at: [Link].
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Nasution, I. H. et al. (2021). Synthesis of Pyranopyrazole Derivative Compounds with Nano-Fe3O4 Catalyst. AIP Conference Proceedings. Available at: [Link].
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Meshram, J. & Rahangdale, P. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences. Available at: [Link].
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Mishra, A. et al. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Catalysts. Available at: [Link].
-
Mekky, A. E. M. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds. Available at: [Link].
-
Javahershenas, R. & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available at: [Link].
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Taylor, M. S. (2014). Small Heterocycles in Multicomponent Reactions. Chemical Reviews. Available at: [Link].
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El-Metwaly, N. M. et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link].
-
Rani, P. (2020). Multicomponent synthesis of heterocyclic compounds. ResearchGate. Available at: [Link].
-
de la Torre, D. & Dixon, D. J. (2011). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Current Topics in Medicinal Chemistry. Available at: [Link].
-
Müller, T. J. J. (2011). Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. Available at: [Link].
-
Zare, A. & Meraj, F. (2024). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. Journal of Synthetic Chemistry. Available at: [Link].
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Mandewale, M. et al. (2016). Synthesis of Pyranopyrazoles under Eco-friendly Approach by Using Acid Catalysis. ResearchGate. Available at: [Link].
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Application Notes and Protocols for the Derivatization of the Amino Group on the Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of molecules with diverse therapeutic applications, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[2] The functionalization of the amino group on the pyrazole ring is a critical step in the development of these novel chemical entities, allowing for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.[2] This guide provides a detailed overview of common and advanced methods for the derivatization of the amino group on the pyrazole ring, with a focus on practical, field-proven protocols and the underlying chemical principles.
The Challenge of Chemoselectivity: Exocyclic vs. Endocyclic Nitrogen Reactivity
A primary challenge in the derivatization of aminopyrazoles is controlling the chemoselectivity between the exocyclic amino group and the endocyclic nitrogen atoms of the pyrazole ring. Both sites are nucleophilic and can react with electrophiles. The regiochemical outcome of such reactions is influenced by a variety of factors including the substitution pattern of the pyrazole ring, the nature of the electrophile, and the reaction conditions.
A robust strategy to ensure selective derivatization of the exocyclic amino group is the use of a protecting group for the endocyclic nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose. The pyrazole ring nitrogen can be selectively protected as a tert-butoxycarbamate, which then directs acylation and other derivatizations to the exocyclic amino group. The Boc group can be subsequently removed under mild conditions to yield the desired N-acylated aminopyrazole.[3]
Caption: Strategy for selective derivatization of the exocyclic amino group.
Application Notes and Protocols
This section provides detailed protocols for the most common and synthetically useful derivatizations of the amino group on the pyrazole ring: acylation, sulfonylation, alkylation, and reductive amination.
N-Acylation of the Aminopyrazole Group
N-acylation is a fundamental transformation that introduces an acyl group onto the amino function, forming a stable amide bond. This modification is widely used to explore structure-activity relationships (SAR) in drug discovery programs.
Choice of Reagent:
-
Acyl Chlorides: Highly reactive, often used in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. Reactions are typically fast and proceed at low temperatures.[4]
-
Acid Anhydrides: Less reactive than acyl chlorides, offering better control for some substrates. Often used with a base or under acidic catalysis.
-
Carboxylic Acids: Require a coupling agent (e.g., DCC, EDC, HATU) to activate the carboxylic acid for amide bond formation. This method is particularly useful for complex or sensitive substrates.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol is adapted from standard acylation procedures for amines and is applicable to a wide range of aminopyrazoles.[4]
Workflow for N-Acylation with Acyl Chloride
Caption: Step-by-step workflow for N-acylation of aminopyrazoles.
Materials:
-
Aminopyrazole substrate (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the aminopyrazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl aminopyrazole.
Self-Validation: The formation of the product can be confirmed by a change in the R_f value on TLC compared to the starting material. The structure and purity should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry.
N-Sulfonylation of the Aminopyrazole Group
The sulfonamide functional group is a key pharmacophore in many approved drugs. N-sulfonylation of aminopyrazoles is a valuable strategy for introducing this moiety.
Protocol 2: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [5]
This protocol provides a specific example of the N-sulfonylation of a substituted 5-aminopyrazole.
Materials:
-
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq, 0.50 mmol, 76 mg)
-
4-Methylbenzenesulfonyl chloride (tosyl chloride) (2.0 eq, 1.0 mmol, 190 mg)
-
Triethylamine (2.4 eq, 1.2 mmol, 167 µL)
-
Acetonitrile (2.0 mL)
-
Ethyl acetate
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, combine 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 4-methylbenzenesulfonyl chloride, and triethylamine in acetonitrile.
-
Stir the mixture at room temperature for 12 hours.
-
Evaporate the solvent under reduced pressure.
-
Add 5.0 mL of distilled water to the residue.
-
Extract the aqueous mixture twice with 5.0 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically by column chromatography.
| Reagent/Solvent | Role | Key Considerations |
| Aminopyrazole | Nucleophile | Ensure purity and dryness of the starting material. |
| Sulfonyl Chloride | Electrophile | Use in slight excess to drive the reaction to completion. |
| Triethylamine | Base | Scavenges the HCl byproduct. Must be anhydrous. |
| Acetonitrile | Solvent | A polar aprotic solvent suitable for this reaction. |
N-Alkylation of the Aminopyrazole Group
N-alkylation introduces an alkyl group to the amino nitrogen. This can be achieved through direct alkylation with an alkyl halide or via reductive amination. Direct alkylation can sometimes lead to over-alkylation and may require careful control of stoichiometry and reaction conditions.
Protocol 3: General Procedure for Reductive Amination
Reductive amination is a highly efficient and versatile method for N-alkylation that proceeds via an intermediate imine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation.[6]
Reductive Amination Workflow
Caption: General workflow for reductive amination of aminopyrazoles.
Materials:
-
Aminopyrazole substrate (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount for less reactive substrates)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the aminopyrazole (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add sodium triacetoxyborohydride (1.3 eq) portion-wise at room temperature. For less reactive substrates, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory; handle with care.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J. Org. Chem.2021 , 86 (15), 10473–10484. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules2023 , 28 (9), 3765. [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org. Chem.2022 , 87 (15), 10018–10025. [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC2018 , (i), 321-366. [Link]
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Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Sci Rep2024 , 14, 2217. [Link]
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Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Molecules2023 , 28 (18), 6533. [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
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Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts2021 , 11 (1), 114. [Link]
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PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1H-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION. Chemistry of Heterocyclic Compounds2021 , 57 (5), 488-492. [Link]
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Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chem.2015 , 17, 2478-2485. [Link]
-
General synthesis of N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide... - ResearchGate. [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. Int. J. Mol. Sci.2013 , 14 (11), 22441-22453. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC2020 , (viii), 115-124. [Link]
-
Two routes comparison for synthesis 5-aminopyrazole derivative - ResearchGate. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank2024 , 2024 (1), M1838. [Link]
-
Recent developments in aminopyrazole chemistry. ARKIVOC2009 , (i), 198-250. [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2018 , 23 (1), 134. [Link]
-
New Trends in the Chemistry of 5-Aminopyrazoles - ResearchGate. [Link]
-
Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Org. Biomol. Chem.2021 , 19, 8378-8383. [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science2020 , 10 (05), 054-062. [Link]
-
N-acylation of amides through internal nucleophilic catalysis. RSC Adv.2020 , 10, 2390-2394. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein J. Org. Chem.2018 , 14, 15-58. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines2022 , 10 (5), 1124. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules2022 , 27 (19), 6666. [Link]
-
REGIOSELECTIVE N-ACYLATION OF... - ResearchGate. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules2024 , 29 (13), 3045. [Link]
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Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega2021 , 6 (42), 27953–27966. [Link]
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Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules2018 , 23 (1), 163. [Link]
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Amine Preparation 4 - Reductive Amination - YouTube. [Link]
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SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN2021 , 4 (1), 1-8. [Link]
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Reductive Amination - Common Conditions. [Link]
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Application Notes and Protocols for the Analytical Characterization of Pyrazole Compounds
Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and materials science.[1] Their unique structural and electronic properties, including the ability to act as both hydrogen bond donors and acceptors, contribute to their diverse pharmacological activities.[2] Pyrazole-containing compounds have found applications as anti-inflammatory, anticancer, antimicrobial, and analgesic agents, with several derivatives gaining FDA approval.[3][4] The precise characterization of these molecules is paramount to understanding their structure-activity relationships (SAR), ensuring purity, and enabling the development of novel therapeutics and materials.[5]
This comprehensive guide provides a detailed overview of the key analytical techniques for the structural elucidation and characterization of pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices.
A Multi-faceted Approach to Pyrazole Characterization
A thorough characterization of pyrazole derivatives necessitates a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and their synergistic application leads to an unambiguous assignment of the molecular structure and assessment of purity. The typical analytical workflow is depicted below.
Figure 1: A typical workflow for the comprehensive characterization of pyrazole compounds, starting from synthesis and purification to detailed structural and purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and pyrazoles are no exception.[6] ¹H, ¹³C, and increasingly ¹⁵N NMR provide detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them.[7]
¹H NMR Spectroscopy
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Causality Behind Experimental Choices: The choice of solvent is critical to avoid exchange of the N-H proton of the pyrazole ring. Deuterated chloroform (CDCl₃) is a common choice, but for more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is used, which can also help in observing the N-H proton signal that might be broadened or absent in other solvents.[8] The chemical shifts of the pyrazole ring protons are sensitive to the nature and position of substituents.[1]
| Proton Type | Typical Chemical Shift (ppm) | Notes |
| N-H | 9.32 - 12.38 | Often broad; position is concentration and solvent dependent.[8] |
| C3-H & C5-H | 7.5 - 7.8 | The chemical shift is influenced by the substituent at the other position.[1] |
| C4-H | 6.3 - 6.5 | Typically appears at a higher field compared to C3-H and C5-H. |
Protocol 1: ¹H NMR Analysis of a Pyrazole Compound
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity) to deduce proton-proton connectivities.
-
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon framework of the molecule.
-
Causality Behind Experimental Choices: Proton-decoupled ¹³C NMR is typically performed to simplify the spectrum, where each unique carbon atom appears as a single line. The chemical shifts of the pyrazole ring carbons are indicative of the electronic environment.[8]
| Carbon Type | Typical Chemical Shift (ppm) | Notes |
| C3 & C5 | 130 - 150 | The chemical shifts are sensitive to the nature of the substituents. |
| C4 | 100 - 110 | Typically appears at a higher field compared to C3 and C5. |
| C=N | 143.2 - 160.5 | The imine carbon signal.[8] |
Protocol 2: ¹³C NMR Analysis of a Pyrazole Compound
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 512-2048, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and referencing similar to ¹H NMR.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.[9]
-
Causality Behind Experimental Choices: The choice of ionization technique is crucial. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight with minimal fragmentation.[9]
Common Fragmentation Pathways for Pyrazoles: The fragmentation of the pyrazole ring is a key diagnostic tool. Common fragmentation patterns can help confirm the pyrazoline ring structure.[9]
Figure 2: Common fragmentation pathways observed for pyrazole compounds in mass spectrometry.
Protocol 3: Mass Spectrometry Analysis of a Pyrazole Compound
-
Sample Preparation:
-
For EI-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
For ESI-MS: Prepare a dilute solution (10-100 µM) of the sample in a suitable solvent (e.g., methanol, acetonitrile), often with the addition of a small amount of formic acid to promote protonation.
-
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: EI or ESI.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the compound.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI).
-
Analyze the fragmentation pattern and propose fragmentation pathways to support the proposed structure.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[10] For pyrazole compounds, it is the method of choice for determining purity and for quantitative analysis in various matrices.
-
Causality Behind Experimental Choices: Reversed-phase HPLC (RP-HPLC) is the most common mode used for pyrazole analysis due to the generally polar nature of these compounds.[10] A C18 column is a good starting point. The mobile phase composition (typically a mixture of water and acetonitrile or methanol with a modifier like trifluoroacetic acid or formic acid) is optimized to achieve good separation of the main compound from any impurities.[10][11]
Protocol 4: RP-HPLC Purity Analysis of a Pyrazole Compound
-
Sample Preparation:
-
Accurately weigh about 1 mg of the pyrazole sample and dissolve it in a suitable solvent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.5 mg/mL.[11]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup:
-
HPLC System: A system equipped with a UV detector is standard. A photodiode array (PDA) detector is advantageous for method development as it allows for the monitoring of multiple wavelengths.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water.
-
B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound to find the wavelength of maximum absorbance (λmax).[12]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
X-ray Crystallography: The Definitive Structural Determination
Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state.[1] It is an invaluable technique for unambiguously determining the stereochemistry and conformation of pyrazole derivatives.[5]
-
Causality Behind Experimental Choices: The primary requirement for this technique is the ability to grow a single crystal of suitable size and quality. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical optimization.[1]
Protocol 5: Single-Crystal X-ray Crystallography of a Pyrazole Compound
-
Crystal Growth:
-
Dissolve the purified pyrazole compound in a suitable solvent or solvent mixture to near saturation.
-
Employ a slow crystallization technique, such as slow evaporation of the solvent, to obtain single crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation).[1]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and intensity data.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and thermal parameters.
-
Vibrational and Electronic Spectroscopy: Complementary Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]
| Functional Group | Typical Wavenumber (cm⁻¹) | Notes |
| N-H stretch | 3100 - 3500 | Can be broad due to hydrogen bonding. |
| C=N stretch | 1580 - 1600 | A strong, characteristic band.[14] |
| C-N stretch | 1290 | Intense band indicative of the pyrazole ring.[15] |
Protocol 6: FTIR Analysis of a Pyrazole Compound
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl, KBr).
-
-
Data Acquisition:
-
Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[16] It is particularly useful for conjugated systems, such as the pyrazole ring.
-
Causality Behind Experimental Choices: The choice of solvent is important as it can influence the position of the absorption maxima (λmax). The λmax is characteristic of the chromophore and can be used for quantitative analysis (e.g., in HPLC detection).[17]
Protocol 7: UV-Vis Spectroscopy of a Pyrazole Compound
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).
-
-
Data Acquisition:
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer.[18]
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Conclusion
The comprehensive characterization of pyrazole compounds is a critical step in their development for various applications. A multi-technique approach, as outlined in this guide, is essential for unambiguous structural elucidation, purity assessment, and a deeper understanding of their chemical and physical properties. By judiciously applying the principles and protocols described herein, researchers can confidently advance their pyrazole-based projects from discovery to application.
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (n.d.). ACS Publications. [Link]
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Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. [Link]
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FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.). ResearchGate. [Link]
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UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. [Link]
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Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. (n.d.). ResearchGate. [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. [Link]
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Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (n.d.). PubMed. [Link]
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THE ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED PYRAZOLES. (n.d.). ACS Publications. [Link]
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Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. (2020). World Journal of Pharmaceutical Sciences. [Link]
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Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (n.d.). RSC Publishing. [Link]
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A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. (2019). Bentham Science. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (n.d.). ACS Omega. [Link]
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Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2019). National Institutes of Health. [Link]
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Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (n.d.). World Journal of Pharmaceutical Research. [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). Wiley Online Library. [Link]
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FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). SpringerLink. [Link]
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Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]
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Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI. [Link]
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Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Crop Protection
An Application Guide to Pyrazole Derivatives in Agrochemical Development
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the development of modern agrochemicals.[1][2][3] Its remarkable versatility and synthetic accessibility have allowed for its incorporation into a vast array of commercial products, spanning fungicides, insecticides, and herbicides.[3][4] The unique electronic properties and the ability to introduce diverse substituents at multiple positions on the pyrazole ring enable chemists to fine-tune the biological activity, selectivity, and physicochemical properties of the resulting molecules.[5][6] This adaptability has made the pyrazole scaffold a "privileged structure," a framework that consistently yields biologically active compounds.
This technical guide, designed for researchers and scientists in agrochemical development, provides an in-depth exploration of the synthesis, application, and optimization of pyrazole derivatives. It moves beyond simple procedural lists to explain the causal relationships behind synthetic strategies and screening protocols, grounding every step in established scientific principles.
Core Synthesis Strategies: Building the Pyrazole Ring
The construction of the pyrazole core is a mature field of organic chemistry, with several robust and high-yielding methodologies. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Cyclocondensation of 1,3-Difunctional Compounds with Hydrazines
This is the most classical and widely employed method for pyrazole synthesis.[1][7] The strategy relies on the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.
-
Causality of Method Choice: This method is favored due to the commercial availability of a vast library of both hydrazine and 1,3-dicarbonyl precursors. The reaction conditions are typically mild, and the process is often highly regioselective, allowing for predictable placement of substituents. For example, using a substituted hydrazine (R¹-NHNH₂) with an unsymmetrical diketone can lead to two possible regioisomers, but the reaction conditions can often be tuned to favor one over the other.
A generalized workflow for this common synthetic approach is illustrated below.
Caption: General workflow for pyrazole synthesis via cyclocondensation.
1,3-Dipolar Cycloaddition
Another powerful method involves the [3+2] cycloaddition of a diazo compound (a 1,3-dipole) with an alkyne.[1][7] This approach is particularly useful for accessing pyrazoles with specific substitution patterns that may be difficult to obtain through condensation methods.
-
Causality of Method Choice: This route offers excellent control over regioselectivity, especially in metal-catalyzed variants (e.g., copper-promoted cycloadditions). It allows for the construction of highly functionalized pyrazoles by using complex alkynes and diazo compounds, providing access to novel chemical space.[7]
Applications of Pyrazole Derivatives in Crop Protection
The true value of the pyrazole scaffold is demonstrated by its successful application across all major classes of pesticides.
Fungicides: Dominating the SDHI Market
Pyrazole carboxamides represent one of the most important classes of modern fungicides, primarily acting as Succinate Dehydrogenase Inhibitors (SDHIs).[8] SDHIs disrupt fungal respiration, leading to a rapid depletion of cellular energy and ultimately, cell death.[8]
-
Mechanism of Action: SDHIs target Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[8] By binding to this enzyme, they block the oxidation of succinate to fumarate, a critical step in the Krebs cycle and the respiratory process. This inhibition halts the production of ATP, the cell's energy currency.
Caption: Mechanism of pyrazole SDHI fungicides.
Table 1: Prominent Pyrazole-Based Fungicides (SDHIs)
| Compound Name | Target Enzyme | Primary Target Pathogens |
| Bixafen | Succinate Dehydrogenase (Complex II) | Septoria tritici, Puccinia spp., Sclerotinia sclerotiorum |
| Penthiopyrad | Succinate Dehydrogenase (Complex II) | Botrytis cinerea, Sclerotinia spp., Rhizoctonia solani |
| Fluxapyroxad | Succinate Dehydrogenase (Complex II) | Powdery mildew, rusts, leaf spots |
| Penflufen | Succinate Dehydrogenase (Complex II) | Rhizoctonia solani (seed treatment) |
Insecticides: Neurotoxic Activity through Multiple Targets
Pyrazole derivatives have yielded insecticides with two distinct and highly effective modes of action: blocking GABA-gated chloride channels and modulating ryanodine receptors.[8][9]
-
Mechanism 1: GABA-gated Chloride Channel Blockers: Phenylpyrazoles, like the well-known Fipronil, act as non-competitive blockers of the γ-aminobutyric acid (GABA) receptor.[9] In insects, GABA is a primary inhibitory neurotransmitter. By blocking the chloride channel, phenylpyrazoles prevent the hyperpolarization of the neuron, leading to uncontrolled neuronal firing, hyperexcitation, convulsions, and death.[9] This target is highly selective for insects over mammals.[9]
Caption: Mechanism of phenylpyrazole insecticides at the GABA receptor.
-
Mechanism 2: Ryanodine Receptor (RyR) Modulators: Pyrazole diamides, such as Chlorantraniliprole and Cyantraniliprole, target insect ryanodine receptors.[1][8] These receptors are intracellular calcium channels critical for muscle contraction. Pyrazole diamides lock the RyRs in an open state, causing uncontrolled release of calcium from internal stores. This leads to impaired muscle regulation, paralysis, and ultimately, the death of the insect.[8]
Table 2: Prominent Pyrazole-Based Insecticides
| Compound Name | Target Site | Primary Target Pests |
| Fipronil | GABA-gated chloride channel | Termites, ants, fleas, cockroaches, crop pests |
| Chlorantraniliprole | Ryanodine Receptor (RyR) | Lepidopteran pests (caterpillars), beetles |
| Cyantraniliprole | Ryanodine Receptor (RyR) | Sucking and chewing insects (aphids, whiteflies, caterpillars) |
| Tebufenpyrad | Mitochondrial Electron Transport (Complex I) | Mites (Acaricide) |
Herbicides: Inhibiting Critical Plant Biosynthetic Pathways
In herbicidal applications, pyrazoles effectively target essential plant enzymes, leading to rapid and visible symptoms like bleaching.[6][10]
-
Mechanism of Action (HPPD Inhibitors): A major class of pyrazole herbicides, including pyrasulfotole and topramezone, inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[10][11] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for both carotenoid biosynthesis and photosynthetic electron transport. Inhibition of HPPD leads to a depletion of plastoquinone, which in turn halts carotenoid synthesis. Without the protective quenching effect of carotenoids, chlorophyll is rapidly destroyed by sunlight (photo-oxidation), resulting in the characteristic white or "bleached" appearance of treated weeds.[10]
Table 3: Prominent Pyrazole-Based Herbicides
| Compound Name | Target Enzyme | Weeds Controlled |
| Pyrasulfotole | HPPD | Broadleaf weeds in cereals |
| Topramezone | HPPD | Grass and broadleaf weeds in corn |
| Pinoxaden | ACCase | Grass weeds in cereal crops |
| Pyraflufen-ethyl | PPO | Broadleaf weeds (contact herbicide) |
Structure-Activity Relationships (SAR) and Lead Optimization
The success of pyrazoles stems from the ability to systematically modify the scaffold to optimize performance. SAR studies are critical for understanding how chemical structure relates to biological activity.
-
Causality in Molecular Design: The choice of substituents at each position of the pyrazole ring is a deliberate decision to influence a specific property.
-
N1-Position: Substituents here significantly impact the overall conformation and binding to the target enzyme. Often, a substituted phenyl ring is optimal.
-
C3-Position: This position is frequently used to introduce key interacting groups or to attach the main pharmacophore, such as the carboxamide group in SDHIs.
-
C4-Position: Halogenation (e.g., with chlorine or bromine) at this position can enhance activity and modify the electronic properties of the ring.
-
C5-Position: This position is crucial for tuning the spectrum of activity and physicochemical properties like lipophilicity, which affects uptake and translocation in the target organism. For example, introducing a trifluoromethyl (CF₃) group can increase metabolic stability and membrane permeability.[10]
-
-
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.[12][13] For example, a thiazole ring might be used as a bioisostere for a phenyl ring to explore new binding interactions or alter solubility.[14] This rational design approach accelerates the discovery of improved agrochemicals.[13][15]
Application Protocols
The following protocols are provided as templates. Researchers must adapt concentrations, incubation times, and specific organisms to their unique experimental goals. All protocols should include appropriate positive, negative, and solvent controls to ensure data validity.
Protocol 1: General Synthesis of a 1,5-Diaryl-1H-pyrazole-3-carboxamide
This protocol describes a common sequence for creating a pyrazole carboxamide, a scaffold prevalent in SDHI fungicides.
-
Objective: To synthesize a model pyrazole carboxamide via cyclocondensation followed by amide coupling.
-
Pillar of Trustworthiness: This multi-step synthesis includes purification and characterization at each stage to validate the identity and purity of the intermediates and final product.
Materials & Reagents:
-
A 1,3-diketone (e.g., 1-(4-chlorophenyl)-3-oxobutanal)
-
A substituted hydrazine (e.g., 2,4-dichlorophenylhydrazine)
-
Ethanol, Acetic Acid
-
Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
An amine (e.g., piperidine)
-
Dichloromethane (DCM), Triethylamine (TEA)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
-
Thin Layer Chromatography (TLC) plates, silica gel for column chromatography
-
NMR spectrometer, Mass spectrometer for characterization
Procedure:
-
Step 1: Pyrazole Ring Formation (Cyclocondensation) a. Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask. b. Add the substituted hydrazine (1.05 eq) and a catalytic amount of acetic acid. c. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC. Causality: Refluxing in ethanol provides the thermal energy needed for the condensation and subsequent cyclization to occur, while the acid catalyst protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine. d. Once complete, cool the reaction to room temperature and concentrate under reduced pressure. e. Purify the resulting crude pyrazole ester by silica gel column chromatography to yield the pyrazole carboxylic acid precursor.
-
Step 2: Formation of Acyl Chloride a. Suspend the pyrazole carboxylic acid (1.0 eq) in a minimal amount of DCM containing a catalytic drop of DMF. b. Add thionyl chloride (1.5 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases. d. Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude pyrazole acyl chloride, which is used immediately in the next step.
-
Step 3: Amide Bond Formation (Coupling) a. Dissolve the crude acyl chloride in DCM and cool to 0 °C. b. In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (1.5 eq) in DCM. c. Add the amine solution dropwise to the acyl chloride solution. Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. d. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. e. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate. f. Purify the final pyrazole carboxamide product by column chromatography or recrystallization.
-
Step 4: Characterization a. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Antifungal Activity Screening (Microtiter Plate Assay)
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of pyrazole derivatives against a target fungal pathogen.
-
Pillar of Trustworthiness: The use of a positive control (commercial fungicide) validates that the assay is sensitive to known inhibitors, while a negative control (solvent only) ensures that the solvent has no intrinsic antifungal activity.
Materials & Reagents:
-
Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Target fungus (e.g., Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Positive control (e.g., Bixafen)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Fungal Inoculum: Grow the fungus on a solid medium (e.g., PDA) until sporulation. Harvest spores by flooding the plate with sterile water and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10⁵ spores/mL in PDB.
-
Prepare Compound Dilutions: Perform a serial dilution of the test compound stock solution in PDB directly in the 96-well plate to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, ... 0.78 µg/mL).
-
Inoculation: Add 100 µL of the fungal spore suspension to each well containing 100 µL of the diluted compound solution.
-
Controls:
-
Negative Control: Wells containing 100 µL PDB and 100 µL of the spore suspension with the same percentage of DMSO as the highest test concentration.
-
Positive Control: Wells containing a serial dilution of a known fungicide.
-
Blank: Wells containing 200 µL of PDB only (for background subtraction).
-
-
Incubation: Cover the plate and incubate at 25°C for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Data Analysis: a. Measure the optical density (OD) at 600 nm using a plate reader. b. Calculate the percentage of growth inhibition for each concentration using the formula: % Inhibition = 100 * [1 - (OD_test - OD_blank) / (OD_negative - OD_blank)] c. Plot the % inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC₅₀ value.
Protocol 3: Greenhouse Efficacy Trial for Herbicides
-
Objective: To evaluate the pre-emergence and post-emergence herbicidal activity of pyrazole derivatives on target weed species and assess crop safety.
-
Pillar of Trustworthiness: This protocol uses untreated controls to establish a baseline for normal plant growth and a commercial standard to benchmark the performance of the test compounds, ensuring the results are comparable and meaningful.
Materials & Reagents:
-
Test compounds formulated as an emulsifiable concentrate (EC) or wettable powder (WP).
-
Seeds of target weeds (e.g., Setaria viridis, Amaranthus retroflexus) and crop (e.g., corn, wheat).
-
Pots filled with sterilized loam soil.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Track sprayer for uniform application.
-
Commercial herbicide standard (e.g., Topramezone).
Procedure:
-
Planting:
-
Pre-emergence: Fill pots with soil and sow seeds of weed and crop species at a depth of 1-2 cm.
-
Post-emergence: Sow seeds and allow plants to grow to the 2-3 leaf stage.
-
-
Compound Application: a. Prepare spray solutions of the test compounds and the commercial standard at various application rates (e.g., 50, 100, 200 g a.i./ha). An untreated control group is sprayed only with the formulation blank (water/solvent). b. Use a calibrated track sprayer to apply the solutions uniformly over the pots. Causality: A track sprayer ensures a consistent application rate across all treatments, which is critical for obtaining reproducible and comparable data.
-
Incubation: Place the treated pots in the greenhouse in a randomized complete block design to minimize the effects of environmental gradients. Water and care for the plants as needed for 14-21 days.
-
Evaluation: a. Visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete death) relative to the untreated control. b. Record any phytotoxicity symptoms (e.g., stunting, chlorosis, necrosis) on the crop plants using the same 0-100% scale. c. For a more quantitative measure, harvest the above-ground biomass of the plants, dry them in an oven, and record the dry weight. Calculate the percent reduction in biomass compared to the untreated control.
-
Data Analysis: Analyze the data using ANOVA to determine significant differences between treatments. Calculate the GR₅₀ (the rate required to cause a 50% reduction in growth) for active compounds.
Conclusion
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing critical challenges in global agriculture. Its derivatives have provided a pipeline of highly effective fungicides, insecticides, and herbicides with diverse mechanisms of action.[1][3] The continued exploration of this privileged structure, guided by rational design principles like SAR and bioisosterism, and validated through robust screening protocols, promises to deliver the next generation of crop protection agents that are not only potent but also safer for the environment.[8]
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens - PMC - NIH. [Link]
-
(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection | Request PDF - ResearchGate. [Link]
-
Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents - MDPI. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed. [Link]
-
Mode of action of pyrazoles and pyridazinones - ResearchGate. [Link]
-
Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC - NIH. [Link]
-
Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids - PubMed. [Link]
-
Simultaneous determination of multiple pyrazole amide fungicide residues in 12 foodstuffs by QuEChERS-HPLC-MS/MS | Request PDF - ResearchGate. [Link]
-
Phenylpyrazole insecticides - Wikipedia. [Link]
-
Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - ResearchGate. [Link]
-
Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids - ACS Publications. [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed. [Link]
-
Pyrazole derivatives used in drugs, agrochemicals, and materials. - ResearchGate. [Link]
-
Development of Analytical Methods to Analyze Pesticide Residues - MDPI. [Link]
-
General synthetic route for the target compounds - ResearchGate. [Link]
-
Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor | Request PDF. [Link]
-
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - NIH. [Link]
- CN104705327A - Pyrazole fungicide composition - Google P
-
Development of Analytical Methods to Analyze Pesticide Residues - ResearchGate. [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. [Link]
-
Design, synthesis and screening of herbicidal activity for new phenyl pyrazole‐based protoporphyrinogen oxidase‐inhibitors (PPO) overcoming resistance issues | Request PDF - ResearchGate. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. [Link]
-
(PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - ResearchGate. [Link]
-
Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship - PubMed. [Link]
-
Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design - arXiv. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
-
Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC - NIH. [Link]
-
Action of pyrazoline-type insecticides at neuronal target sites | Request PDF - ResearchGate. [Link]
-
Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design [arxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with these vital heterocyclic scaffolds. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, yet their synthesis is not without its challenges. This document moves beyond simple protocols to provide a deeper understanding of the reaction variables, offering solutions to common problems encountered in the lab.
The classic and most prevalent method for pyrazole synthesis is the Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While seemingly straightforward, this reaction's success hinges on a delicate balance of factors including solvent choice, catalysis, temperature, and the electronic and steric nature of the substrates. This guide is structured to help you navigate these complexities, optimize your reaction conditions, and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) about Reaction Optimization
This section addresses proactive questions to help you design a robust experimental setup from the outset.
Q1: How do I control the regioselectivity of my pyrazole synthesis?
A1: This is the most common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The reaction can yield two different regioisomers.[1][2] Controlling the outcome depends on exploiting the subtle electronic and steric differences between the two carbonyl groups.
-
Scientific Rationale: The reaction proceeds via initial nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon. The key to control is to make one carbonyl significantly more electrophilic or sterically accessible than the other.
-
Key Strategies:
-
Exploit Electronic Effects: If one carbonyl has a strong electron-withdrawing group (like a trifluoromethyl group, -CF₃), it becomes more electrophilic and is preferentially attacked by the more nucleophilic nitrogen of the hydrazine.[2]
-
Solvent Choice: The choice of solvent is critical. Polar protic solvents like ethanol can participate in hydrogen bonding and may lead to equimolar mixtures of isomers.[2] Aprotic dipolar solvents (e.g., DMF, DMAc, NMP) often provide superior regioselectivity.[2]
-
Acid Catalysis: The addition of a strong acid (e.g., HCl) in an aprotic solvent can accelerate the dehydration steps and significantly improve regioselectivity.[2] This protonates the carbonyl, increasing its electrophilicity and guiding the initial attack.
-
Hydrazine Substitution: With substituted hydrazines (e.g., phenylhydrazine), the -NH₂ group is generally more nucleophilic than the substituted -NHR group. This can be used to direct the initial condensation step.[2]
-
Q2: Is a catalyst always necessary for the Knorr pyrazole synthesis?
A2: Not always, but it is highly recommended for efficiency and yield. While some simple condensations can proceed with heat alone, many reactions fail to proceed at all without a catalyst.[1]
-
Causality: Catalysts function by activating the carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine. This lowers the activation energy of the reaction, allowing it to proceed under milder conditions and often in shorter timeframes.
-
Catalyst Selection:
-
Lewis Acids: Catalysts like nano-ZnO, LiClO₄, and various metal triflates (Cu(OTf)₂, AgOTf) are effective.[1] They coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Green Catalysts: Nano-ZnO is considered an environmentally friendly and efficient option, often leading to high yields and simple work-up procedures.[1]
-
Acid Catalysts: As mentioned, Brønsted acids like HCl or TsOH can also serve as effective catalysts, particularly for the dehydration step.[1][2]
-
Q3: What is the optimal temperature for my reaction?
A3: The optimal temperature is a balance between reaction rate and stability. While heating generally accelerates the reaction, excessive temperatures can lead to side product formation and degradation, ultimately lowering the yield.
-
General Guideline: Many modern protocols using effective catalysts can be run at room temperature.[1] However, a common starting point for optimization is a slightly elevated temperature, such as 60 °C.
-
Optimization Case Study: In the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, it was found that increasing the temperature from ambient to 60 °C improved the yield. However, further increasing the temperature beyond this point caused the yield to decrease.[1] This highlights the importance of empirical optimization for each specific substrate pair.
Section 2: Troubleshooting Guide
This section provides solutions to problems you might encounter during or after your experiment.
Problem: Low or No Product Yield
Q: My reaction has run overnight, but TLC/LC-MS shows little to no product formation. What should I investigate?
A: A low or zero yield is a common but solvable issue. A systematic approach is key to identifying the root cause. Follow this diagnostic workflow.
Troubleshooting Workflow: Low Product Yield
Caption: A workflow for diagnosing low pyrazole synthesis yield.
Detailed Checklist:
-
Reagent Integrity:
-
1,3-Dicarbonyl: Is it pure? Some dicarbonyls can degrade on storage. Verify by NMR or GC-MS.
-
Hydrazine: Hydrazine and its salts are often hydrated. The presence of excess water can inhibit the reaction. Use anhydrous hydrazine or accurately account for the water content of hydrazine hydrate. Phenylhydrazine can oxidize and darken on storage; distillation may be necessary.
-
Stoichiometry: Ensure a 1:1 molar ratio of hydrazine to dicarbonyl. An excess of one reagent is typically not beneficial and can complicate purification.
-
-
Reaction Conditions:
-
Solvent: Is the solvent appropriate and dry? As discussed, aprotic dipolar solvents like DMF or DMAc are often superior to alcohols.[2] Ensure you are using an anhydrous grade if the reaction is sensitive to water.
-
Temperature: Was the temperature too low? Gently warm the reaction (e.g., to 50-60 °C) and monitor for progress. Conversely, was it too high, leading to decomposition?[1]
-
Catalysis: Did you add a catalyst? Many systems require one to proceed efficiently.[1] If you did, is it active? Some catalysts are air or moisture sensitive.
-
Problem: Mixture of Regioisomers
Q: My reaction produced a mixture of regioisomers that are difficult to separate. How can I improve selectivity and handle the existing mixture?
A: This is a classic challenge stemming from the two non-equivalent carbonyl groups of the dicarbonyl starting material.[1]
Improving Selectivity (For Your Next Attempt):
-
Re-evaluate Conditions: The most potent tool for controlling regioselectivity is the combination of an aprotic dipolar solvent (DMAc, DMF) and acid catalysis (HCl) . This combination often forces the reaction down a single pathway with high fidelity (>98:2 selectivity in some cases).[2]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
Separating an Existing Mixture:
-
Silica Gel Chromatography: This is the most common method.
-
Solvent System: A mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane) is a good starting point.
-
Elution Tip: Regioisomers are often very close in polarity. Use a shallow gradient (e.g., increase ethyl acetate concentration by only 1-2% increments) and collect small fractions. Sometimes, adding a small amount (~0.5%) of triethylamine to the mobile phase can sharpen peaks if the pyrazoles are basic.
-
Dry Loading: If the crude product is an oil or has low solubility in the mobile phase, adsorbing it onto a small amount of silica gel ("dry loading") before loading it onto the column can significantly improve resolution.
-
-
Crystallization: If chromatography fails, fractional crystallization can be effective. Try dissolving the mixture in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, then allowing it to cool slowly. The less soluble isomer may crystallize out selectively.
Problem: Incomplete Reaction and Side Products
Q: My reaction has stalled, and I see a major intermediate by TLC/LC-MS. What is it?
A: The most common intermediate is the hydrazone (or the tautomeric enamine), formed from the initial condensation of the hydrazine with one of the carbonyl groups. If the subsequent cyclization and dehydration steps are slow, this intermediate can accumulate.
-
Confirmation: The hydrazone intermediate will have a mass corresponding to (Mass of Dicarbonyl + Mass of Hydrazine - 18 amu for H₂O).
-
Solution:
-
Add an Acid Catalyst: The cyclization/dehydration step is often the rate-limiting step and is acid-catalyzed. Adding a catalytic amount of acetic acid or p-toluenesulfonic acid (TsOH) can drive the reaction to completion.
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy for the ring-closure step.
-
Water Removal: In some systems, removing the water formed during the reaction (e.g., with a Dean-Stark apparatus for larger scales) can push the equilibrium towards the final pyrazole product.
-
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Catalytic Knorr Pyrazole Synthesis
This protocol provides a robust starting point for the synthesis of a 1,3,5-substituted pyrazole using a catalytic approach.
Safety First: Hydrazine derivatives are toxic and potential carcinogens. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Reagents:
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone): 1.0 eq
-
Substituted Hydrazine (e.g., Phenylhydrazine): 1.0 eq
-
Catalyst (e.g., nano-ZnO): 5 mol%
-
Solvent (e.g., Ethanol or Acetonitrile): 5-10 mL per mmol of dicarbonyl
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq), the solvent, and the catalyst (e.g., nano-ZnO, 5 mol%).
-
Begin stirring to create a suspension.
-
Add the substituted hydrazine (1.0 eq) to the mixture. If the hydrazine is a solid hydrochloride salt, it may be necessary to add a base like triethylamine (1.0 eq) to liberate the free hydrazine.
-
Heat the reaction mixture to a gentle reflux (or a pre-determined optimal temperature like 60 °C) and monitor the reaction progress using TLC or LC-MS.
-
Upon completion (typically 1-4 hours, but can vary), cool the reaction to room temperature.
-
If a solid catalyst like nano-ZnO was used, filter the reaction mixture to remove it. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography or recrystallization to yield the pure pyrazole.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
Dissolve a tiny amount of your starting dicarbonyl in a volatile solvent (e.g., ethyl acetate) and spot it on the left side of the line (SM1).
-
Do the same for your starting hydrazine (SM2).
-
Carefully take a small aliquot from your reaction mixture using a capillary tube and spot it in the center of the line (Rxn).
-
-
Elution: Place the plate in a TLC chamber containing an appropriate mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). A new spot, different from your starting materials, indicates product formation. The disappearance of the starting material spots indicates reaction completion.
Section 4: Mechanistic & Workflow Diagrams
Knorr Pyrazole Synthesis Mechanism
Caption: Mechanism showing the formation of two regioisomers.
References
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 469-513. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
Quiroga-Vargas, E., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 5(2), 1100-1129. [Link]
-
Lassagne, F., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(11), 1888. [Link]
-
Kumar, V., & Saini, A. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7793-7811. [Link]
Sources
Technical Support Center: Synthesis of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for the synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we will address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield and purity.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound.
Q1: Why is my yield of this compound consistently low?
Low yields in this synthesis can often be attributed to several factors, primarily the formation of a regioisomeric byproduct, ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate, and incomplete reaction. The alkylation of 3-aminopyrazole with ethyl chloroacetate or ethyl bromoacetate can occur at either of the two ring nitrogen atoms, leading to a mixture of N-1 and N-2 substituted products.
Causality and Strategic Solutions:
-
Regioisomer Formation: The nucleophilicity of the two nitrogen atoms in the pyrazole ring is similar, leading to competitive alkylation. The desired product is the N-1 substituted isomer. The ratio of these isomers can be influenced by reaction conditions.
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or a weak base can lead to unreacted starting materials.
Optimization Protocol:
To address these issues, a systematic optimization of reaction conditions is recommended. The following table outlines key parameters and their effects on the reaction outcome.
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Optimization |
| Base | K₂CO₃ | NaH | Sodium hydride (NaH) is a stronger, non-nucleophilic base that completely deprotonates the pyrazole ring, enhancing its reactivity towards the electrophile and potentially favoring the formation of the desired isomer. |
| Solvent | Acetone | Anhydrous DMF or THF | Polar aprotic solvents like DMF or THF are better at solvating the pyrazole anion, facilitating the SN2 reaction. Anhydrous conditions are crucial as NaH reacts violently with water. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Initial deprotonation at 0 °C followed by gradual warming to room temperature allows for controlled reaction and can improve regioselectivity. |
| Reaction Time | 4-6 hours | 12-24 hours (monitored by TLC) | Allowing the reaction to proceed for a longer duration ensures maximum conversion of the starting materials. |
Experimental Workflow for Optimization:
Caption: Optimized workflow for the synthesis of this compound.
Q2: How can I effectively separate the N-1 and N-2 regioisomers?
Even under optimized conditions, a small amount of the undesired N-2 isomer may form. Separation of these isomers is crucial for obtaining a pure product.
Expert Insight:
The two regioisomers often have different polarities, which can be exploited for separation by column chromatography. The N-1 isomer is typically less polar than the N-2 isomer.
Detailed Protocol for Column Chromatography:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent (e.g., hexane or petroleum ether).
-
Loading: Carefully load the slurry onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired product.
Q3: I am observing a significant amount of unreacted 3-aminopyrazole. What is the cause?
The presence of unreacted starting material, 3-aminopyrazole, is a common issue that directly impacts the overall yield.
Underlying Reasons and Corrective Actions:
-
Insufficient Base: The molar ratio of the base to 3-aminopyrazole is critical. A stoichiometric amount or a slight excess of a strong base like sodium hydride is necessary to ensure complete deprotonation.
-
Moisture Contamination: The presence of water in the reaction solvent or on the glassware will quench the strong base, rendering it ineffective. Always use anhydrous solvents and flame-dried glassware.
-
Poor Quality of Alkylating Agent: The ethyl chloroacetate or bromoacetate should be of high purity. Impurities can lead to side reactions and incomplete conversion.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of this compound.
Q4: What is the general synthetic scheme for this compound?
The most common and direct method for synthesizing this compound is through the N-alkylation of 3-aminopyrazole with an ethyl haloacetate.
Caption: General reaction scheme for the synthesis of this compound.
Q5: What are the key safety precautions for this synthesis?
As with any chemical synthesis, safety is paramount. The following are critical safety considerations for this procedure:
-
Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is explosive. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and in a fume hood.
-
Ethyl Chloroacetate/Bromoacetate: These are lachrymators and are harmful if swallowed or inhaled. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin. Use them in a fume hood and away from ignition sources.
Q6: Which analytical techniques are recommended for monitoring the reaction and characterizing the product?
Proper analytical monitoring and characterization are essential for a successful synthesis.
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product and for determining the ratio of the regioisomers in the crude mixture.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H and C=O stretching vibrations.
III. References
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
-
Elgemeie, G. H., Metwally, N. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615–617. [Link]
-
(Patent) Production of 3-aminopyrazoles. (1975). Retrieved from
-
(Patent) Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2021). Retrieved from
-
(Patent) Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b - reaction carried out with hydrazine hydrate in ethanol. (n.d.). Retrieved from [Link]
Technical Support Center: Purification of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate, a critical building block in pharmaceutical synthesis. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to troubleshoot common purification challenges and ensure the high purity required for downstream applications. This resource is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.
Understanding the Molecule: Key Physicochemical Properties
This compound possesses a unique combination of functional groups that dictate its purification strategy. The presence of a basic amino group, an ester, and the pyrazole ring itself allows for a multi-pronged purification approach. The amino group provides a handle for acid-base extraction, a powerful technique for removing non-basic impurities. The overall polarity of the molecule makes it amenable to both recrystallization and column chromatography.
Initial Purity Assessment: The First Step to a Successful Purification
Before embarking on any purification protocol, a preliminary assessment of your crude material is crucial. This will inform your choice of purification method and help you track its success.
Recommended Preliminary Analysis:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your crude mixture.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides a more detailed picture of the impurities present.
A typical TLC protocol for in-process monitoring would involve:
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 or 2:1 v/v) |
| Visualization | UV light (254 nm) and/or staining with a potassium permanganate solution. |
Purification Strategy Selection: A Decision-Making Workflow
The choice of purification method depends on the impurity profile, the desired final purity, and the scale of your reaction. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting the appropriate purification method.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization
Q1: My compound won't crystallize from a single solvent. What should I do?
A1: This is a common challenge. If a single solvent either dissolves the compound completely at room temperature or not at all even when heated, a mixed solvent system is your best approach. The principle is to use a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble.
Troubleshooting Protocol: Mixed Solvent Recrystallization
-
Solvent Selection: A common and effective combination is Ethyl Acetate (good solvent) and Hexane (poor solvent) . Other options include ethanol/water or acetone/hexane.
-
Procedure:
-
Dissolve your crude product in a minimal amount of hot ethyl acetate.
-
While the solution is still hot, slowly add hexane dropwise until you observe persistent cloudiness.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Q2: I'm getting an oil instead of crystals during recrystallization. How can I fix this?
A2: "Oiling out" occurs when the compound's solubility is too high in the chosen solvent system, or the cooling process is too rapid.
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of the "good" solvent (e.g., ethyl acetate) to the oiled-out mixture and heat until a clear solution is formed.
-
Slower Cooling: Allow the flask to cool very slowly to room temperature. You can insulate the flask to slow down the cooling rate.
-
Solvent Adjustment: If re-heating and slow cooling don't work, you may need to adjust your solvent ratio by adding more of the "poor" solvent at the hot stage.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal can induce crystallization.
Column Chromatography
Q3: What is a good starting point for column chromatography conditions?
A3: For a compound of intermediate polarity like this compound, a silica gel stationary phase is most common.
Recommended Starting Conditions:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of Ethyl Acetate in Hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50-70%). |
| TLC Monitoring | Use the same solvent system for TLC to predict the elution behavior on the column. Aim for an Rf value of 0.2-0.3 for your target compound for good separation. |
Expert Tip: The amino group on the pyrazole ring can sometimes cause tailing on silica gel. To mitigate this, you can add a small amount of triethylamine (e.g., 0.5-1%) to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Caption: A typical workflow for column chromatography purification.
Acid-Base Extraction
Q4: How can I use acid-base extraction to purify my compound?
A4: The basic amino group allows for the separation of your product from non-basic impurities. This is a highly effective and scalable purification technique.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer. Most non-basic organic impurities will remain in the organic layer.
-
Separation: Separate the two layers. Keep the aqueous layer which now contains your protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated sodium bicarbonate solution) until the pH is basic (pH > 8). Your product will deprotonate and may precipitate out of the solution.
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to recover your purified product.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product.
Q5: My product seems to be degrading during the acid-base workup. What could be the cause?
A5: While the pyrazole ring is generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the ethyl ester functionality.
Troubleshooting Degradation:
-
Use Milder Conditions: Opt for a weaker acid like 10% aqueous citric acid for the extraction and a milder base like saturated sodium bicarbonate for neutralization.
-
Keep it Cold: Perform all steps of the acid-base extraction at a low temperature (0-5 °C) to minimize the rate of potential degradation reactions.
-
Work Quickly: Do not let the compound sit in acidic or basic aqueous solutions for extended periods.
Purity Confirmation: Ensuring Quality and Reproducibility
After purification, it is essential to confirm the purity of your this compound.
Analytical Techniques for Purity Assessment:
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method for confirming the structure and assessing purity. The absence of impurity peaks is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A single sharp peak indicates a pure compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Typical HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of acetonitrile and water (often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape). |
| Detection | UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm). |
References
-
Elgemeie, G. H., Metwally, N. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(6), 615-617. [Link]
-
Chirila, M. I., et al. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 65(2), 206-213. [Link]
-
MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1023. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565541, Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Retrieved from [Link]
How to avoid side products in pyrazole alkylation reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-alkylation reactions. The formation of regioisomeric mixtures (N1 vs. N2 alkylation) is a persistent challenge. This document provides in-depth, field-tested insights and troubleshooting strategies to help you achieve high regioselectivity in your experiments.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing pyrazole alkylation, providing the necessary background to understand and troubleshoot your reactions effectively.
Q1: Why is controlling regioselectivity in pyrazole alkylation so challenging?
The primary difficulty arises from the electronic structure of the pyrazole ring itself. Unsymmetrically substituted pyrazoles exist as a mixture of two rapidly equilibrating tautomers. Deprotonation with a base generates a pyrazolate anion where the negative charge is delocalized across both nitrogen atoms.[1] This delocalization means that both nitrogens are nucleophilic, creating two competing pathways for the incoming alkylating agent, which often results in a mixture of N1 and N2 alkylated products.[1]
Q2: What are the key factors that determine the N1 vs. N2 product ratio?
The outcome of a pyrazole alkylation reaction is a delicate balance of several interconnected factors. Achieving control requires a systematic understanding and manipulation of these variables:
-
Steric Hindrance: The most intuitive factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups (EWGs) decrease the electron density of the nearby nitrogen, potentially favoring alkylation at the more distant nitrogen.[1]
-
Reaction Conditions: This is the most critical area for experimental optimization.
-
Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃) determines the counter-ion (Na⁺, K⁺) in solution. The size and hardness of this ion can influence which nitrogen of the pyrazolate anion it associates with, thereby sterically or electronically directing the alkylating agent.[1]
-
Solvent: The polarity and coordinating ability of the solvent can affect the dissociation of the pyrazolate salt and solvate the transition states, influencing the reaction pathway.
-
Alkylation Agent: The reactivity and nature (hard vs. soft electrophile) of the alkylating agent play a crucial role.
-
Temperature: Temperature can affect the kinetic vs. thermodynamic control of the reaction, potentially altering the product ratio.
-
Below is a diagram illustrating the fundamental challenge of competing alkylation pathways.
Caption: Competing N1/N2 alkylation pathways.
Part 2: Troubleshooting Guide & Strategic Solutions
This section is structured as a series of common problems encountered in the lab, followed by detailed, actionable solutions grounded in chemical principles.
Scenario 1: "My reaction yields an inseparable mixture of N1 and N2 isomers. How can I improve selectivity?"
This is the most frequent issue. The goal is to modify the reaction conditions to favor one transition state significantly over the other.
A: Manipulating the Base and Counter-ion
The interaction between the pyrazolate anion and the metal counter-ion is a powerful tool for directing regioselectivity. By changing the base, you change the counter-ion, which can selectively block or activate one of the nitrogen atoms.
| Base | Counter-ion | Typical Solvent | Principle of Action & Expected Outcome |
| NaH | Na⁺ (Hard) | DMF, THF | The small, hard Na⁺ ion tends to coordinate tightly with the more electron-rich (often sterically less hindered) nitrogen. This can block that site, forcing alkylation to occur at the other nitrogen. |
| K₂CO₃ | K⁺ (Borderline) | MeCN, DMF | K⁺ is larger and softer than Na⁺. Its coordination is less tight, which can lead to different selectivity. In some cases, it results in mixtures, while in others, it can favor the thermodynamically more stable product.[1] |
| Cs₂CO₃ | Cs⁺ (Soft) | MeCN, Dioxane | The large, soft Cs⁺ ion coordinates weakly, creating a more "naked" and highly reactive pyrazolate anion. This often leads to faster reactions and can favor attack at the electronically preferred (softer) nitrogen atom. |
Troubleshooting Protocol: Base Screening
-
Setup: Prepare three identical reactions with your pyrazole substrate and alkylating agent in an appropriate anhydrous solvent (e.g., DMF).
-
Base Addition: To each reaction, add 1.1 equivalents of NaH (60% dispersion in oil), K₂CO₃, and Cs₂CO₃, respectively.
-
Execution: Run all reactions at the same temperature (start with room temperature) and monitor by TLC or LCMS.
-
Analysis: Compare the product ratios. This empirical data is invaluable for optimizing your specific substrate. One study found that switching from K₂CO₃ to NaH was critical to prevent the formation of regioisomers and obtain a single product.[1]
Scenario 2: "I need to alkylate the more sterically hindered nitrogen. How can I achieve this?"
Alkylation at the more sterically crowded position requires overcoming the natural kinetic preference. This can often be achieved by using directing groups that stabilize the transition state leading to the desired product.
A: Leveraging Intramolecular Hydrogen Bonding
If your pyrazole or alkylating agent possesses a hydrogen-bond donor/acceptor, you can exploit this to favor one reaction pathway. For example, quantum mechanics (QM) calculations have shown that when using an N-methyl chloroacetamide as the alkylating agent, a secondary hydrogen bond can form between the pyrazole's side-chain amide and the alkylating agent's carbonyl group.[3] This interaction selectively stabilizes the transition state for alkylation at the N2 position, overriding steric effects.[3]
Caption: H-bond directed N2 alkylation concept.
Experimental Strategy:
-
If your substrate lacks a directing group, consider whether a temporary installation of one is feasible.
-
Alternatively, modify the alkylating agent. If you are using methyl iodide, consider switching to an agent like 2-methoxyethyl chloride, where the ether oxygen might provide a weak coordinating effect.
Scenario 3: "My reaction is low-yielding or my starting materials are sensitive to strong bases. What are the alternatives?"
Base-mediated alkylation is not always suitable. Fortunately, several alternative methods have been developed.
A: Acid-Catalyzed Alkylation with Trichloroacetimidates
This method avoids bases entirely and proceeds under mild acidic conditions.[2] It is particularly useful for substrates that are unstable in the presence of strong bases. The reaction involves activating an alcohol as a trichloroacetimidate, which then serves as the electrophile.
General Protocol for Acid-Catalyzed Alkylation[2]
-
Imidate Formation: React the desired alcohol (R-OH) with trichloroacetonitrile in the presence of a catalytic amount of a base like DBU to form the corresponding trichloroacetimidate electrophile.
-
Alkylation Reaction: Dissolve the pyrazole (1.0 eq) and the trichloroacetimidate (1.2 eq) in an anhydrous, non-polar solvent like 1,2-dichloroethane (DCE).
-
Catalysis: Add a catalytic amount of a Brønsted acid, such as camphorsulfonic acid (CSA) (0.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC/LCMS).
-
Workup: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution), extract the product with an organic solvent, dry, and purify by column chromatography.
B: Enzymatic Alkylation for Ultimate Selectivity
For high-value applications where absolute regioselectivity is paramount, biocatalysis offers a powerful solution. Engineered enzymes have been developed that can transfer alkyl groups from simple haloalkanes to pyrazoles with >99% regioselectivity.[4] This cutting-edge technique uses a two-enzyme cascade to generate a non-natural cosubstrate analog in situ, which an engineered methyltransferase then uses to alkylate the pyrazole with exquisite precision.[4] While requiring specialized biological components, this method represents the pinnacle of selective alkylation.[4]
Part 3: References
-
Shcherbakov, K., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
-
Arnold, J.S., et al. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available at: [Link]
-
Sumitomo Chemical Co. (1996). N-alkylation method of pyrazole. Google Patents. Available at:
-
La Manna, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Pöthig, A., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Aminopyrazole Acetate Derivatives
Welcome to the technical support guide for the purification of aminopyrazole acetate derivatives via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Aminopyrazoles are a cornerstone in medicinal chemistry, and achieving high purity is critical for reliable downstream applications.[1][2] This guide provides field-proven insights and troubleshooting solutions to common challenges encountered during the crystallization process.
Troubleshooting Guide
This section addresses specific problems that can arise during the recrystallization of aminopyrazole acetate derivatives. Each answer provides not only a solution but also the underlying scientific rationale to empower your decision-making.
Q1: My compound has "oiled out" instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[3][4] This occurs when the solubility of the solute is exceeded, but the conditions are not favorable for crystal nucleation. The primary causes are:
-
High Supersaturation: The solution is cooled too rapidly, causing the compound to crash out of solution as a supercooled liquid before it has time to organize into a crystal lattice.[3]
-
Melting Point Depression: The melting point of your compound is lower than the temperature of the solution at the point of saturation. This can be due to the inherent properties of the compound or significant depression of the melting point by impurities.[4][5]
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent is higher than the melting point of the aminopyrazole acetate derivative.[5][6]
Solutions:
-
Reduce Cooling Rate: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent (1-5% volume increase) to ensure full dissolution.[5] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools slowly can promote the formation of crystals over oil.[5][7]
-
Change the Solvent System: If slow cooling fails, the solvent is likely the issue. Select a solvent with a lower boiling point.[6] Alternatively, using a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and titrate with a "poor" or "anti-solvent" (in which it is insoluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to clarify and cool slowly.
-
Induce Nucleation: Scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth to begin.[8] If available, adding a "seed crystal" from a previous pure batch is the most effective way to induce crystallization.[9]
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A2: This issue typically stems from one of two causes: either the solution is not sufficiently supersaturated, or the nucleation energy barrier has not been overcome.
Solutions:
-
Increase Concentration: You may have used too much solvent.[10] Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Be careful not to evaporate too much, as this can cause the compound to crash out with impurities. Cool the solution again to see if crystals form.
-
Induce Nucleation: As mentioned previously, scratching the flask or adding a seed crystal are the primary methods to overcome the kinetic barrier to nucleation.[8][9]
-
Use an Anti-Solvent: If your compound is highly soluble in the chosen solvent even at low temperatures, the use of an anti-solvent is recommended. While stirring the solution at room temperature, slowly add a miscible solvent in which your compound is insoluble. Add the anti-solvent dropwise until persistent cloudiness (turbidity) is observed, then allow it to stand. This drastically reduces the solubility of your compound, forcing crystallization.
Q3: My final product consists of very fine needles or powder, leading to difficult filtration and potentially lower purity. How can I obtain larger crystals?
A3: The formation of very small crystals is a direct result of rapid nucleation, which happens when the solution becomes supersaturated too quickly.[7] This creates a large number of nucleation sites simultaneously, leaving little time for individual crystals to grow larger.
Solutions:
-
Ensure Slow Cooling: This is the most critical factor.[10] A slower cooling rate reduces the degree of supersaturation at any given time, favoring the growth of existing crystals rather than the formation of new nuclei. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.
-
Minimize Agitation: Avoid stirring or agitating the solution as it cools, as this can promote rapid, widespread nucleation.
-
Reduce Solution Concentration: While you need a saturated solution, an overly concentrated one can crash out too quickly. Try using slightly more of the hot solvent to dissolve the compound initially. This will require a lower temperature to be reached before crystallization begins, which can sometimes favor slower growth.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my aminopyrazole acetate derivative?
A1: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures but low solubility at low temperatures.[10][11] For aminopyrazole acetate derivatives, which contain hydrogen bond donors (N-H) and acceptors (pyrazole N, C=O of acetate), as well as a lipophilic aryl group, moderately polar solvents are often a good starting point.[12]
Solvent Selection Protocol:
-
Initial Screening: Place ~20-30 mg of your crude material into several small test tubes.
-
Room Temperature Test: Add ~0.5 mL of a candidate solvent to each tube. A good solvent will not dissolve the compound at room temperature.[7]
-
Hot Temperature Test: Gently heat the tubes that passed the first test. The compound should dissolve completely in a minimal amount of the boiling solvent.[13] A solvent that requires a very large volume is not ideal.
-
Cooling Test: Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystalline precipitate.
The table below provides a starting point for solvent selection.
| Solvent | Boiling Point (°C) | Polarity | Suitability for Aminopyrazole Acetate Derivatives (Rationale) |
| Ethanol | 78 | Polar Protic | Good. Often effective. The hydroxyl group interacts well with the polar sites of the molecule. Can be paired with water as an anti-solvent. |
| Isopropanol | 82 | Polar Protic | Good. Similar to ethanol but slightly less polar. Its higher boiling point allows for a wider temperature gradient. |
| Ethyl Acetate | 77 | Polar Aprotic | Very Good. The ester functionality can solvate the acetate group, while its moderate polarity is suitable for the overall structure. A common choice for similar heterocycles. |
| Acetonitrile | 82 | Polar Aprotic | Good. Known to be a good solvent for some aminopyrazoles.[14] Its polarity is well-suited for this class of compounds. |
| Acetone | 56 | Polar Aprotic | Fair. May be too effective a solvent, leading to poor recovery. Its low boiling point is advantageous.[6] Often used in a solvent/anti-solvent pair (e.g., with hexane). |
| Toluene | 111 | Non-polar | Poor (as a single solvent). Generally too non-polar to dissolve the compound effectively, but can be used as an anti-solvent with a more polar solvent like ethanol. |
| Water | 100 | Very Polar | Poor (as a single solvent). Typically, these derivatives have low water solubility but can be used as an anti-solvent with alcohols. |
Q2: What is the scientific principle behind using a mixed-solvent system for recrystallization?
A2: A mixed-solvent system is employed when no single solvent exhibits the desired sharp change in solubility with temperature for a given compound.[8] The strategy involves pairing a "soluble solvent" (one in which the compound is readily soluble) with a "miscible anti-solvent" (one in which the compound is poorly soluble).
The procedure involves dissolving the compound in a minimum amount of the hot "soluble solvent." The "anti-solvent" is then added dropwise to the hot solution until it just begins to turn cloudy (the saturation point). A few more drops of the "soluble solvent" are then added to redissolve the precipitate, creating a solution that is saturated at that high temperature. Upon slow cooling, the solubility of the compound dramatically decreases, leading to crystallization.[8]
Experimental Protocols & Visualizations
Standard Recrystallization Workflow
The following diagram outlines the fundamental steps for a successful recrystallization.
Caption: General workflow for the recrystallization of solid compounds.
Troubleshooting "Oiling Out"
Use this decision tree to diagnose and solve issues related to your compound oiling out.
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
References
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). De Gruyter. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Recent developments in aminopyrazole chemistry. (n.d.). ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Publications. Available at: [Link]
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (n.d.). ACS Publications. Available at: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). WO2017060787A1 - Process for preparation of aminopyrazole.
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available at: [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Publications. Available at: [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). ACS Publications. Available at: [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Publications. Available at: [Link]
-
Reddit. (2021). Advices for Aminopyrazole synthesis. r/Chempros. Available at: [Link]
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Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Available at: [Link]
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Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
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One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (n.d.). MDPI. Available at: [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Available at: [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Available at: [Link]
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Stability and proper storage of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate.
Welcome to the technical support guide for ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate. As Senior Application Scientists, we have compiled this resource to provide in-depth insights and practical solutions for the storage, handling, and use of this versatile heterocyclic compound. This guide is structured to address common questions and troubleshoot issues that researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and proper handling of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
The stability of this compound in its solid form is crucial for ensuring experimental reproducibility. The primary concerns are degradation due to moisture, oxidation, and light.
-
Causality: The molecule contains a primary amino group and an ethyl ester. The amino group is susceptible to oxidation, which can be accelerated by air and light, often leading to a color change from white/pale yellow to brownish hues. The ester linkage is vulnerable to hydrolysis in the presence of moisture, which would yield the corresponding carboxylic acid and ethanol.
-
Recommendation: For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and dark environment.[1] Storing under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize oxidation.
Q2: How should I prepare and store stock solutions of this compound?
Preparing and storing solutions correctly is critical, as the compound may have different stability profiles in various solvents.
-
Causality: In solution, the potential for degradation increases. The rate of hydrolysis of the ester group is dependent on the pH and protic nature of the solvent. The amino group's reactivity can also be influenced by the solvent environment.
-
Recommendation: Based on data for structurally related pyrazole derivatives, stock solutions should be prepared in a high-quality, anhydrous solvent. For extended storage, it is best practice to store solutions at low temperatures and protected from light.[2] Aliquoting the stock solution into smaller, single-use vials is advised to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
| Storage Format | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid | 2-8°C | Inert Gas (Ar, N₂) | Dark (Amber Vial) | > 1 year |
| Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Sealed Vial | Dark (Amber Vial) | Up to 1 month[2] |
| Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Sealed Vial | Dark (Amber Vial) | Up to 6 months[2] |
Q3: What are the primary degradation pathways I should be aware of?
Understanding potential degradation is key to troubleshooting unexpected experimental outcomes. The two most probable non-enzymatic degradation pathways are oxidation and hydrolysis.
-
Oxidation: The 3-amino group on the pyrazole ring is a potential site for oxidation, especially when exposed to atmospheric oxygen over time. This can lead to the formation of colored impurities and a decrease in the compound's purity. While pyrazole rings are generally stable, strong oxidizing agents should be avoided in reactions unless they are part of the intended synthetic route.[3]
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, although it can also occur slowly in neutral aqueous solutions or upon exposure to moisture during storage. This process will generate the corresponding carboxylic acid, which could interfere with subsequent reactions or biological assays.
Caption: Potential degradation pathways for the compound.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem: My solid compound, which was initially a pale yellow powder, has turned brown.
-
Probable Cause: This color change is a strong indicator of oxidation. The primary amino group is likely the site of this oxidation, which is often accelerated by prolonged exposure to air and/or light. The brown color is due to the formation of polymeric, highly conjugated oxidation byproducts.
-
Preventative Measures & Solution:
-
Strict Storage Protocol: Always store the solid compound under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial at the recommended temperature (2-8°C).
-
Purchase Smaller Quantities: If you are an infrequent user, purchase smaller amounts to ensure a fresh supply and minimize the time the container is opened.
-
Purity Check: Before using a discolored batch, its purity must be assessed. Use analytical techniques like NMR or LC-MS to determine the percentage of the desired compound remaining. If significant degradation has occurred, it is recommended to use a new, pure batch for your experiments to ensure reliable results.
-
Problem: I am seeing an unexpected peak in my LC-MS/NMR analysis of a reaction mixture, corresponding to the carboxylic acid derivative.
-
Probable Cause: This is a classic sign of ester hydrolysis. This can happen if the compound was exposed to moisture during storage, if you used wet solvents, or if your reaction conditions are acidic or basic.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting ester hydrolysis.
Problem: My reaction yield is consistently low, or I am getting significant side products.
-
Probable Cause: Assuming other reagents are pure and conditions are correct, there are two likely causes related to the title compound:
-
Degraded Starting Material: As discussed, if the compound has degraded, the actual molar quantity of your starting material is lower than calculated, leading to lower yields.
-
Reactivity of the Amino Group: The 3-amino group is a nucleophile.[4] In the presence of electrophilic reagents, it can compete with other nucleophiles in your reaction, leading to undesired side products.
-
-
Solutions:
-
Verify Purity: Always confirm the purity of your this compound before starting a multi-step synthesis. A quick TLC or ¹H NMR is advisable.
-
Use a Protecting Group: If the amino group's nucleophilicity is interfering with your desired reaction, consider using a standard nitrogen protecting group (e.g., Boc, Cbz). This will mask its reactivity, and the group can be removed in a subsequent step.
-
Reaction Condition Optimization: Ensure your reaction conditions are compatible with all functional groups. For instance, strong bases could not only catalyze ester hydrolysis but also deprotonate the pyrazole ring, opening up alternative reaction pathways.[3]
-
Experimental Protocols
Protocol 1: Recommended Procedure for Handling and Stock Solution Preparation
This protocol ensures minimal exposure to atmospheric contaminants.
-
Preparation: Before opening the container, allow it to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture from the air onto the cold solid.
-
Inert Atmosphere: If possible, perform all weighing and handling inside a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Weighing: Quickly weigh the desired amount of the solid into a tared, dry vial.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous solvent (e.g., DMSO, DMF) to the vial to achieve the desired concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be used for some solvents, but avoid high temperatures to prevent degradation.[5]
-
Storage: If not for immediate use, aliquot the solution into single-use amber vials, flush with inert gas before sealing, and store at -20°C or -80°C.[2]
References
-
Elgemeie, G. H., Jones, P. G., & Ali, H. A. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 615–618. Available at: [Link]
-
Kavalenka, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(15), 5824. Available at: [Link]
-
Liu, X.-H. (2012). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o123. Available at: [Link]
-
Nielsen, P. et al. (2016). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Energy Procedia, 86, 293-303. Available at: [Link]
-
Elgemeie, G. H., Jones, P. G., & Ali, H. A. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. IUCrData, 6(6). Available at: [Link]
-
Thermo Fisher Scientific. (2025). Ethyl 3-amino-1H-pyrazole-4-carboxylate Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]
-
Kulyk, O. et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Beilstein Journal of Organic Chemistry, 17, 1276–1286. Available at: [Link]
-
Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 400-404. Available at: [Link]
-
Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1). Available at: [Link]
-
Zhang, Y., et al. (2026). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters. Available at: [Link]
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents. (n.d.).
-
Elgemeie, G. H., Jones, P. G., & Ali, H. A. (2020). Crystal structure of ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735–1738. Available at: [Link]
-
Science of Synthesis :: Thoth :: Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). Retrieved January 22, 2026, from [Link]
-
Shcherbakov, K., et al. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2021(4), M1291. Available at: [Link]
Sources
Technical Support Center: A-Z Troubleshooting for Low Yields in Heterocycle Synthesis
Welcome to the Technical Support Center for Heterocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their synthetic routes. As a senior application scientist, I have compiled this resource to provide not just procedural solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design. This guide is structured in a flexible question-and-answer format to directly address the multifaceted issues that can arise during the synthesis of these critical molecular scaffolds.
Section 1: Foundational Troubleshooting - The Usual Suspects
Every experienced chemist knows that before delving into complex mechanistic investigations, it's crucial to rule out the most common culprits for low reaction yields. This section addresses the foundational parameters that can make or break a synthesis.
Q1: My reaction is giving a low yield, or not working at all. Where do I start?
A systematic approach is paramount when troubleshooting a low-yielding reaction.[1] Before suspecting complex mechanistic issues, a thorough review of the fundamental reaction parameters is essential. Inefficient mixing, impure starting materials or solvents, unintended atmospheric exposure, and suboptimal reaction conditions are frequent causes of poor outcomes.[1]
A logical first step is to perform a small-scale trial reaction where you meticulously control and verify each parameter.[1] This includes confirming the identity and purity of your starting materials and ensuring all glassware is scrupulously clean and dry.[2]
Here is a workflow to guide your initial troubleshooting efforts:
Caption: A systematic workflow for initial troubleshooting of low-yield reactions.
Q2: How critical is the purity of my starting materials and solvents?
The purity of your reagents and solvents is a cornerstone of successful synthesis. Impurities can act as catalyst poisons, participate in side reactions, or alter the reaction environment in unpredictable ways, all of which can drastically reduce the yield of your desired heterocycle.[1]
For instance, in the Paal-Knorr pyrrole synthesis, the presence of mono-carbonyl impurities in the 1,4-dicarbonyl starting material can lead to the formation of undesired side products, thereby lowering the overall yield. It is highly recommended to use purified 1,4-dicarbonyl compounds, and standard purification techniques such as distillation or recrystallization should be employed if purity is questionable.
Protocol for a Quick Purity Check of a Solid Starting Material:
-
Melting Point Analysis: Determine the melting point of your starting material. A broad melting range or a melting point that is significantly lower than the literature value suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of your starting material in a suitable solvent and spot it on a TLC plate. Develop the plate in an appropriate solvent system. The presence of multiple spots indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton NMR spectrum can quickly reveal the presence of impurities. The integration of impurity peaks relative to the starting material peaks can provide a rough estimate of the purity level.
Section 2: Reaction Condition Optimization - A Deeper Dive
Once you have confirmed the integrity of your starting materials, the next logical step is to scrutinize the reaction conditions. Temperature, concentration, solvent, and catalyst all play a critical role in directing the reaction toward your desired product.
Q3: My yield is still low after verifying my reagents. How do I systematically optimize the reaction conditions?
A one-factor-at-a-time (OFAT) approach to optimization, while intuitive, can be inefficient and may miss synergistic effects between variables. A more robust and efficient method is the Design of Experiments (DoE) approach.[2][3] DoE is a statistical methodology that allows for the simultaneous variation of multiple factors, enabling a comprehensive understanding of their individual and interactive effects on the reaction yield.[2][3]
A Simplified DoE Approach for a Generic Heterocycle Synthesis:
Let's consider three key parameters: Temperature, Concentration, and Catalyst Loading.
| Experiment | Temperature (°C) | Concentration (M) | Catalyst Loading (mol%) |
| 1 | 80 | 0.1 | 1 |
| 2 | 100 | 0.1 | 1 |
| 3 | 80 | 0.5 | 1 |
| 4 | 100 | 0.5 | 1 |
| 5 | 80 | 0.1 | 5 |
| 6 | 100 | 0.1 | 5 |
| 7 | 80 | 0.5 | 5 |
| 8 | 100 | 0.5 | 5 |
By running these eight experiments and analyzing the yields, you can identify the optimal conditions and any significant interactions between the variables.
Q4: I'm performing a microwave-assisted synthesis, but my yields are inconsistent. What should I consider?
Microwave-assisted organic synthesis can offer significant advantages in terms of reduced reaction times and improved yields.[4] However, inconsistent results can arise from several factors specific to this technique.
Key Considerations for Microwave Synthesis:
-
Hot Spots: Uneven heating within the reaction vessel can lead to localized overheating and decomposition of reagents or products. Ensure efficient stirring.
-
Pressure Buildup: The rapid heating of solvents can lead to significant pressure increases. Ensure your reaction vessel is rated for the expected pressures.
-
Solvent Choice: The dielectric properties of the solvent will affect how efficiently it absorbs microwave energy. Solvents with high dielectric constants (e.g., DMF, DMSO) will heat more rapidly.
Section 3: Navigating Reaction Mechanisms and Side Reactions
A deep understanding of the reaction mechanism is crucial for troubleshooting more complex issues, such as the formation of persistent side products or problems with regioselectivity.
Q5: I'm attempting a Hantzsch pyridine synthesis and getting a low yield of the desired pyridine. What are the likely culprits?
The Hantzsch synthesis, while a classic method, can be prone to low yields due to competing reaction pathways and the need for a final oxidation step.[5] The classical one-pot method often involves harsh conditions and long reaction times, which can lead to product degradation.[2]
Common Issues and Solutions in Hantzsch Pyridine Synthesis:
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Dihydropyridine Yield | Inefficient condensation or cyclization. | Consider using a catalyst such as p-toluenesulfonic acid (PTSA) or employing microwave irradiation to improve reaction kinetics.[2] |
| Poor Oxidation of Dihydropyridine | Ineffective oxidizing agent or harsh oxidation conditions leading to side products. | Replace harsh oxidants like CrO₃ or KMnO₄ with milder alternatives. A one-pot synthesis with in-situ aromatization using ferric chloride or manganese dioxide can be effective.[2] |
| Formation of Multiple Products | The Hantzsch reaction can proceed through at least five different mechanistic pathways. | Carefully control reaction temperature and stoichiometry. Consider a stepwise addition of reagents to favor the desired pathway.[2][5] |
Q6: I'm struggling with poor regioselectivity in my pyridine synthesis. How can I control where my substituents add to the ring?
Poor regioselectivity is a common challenge in the synthesis of substituted pyridines, leading to a mixture of isomers and a low yield of the desired product.[6] The electronic and steric properties of your starting materials, as well as the reaction conditions, all play a role in determining the regiochemical outcome.[6]
Strategies to Improve Regioselectivity:
-
Steric Hindrance: The use of bulky substituents on your starting materials can direct the reaction to the less sterically hindered position.[6]
-
Electronic Effects: The electronic nature of substituents can influence the reactivity of intermediates. Electron-withdrawing or -donating groups can be strategically employed to favor the formation of a specific regioisomer.
-
Blocking Groups: A temporary, removable bulky group can be used to block a reactive site, forcing the reaction to occur at the desired position.[7]
Section 4: The Catalyst - Activity, Deactivation, and Regeneration
Catalysts are the workhorses of many heterocycle syntheses, but their performance can be compromised by a variety of factors. Understanding catalyst deactivation is key to maintaining high reaction efficiency.
Q7: My palladium-catalyzed cross-coupling reaction has stalled. What could be causing my catalyst to die?
Palladium catalysts are powerful tools in heterocycle synthesis, but they are susceptible to deactivation through several mechanisms.[8]
Common Causes of Palladium Catalyst Deactivation:
-
Sintering: At high temperatures, palladium nanoparticles can agglomerate, leading to a loss of active surface area.[8]
-
Poisoning: Impurities in the starting materials or solvents, such as sulfur or phosphorus compounds, can irreversibly bind to the palladium surface and block active sites.
-
Leaching: The active palladium species can sometimes leach from the support material into the solution, leading to a loss of catalytic activity.[8]
Protocol for a Simple Catalyst Regeneration (for supported Pd catalysts):
-
Filtration and Washing: After the reaction, filter the catalyst from the reaction mixture. Wash it thoroughly with the reaction solvent, followed by a low-boiling point solvent like acetone or diethyl ether to remove adsorbed organic species.
-
Drying: Dry the catalyst under vacuum to remove residual solvent.
-
Calcination (for coke removal): If coking is suspected, the catalyst can sometimes be regenerated by carefully heating it in a stream of air or oxygen to burn off the carbonaceous deposits. This should be done with caution as it can also lead to sintering if the temperature is too high.
Q8: I'm using a nickel catalyst for a cross-coupling reaction, and it seems to be deactivating. What are the common deactivation pathways for nickel catalysts?
Nickel catalysts are a cost-effective alternative to palladium, but they also have their own deactivation mechanisms. In Suzuki-Miyaura couplings, for example, a common deactivation pathway involves the aggregation of Ni(II) intermediates in the presence of a base to form an inactive dimer.[9] The formation of catalytically inactive "nickel-black" is another known issue, particularly in photoredox/nickel dual catalytic systems.[10][11]
Strategies to Mitigate Nickel Catalyst Deactivation:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can sometimes prevent the formation of inactive nickel dimers.[9]
-
Reaction Concentration: In some cases, running the reaction at a higher concentration can increase the rate of the desired catalytic cycle relative to the deactivation pathway.[10]
-
Additives: The use of specific additives can sometimes stabilize the active nickel species and prevent deactivation.[10]
Section 5: The Final Hurdle - Workup and Purification
Even a high-yielding reaction can result in a low isolated yield if the workup and purification procedures are not optimized. This is particularly true for polar heterocyclic compounds, which can be challenging to isolate.
Q9: I'm losing a significant amount of my polar, nitrogen-containing heterocycle during workup and purification. What are some effective strategies for improving recovery?
The purification of polar, and particularly basic, aza-heterocyles can be challenging due to their high water solubility and strong interactions with silica gel.[12]
Purification Strategies for Polar Heterocycles:
| Technique | Description | Best For |
| Acid-Base Extraction | The basic nitrogen atom of the heterocycle can be protonated with an acid to make it water-soluble, allowing for the removal of non-polar impurities by extraction with an organic solvent. The aqueous layer is then basified to deprotonate the heterocycle, which can then be extracted back into an organic solvent. | Separating basic heterocycles from neutral or acidic impurities. |
| Reverse-Phase Chromatography | Utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. Polar compounds elute earlier. | Purifying highly polar compounds that are not well-retained on normal-phase silica. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Employs a polar stationary phase and a mobile phase with a high organic content and a small amount of water. Water acts as the strong eluting solvent.[12] | Excellent for the retention and separation of very polar compounds.[12] |
| Ion-Pair Chromatography | An ion-pairing reagent is added to the mobile phase to form a neutral complex with a charged analyte, increasing its retention on a reverse-phase column. | Purifying charged heterocycles. |
Protocol for a General Acid-Base Extraction of a Basic Heterocycle:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic heterocycle will be protonated and move to the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (check with pH paper).
-
Back-Extraction: Extract the deprotonated, neutral heterocycle back into an organic solvent. Repeat the extraction two to three times.[12]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[12]
Section 6: Advanced Diagnostics - Unraveling Complex Problems
For particularly stubborn reactions, advanced analytical techniques can provide invaluable insights into the reaction mechanism and help to pinpoint the source of low yields.
Q10: How can I monitor my reaction in real-time to better understand what's going wrong?
Process Analytical Technology (PAT) involves the use of in-situ analytical techniques to monitor reactions in real-time.[13][14] This can provide a wealth of information about reaction kinetics, the formation of intermediates, and the appearance of side products.[15]
Common PAT Tools for Reaction Monitoring:
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the disappearance of starting material vibrational bands and the appearance of product bands, providing real-time kinetic data.[16][17]
-
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about all the components in the reaction mixture over time.
-
Mass Spectrometry (MS): Can be used to identify and quantify the components of a reaction mixture, including transient intermediates.[18]
Caption: A simplified workflow for using Process Analytical Technology (PAT) to monitor and control a heterocycle synthesis.
By implementing these troubleshooting strategies and employing a systematic and evidence-based approach, you can significantly improve the yields of your heterocycle syntheses and accelerate your research and development efforts.
References
-
Design of Experiments (DoE). ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]
-
Small Heterocycles in Multicomponent Reactions. ACS Publications. Available at: [Link]
-
Organic Synthesis and Reaction Monitoring Process. Cole-Parmer. Available at: [Link]
-
Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. MDPI. Available at: [Link]
-
Learning from the Hantzsch synthesis. ACS Publications. Available at: [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available at: [Link]
-
Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. Journal of the American Chemical Society. Available at: [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]
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Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]
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Name Reactions in Heterocyclic Chemistry. Wiley Online Library. Available at: [Link]
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Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. MPG.PuRe. Available at: [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. Available at: [Link]
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Cycloamination strategies for renewable N-heterocycles. Green Chemistry. Available at: [Link]
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Name Reactions in Hetero Cyclic Chemistry 2005 Li. Academia.edu. Available at: [Link]
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Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Available at: [Link]
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In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry. Available at: [Link]
-
Name Reactions in Heterocyclic Chemistry. Wiley. Available at: [Link]
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Heterogeneous Catalyst Deactivation and Regeneration: A Review. ResearchGate. Available at: [Link]
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Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. Available at: [Link]
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Laboratory Techniques of Purification and Isolation. IT Medical Team. Available at: [Link]
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In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. PMC - NIH. Available at: [Link]
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Process Analytical Technology: Enhancing Pharma Development. LinkedIn. Available at: [Link]
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Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. ResearchGate. Available at: [Link]
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Green methods for synthesis of various Heterocycles: Sustainable approach. International Journal of Chemical Studies. Available at: [Link]
-
A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar. Available at: [Link]
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Recent strategies used in the synthesis of saturated four-membered heterocycles. Royal Society of Chemistry. Available at: [Link]
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Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Squarespace. Available at: [Link]
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Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Available at: [Link]
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What is the Application of Process Analytical Technology in the Drug Development?. LinkedIn. Available at: [Link]
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Essential reactions for medicinal chemistry?. Reddit. Available at: [Link]
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In-situ analysis on heterogeneous catalysts. Specac Ltd. Available at: [Link]
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Heterogenized Homogeneous Catalysts for Fine Chemicals Production. ResearchGate. Available at: [Link]
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Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation. ChemRxiv. Available at: [Link]
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Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. Available at: [Link]
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Technical Support Center: Navigating the Challenges in the Scale-Up of Pyrazole Derivative Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the production of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their pyrazole synthesis from the laboratory bench to pilot plant or manufacturing scale. The following troubleshooting guides and FAQs address the specific and complex issues that can arise during this critical scale-up phase.
I. Synthesis Scale-Up & Reaction Control
The transition from small-scale flasks to large reactors introduces new variables that can significantly impact reaction outcomes. Thermal control, mixing efficiency, and addition rates become critical parameters that must be carefully managed.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis, which works perfectly on a gram scale, is giving me a lower yield and more impurities on a kilogram scale. What are the likely causes?
A1: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer. In a large reactor, the surface-area-to-volume ratio is significantly lower than in a laboratory flask, leading to less efficient heat dissipation. This can cause localized overheating, even if the reactor's temperature probe shows the setpoint, leading to thermal degradation of reactants or products and promoting side reactions.
Moreover, mixing in a large vessel is more complex. Inefficient mixing can create "hot spots" or areas of high reactant concentration, which can lead to the formation of impurities, such as regioisomers.[1] To address this, consider the following:
-
Re-optimize addition rates: A slow, controlled addition of reagents is crucial to manage the exotherm and maintain a homogenous reaction mixture.[1]
-
Improve agitation: Ensure the reactor's agitator speed and design are adequate for the viscosity and density of your reaction medium.
-
Re-evaluate solvent volume: Increasing the solvent volume can help to better absorb and dissipate the heat generated during the reaction.
Q2: The condensation reaction with hydrazine is highly exothermic. How can I safely manage this on a large scale?
A2: Managing the exotherm from hydrazine condensations is a critical safety priority. Hydrazine is a high-energy compound, and its reactions can be highly exothermic, posing a risk of thermal runaway.[1] Here are several strategies to mitigate this risk:
-
Controlled Addition: Implement a slow, subsurface addition of hydrazine hydrate to the reaction mixture. This ensures rapid dispersion and prevents localized high concentrations.
-
Adequate Cooling: Ensure your reactor has sufficient cooling capacity to handle the heat load of the reaction. Perform a reaction calorimetry study on a small scale to determine the heat of reaction and the required cooling duty.
-
Dilution: Running the reaction at a lower concentration by using more solvent can help to moderate the temperature rise.[1]
-
Continuous Flow Chemistry: For particularly hazardous or highly exothermic reactions, transitioning to a continuous flow process can be a much safer alternative.[2][3][4] Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control.[3] This also minimizes the volume of hazardous material being reacted at any given time.[5]
Troubleshooting Guide: Common Synthesis Problems
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature cautiously, monitoring for impurity formation.- Ensure efficient mixing to improve contact between reactants.- Verify the quality and purity of starting materials.[6] |
| Product degradation | - Lower reaction and purification temperatures.- Work under an inert atmosphere (e.g., nitrogen) if the product is air-sensitive.[1] | |
| Poor Regioselectivity | Unfavorable reaction conditions | - Screen different solvents; polar protic solvents like ethanol can sometimes influence regioselectivity.[7]- Lowering the reaction temperature may favor the formation of the desired regioisomer.[1]- The choice of acid or base catalyst can also impact the isomeric ratio. |
| Use of unsymmetrical starting materials | - If possible, modify the substituents on the 1,3-dicarbonyl compound to enhance steric or electronic differentiation, guiding the cyclization to the desired isomer.[6] |
Diagram: Decision Tree for Managing Exothermic Reactions
Caption: Decision tree for managing exothermic reactions.
II. Work-up & Purification Strategies
Isolating the pyrazole derivative from the crude reaction mixture on a large scale presents its own set of challenges, from handling large volumes of solvents to achieving the desired purity.
Frequently Asked Questions (FAQs)
Q1: My standard lab-scale purification by column chromatography is not practical for multi-kilogram batches. What are some scalable alternatives?
A1: Relying solely on chromatography for large-scale purification is often economically and practically unfeasible. The primary goal should be to develop a robust crystallization procedure. Here are some strategies:
-
Crystallization: This is the most common and cost-effective method for purifying solids at scale. A systematic approach to solvent screening is crucial. Consider anti-solvent crystallization, cooling crystallization, or evaporative crystallization.
-
Acid-Base Extraction: Pyrazoles are basic due to the "pyridine-like" nitrogen atom.[8] This property can be exploited for purification. By washing the organic solution of your crude product with an acidic aqueous solution, the pyrazole derivative can be extracted into the aqueous phase as a salt, leaving non-basic impurities behind. The pyrazole can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.
-
Salt Formation and Crystallization: It can be advantageous to form a salt of the pyrazole derivative (e.g., with HCl or H₂SO₄) and crystallize the salt.[9] This can sometimes lead to a more crystalline and easily filterable solid, and the salt formation itself is a purification step. The freebase can be regenerated in a subsequent step if required.
Q2: During the aqueous work-up, I'm encountering persistent emulsions that make phase separation difficult and time-consuming. How can I resolve this?
A2: Emulsions are common during the work-up of reactions that generate fine particulates or amphiphilic byproducts. To address this:
-
Filtration: Before the aqueous wash, consider filtering the reaction mixture through a pad of celite to remove any fine solids that might be stabilizing the emulsion.
-
Brine Wash: After your initial aqueous washes, a wash with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: The choice of organic solvent can influence emulsion formation. If possible, experiment with a more non-polar solvent for the extraction.
-
Temperature Adjustment: Gently warming the mixture can sometimes help to break an emulsion, but be mindful of the thermal stability of your product.
III. Crystallization & Polymorphism Control
For many applications, especially in the pharmaceutical industry, the solid-state properties of the pyrazole derivative are critical. Controlling the crystal form (polymorphism), size, and shape is essential for consistent product quality and performance.[10]
Frequently Asked questions (FAQs)
Q1: I have discovered that my pyrazole derivative can exist in multiple crystalline forms (polymorphs). How do I ensure I consistently produce the desired form on a large scale?
A1: Controlling polymorphism is a significant challenge in pharmaceutical development.[11] The key is to operate within a well-defined "design space" where the desired polymorph is the most stable or kinetically favored.
-
Solvent System: The choice of crystallization solvent is one of the most critical factors influencing which polymorph is produced.[12] A thorough polymorph screen using various solvents should be conducted at the lab scale.
-
Supersaturation Control: The rate at which supersaturation is generated (e.g., by cooling, anti-solvent addition, or evaporation) can determine which polymorph nucleates.[10] Slower cooling or addition rates generally favor the formation of the most thermodynamically stable form.
-
Seeding: Seeding the crystallization with crystals of the desired polymorph is a robust method to ensure its formation.[13] The seed crystals provide a template for growth and can bypass the nucleation of undesired forms.
-
Temperature: The relative stability of polymorphs can be temperature-dependent. It's important to understand the thermodynamic relationship between your polymorphs to select the appropriate crystallization temperature.
Q2: The particle size of my pyrazole derivative is inconsistent from batch to batch. How can I achieve better control?
A2: Particle size distribution (PSD) can affect bulk density, flowability, filtration, and drying characteristics. Inconsistent PSD is often related to variations in nucleation and growth rates.
-
Mixing: The mixing environment in the crystallizer is crucial.[14] The stirrer speed and design affect mass transfer and the survival of newly formed nuclei. When scaling up, maintaining equivalent impeller tip speed is a common strategy to approximate similar mixing conditions.[15]
-
Seeding Protocol: A well-defined seeding protocol (seed loading, size, and addition point) is essential for controlling the final particle size.
-
Cooling/Anti-solvent Addition Profile: A linear cooling or addition profile may not be optimal. A controlled profile, often with a slower rate at the beginning to control nucleation, can lead to a more uniform PSD.
Diagram: Troubleshooting Impurity Issues
Caption: Workflow for troubleshooting impurity issues.
IV. Safety & Regulatory Compliance
Scaling up production, especially for pharmaceutical applications, requires strict adherence to safety protocols and regulatory guidelines such as Current Good Manufacturing Practices (cGMP).
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when handling large quantities of hydrazine and its derivatives?
A1: Hydrazine is toxic and potentially explosive.[1] When handling it at scale, the following are essential:
-
Engineering Controls: Use a closed system for transfers to minimize exposure. Ensure adequate ventilation and consider using a scrubber for any vented gases.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large-scale operations, respiratory protection may be necessary.
-
Material Compatibility: Avoid contact with catalytic metals like copper and iron oxides, which can promote decomposition.[1]
-
Spill Response: Have a spill response plan and appropriate materials (e.g., neutralizers) readily available.
Q2: What are the basic cGMP requirements I need to consider when scaling up the production of a pyrazole derivative intended for use as a pharmaceutical intermediate?
A2: For pharmaceutical intermediates, cGMP principles are crucial to ensure the quality and consistency of the final drug product. Key considerations include:
-
Process Validation: You must demonstrate that your manufacturing process is robust and consistently produces material that meets pre-determined quality attributes.[16]
-
Impurity Profiling: A thorough understanding of the impurity profile is required. This includes identifying, quantifying, and qualifying any impurities above a certain threshold.
-
Documentation: All manufacturing steps, in-process controls, and analytical results must be meticulously documented in batch records.
-
Equipment and Facility: The equipment used must be appropriately designed, maintained, and cleaned to prevent contamination. The facility should have adequate space and environmental controls.
References
- BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- MDPI. (2023).
- National Center for Biotechnology Information. (2022).
- APC Ltd - The Applied Process Company. (2021).
- MDPI. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI.
- Massachusetts Institute of Technology. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Cambridge Open Engage. (2025).
- MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- Upperton Pharma Solutions. (n.d.). Hard to Handle API Challenges.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- Google Patents. (n.d.). New process for manufacture of pyrazoles or pyrimidones.
- MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- MDPI. (n.d.).
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- MDPI. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient.
- resolvent. (n.d.). Model-based Drying Time Prediction in Pharmaceutical API Production.
- Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
- Curia Global. (n.d.).
- ACS Publications. (2021).
- ResearchGate. (2025).
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- Royal Society of Chemistry. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents.
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Sigma-Aldrich. (n.d.). Improving API Solubility Using Spray Drying with Polyvinyl Alcohol.
- Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- U.S. Food and Drug Administration. (n.d.). Current Good Manufacturing Practice - Guidance for Human Drug Compounding Outsourcing Facilities Under Section 503B of the FD&C Act.
- Upperton Pharma Solutions. (n.d.).
- ResearchGate. (2026).
- YouTube. (2024). Impurity Profiling in Pharmaceuticals.
- ResearchGate. (2025). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- BenchChem. (n.d.).
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Pyrazole Synthesis Technical Support Center: A Guide to Identifying and Removing Impurities
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chemistry. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during pyrazole synthesis, with a special focus on the identification and removal of impurities. Our goal is to empower you with the knowledge to not only troubleshoot your reactions but also to proactively design cleaner, more efficient syntheses.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues that arise during the synthesis and purification of pyrazoles.
Q1: My pyrazole synthesis resulted in a mixture of products. What are the most likely impurities?
The most common impurities in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, are regioisomers . This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible orientations of the pyrazole ring.
Other potential impurities include:
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds or hydrazine derivatives.
-
Reaction Intermediates: Incomplete cyclization can leave stable intermediates, such as hydroxylpyrazolines.[1]
-
Side-Reaction Byproducts: Hydrazine can undergo side reactions, especially at elevated temperatures or in the presence of certain reagents.
-
Solvent Adducts or Degradation Products: The reaction solvent or impurities within it can sometimes react with starting materials or the product.
Q2: How can I identify the different impurities in my crude reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for impurity identification.
-
Thin-Layer Chromatography (TLC): This is your first line of analysis. It can quickly reveal the complexity of your mixture. Co-spotting with your starting materials is crucial to identify their presence in the product. Regioisomers often have very similar Rf values and may appear as a single elongated spot or two very close spots.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a powerful tool for identifying regioisomers. The chemical shifts of the protons on the pyrazole ring and its substituents will differ between isomers. Unreacted starting materials and intermediates will also have characteristic signals. For example, the presence of a hydroxyl group and sp³-hybridized carbons in the pyrazoline intermediate will give distinct peaks that are absent in the aromatic pyrazole product.[3]
-
¹³C NMR: This can further help distinguish between isomers and identify other carbon-containing impurities.
-
-
Mass Spectrometry (MS):
-
LC-MS: This is invaluable for identifying components in a complex mixture. The mass-to-charge ratio (m/z) will confirm the molecular weight of your desired product and any isomers. It can also help identify intermediates and byproducts.[1]
-
GC-MS: This is useful for volatile pyrazoles and can provide information about fragmentation patterns that aid in structural elucidation. Common fragmentation pathways for pyrazoles include the expulsion of HCN and N₂.[3]
-
Troubleshooting Guides
This section provides detailed troubleshooting strategies for common problems encountered during pyrazole synthesis and purification.
Issue 1: My reaction produced a mixture of regioisomers. How can I separate them?
The separation of regioisomers is a frequent challenge due to their similar physical properties. Here’s a systematic approach:
Step 1: Assess Separability by TLC
Before attempting large-scale purification, it's crucial to find a solvent system that shows some separation on a TLC plate.
-
Initial Screening: Start with a common solvent system like a gradient of ethyl acetate in hexanes or petroleum ether.[2]
-
Solvent System Optimization: If initial screening fails, try different solvent systems to alter the selectivity. Consider dichloromethane/hexane or acetone/hexane mixtures.[2] Sometimes, adding a small amount of a modifier like triethylamine (~1%) to the eluent can improve separation, especially if your pyrazoles have basic nitrogen atoms that interact with the acidic silica gel.
Step-2: Purification by Column Chromatography
Once a suitable solvent system is identified, column chromatography is the most common method for separating regioisomers.
Detailed Protocol for Column Chromatography:
-
Select Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the most common choice.[2]
-
Choose Column Size: The column diameter and length depend on the amount of crude material to be purified. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Pack the Column:
-
Prepare a slurry of silica gel in the initial, least polar solvent system you determined from your TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often leads to better separation.
-
Wet Loading: Dissolve the crude material in the absolute minimum amount of the mobile phase or a slightly stronger solvent. Carefully apply this solution to the top of the column.
-
-
Elute and Collect Fractions:
-
Begin eluting with the initial, non-polar solvent system.
-
Gradually increase the polarity of the mobile phase according to your optimized gradient.
-
Collect fractions and monitor them by TLC to identify the separated isomers.
-
-
Combine and Evaporate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Step 3: Consider Recrystallization
If chromatography is not effective or if you need to further purify the separated isomers, recrystallization can be a powerful technique.
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyrazoles include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.[4]
-
Fractional Crystallization: If you have a mixture of regioisomers, it is sometimes possible to selectively crystallize one isomer from the solution, leaving the other in the mother liquor. This requires careful control of temperature and solvent composition.
Issue 2: My product is contaminated with unreacted hydrazine. How can I remove it?
Hydrazine and its derivatives are often used in excess and can be difficult to remove due to their polarity and basicity.
Method 1: Aqueous Wash (Acid-Base Extraction)
This is often the most effective method. Pyrazoles are weakly basic, while hydrazine is more basic. This difference in basicity can be exploited.
Detailed Protocol for Acid-Base Extraction:
-
Dissolve the Crude Product: Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl).[5] The more basic hydrazine will be protonated and extracted into the aqueous layer. Your less basic pyrazole product should remain in the organic layer.
-
Neutralize (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Dry and Evaporate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
Method 2: Azeotropic Removal
For some volatile hydrazines, co-evaporation with a high-boiling point solvent like toluene can be effective, but this should be done with caution in a well-ventilated fume hood.
Issue 3: I am having trouble crystallizing my pyrazole product; it keeps "oiling out." What can I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the temperature of the solution, or when the concentration of impurities is high.[6]
Troubleshooting Strategies for Oiling Out:
-
Reduce the Rate of Cooling: Cool the solution more slowly to give the molecules more time to arrange into a crystal lattice.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional solvent to the hot solution and allow it to cool again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can provide a surface for nucleation.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a mixture of solvents. Sometimes, using a solvent in which the compound is less soluble can promote crystallization over oiling out.[7]
-
Further Purification: Oiling out is often a sign of significant impurities. It may be necessary to first purify the crude product by column chromatography before attempting recrystallization.[6]
Data Tables for Quick Reference
Table 1: Common TLC Solvent Systems for Pyrazole Derivatives
| Polarity of Pyrazole | Recommended Solvent System (v/v) | Notes |
| Non-polar | 5-20% Ethyl Acetate in Hexanes | Start with a low polarity and gradually increase. |
| Intermediate Polarity | 30-60% Ethyl Acetate in Hexanes | A good starting point for many common pyrazoles. |
| Polar | 5-10% Methanol in Dichloromethane | For pyrazoles with polar functional groups. |
| Very Polar/Basic | 10% NH₄OH in Methanol / Dichloromethane | The basic modifier helps to reduce tailing on silica gel.[8] |
References
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
ResearchGate. (2019). 1H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl3). [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?[Link]
-
ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?[Link]
- Google Patents. (1996).
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
PubMed Central. (2022). PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. [Link]
-
MDPI. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Reddit. (2022). How to quench excess hydrazine monohydrate. [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ResearchGate. (2005). Knorr Pyrazole Synthesis. [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
ResearchGate. (2020). (A) The schematic for synthesis of pyrazole derivatives. [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]
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Technical Support Center: Controlling Regioselectivity in N-Substituted Pyrazole Synthesis
Welcome to the technical support center for N-substituted pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in this critical heterocyclic synthesis. Pyrazole scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making precise control over their substitution patterns paramount for function and intellectual property.[1][2]
This document moves beyond simple protocols to explain the underlying principles governing regioselectivity, offering field-tested troubleshooting advice and validated methods to ensure you can reliably synthesize your target regioisomer.
Fundamental Principles & Frequently Asked Questions
Q1: I'm getting a mixture of two regioisomers in my pyrazole synthesis. What's happening at a mechanistic level?
A1: This is the most common challenge in N-substituted pyrazole synthesis, especially when using the classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine).[2][3] The formation of two regioisomers stems from the two distinct electrophilic carbonyl carbons on the dicarbonyl starting material and the two different nucleophilic nitrogen atoms of the substituted hydrazine.
The reaction proceeds via two competing pathways:
-
Pathway A: The substituted nitrogen (N1) of the hydrazine attacks one carbonyl group.
-
Pathway B: The unsubstituted terminal nitrogen (N2) of the hydrazine attacks the same carbonyl group.
Subsequent condensation and cyclization lead to two different N-substituted pyrazole products. The ratio of these products is dictated by the subtle interplay of steric and electronic factors in your starting materials and the reaction conditions you employ.
Mechanism of Regioisomer Formation
Caption: Competing pathways in pyrazole synthesis.
Q2: How can I rationally control which regioisomer is formed?
A2: Control is achieved by manipulating the factors that influence the initial nucleophilic attack of the hydrazine. The key is to create a significant energy difference between the transition states of Pathway A and Pathway B. This can be done in several ways:
-
Steric Hindrance: Placing a bulky substituent (e.g., tert-butyl) on one side of the 1,3-dicarbonyl will physically block the approach of the more sterically demanding substituted nitrogen of the hydrazine. The less hindered unsubstituted -NH2 group will preferentially attack the more accessible carbonyl, leading to a predictable major isomer.[4]
-
Electronic Effects: Placing a strong electron-withdrawing group (EWG), such as a trifluoromethyl (CF3) group, on the dicarbonyl starting material makes the adjacent carbonyl carbon significantly more electrophilic.[3] Nucleophilic attack will preferentially occur at this more reactive site. The regioselectivity then depends on which nitrogen of the hydrazine attacks this activated carbonyl. Computational studies suggest that orbital interactions often govern this selectivity.[5]
-
Reaction Conditions:
-
Solvent: The choice of solvent can dramatically alter regioselectivity. For instance, using non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity compared to standard solvents like ethanol.[3] This is because solvents like ethanol can compete with the hydrazine as nucleophiles, complicating the reaction pathway.[3]
-
Catalyst/Base: The choice of acid or base can influence which intermediate is favored. For example, using t-BuOK with 18-crown-6 has been shown to provide complete regioselectivity in certain pyrazole syntheses.[6] The nature of the base can also control regioselectivity in the N-alkylation of existing pyrazole rings.[7]
-
Troubleshooting Guide
Q3: I'm using a bulky R group on my dicarbonyl, but I'm still getting a poor regioisomeric ratio. What's going wrong?
A3: This is a common issue where the expected steric control is not as effective as anticipated. Here’s a troubleshooting workflow:
Troubleshooting Poor Steric Control
Caption: Troubleshooting poor steric control.
-
Check Reaction Temperature: High temperatures can provide enough kinetic energy to overcome the activation barrier for the unfavored pathway, leading to a mixture of isomers. Try running the reaction at room temperature or even lower.
-
Re-evaluate Your Solvent: As mentioned, solvents like ethanol can interfere. Switching to a non-nucleophilic fluorinated alcohol like TFE can dramatically enhance selectivity by preventing solvent competition at the more reactive carbonyl center.[3]
-
Assess Competing Electronic Effects: Ensure there isn't a strong electron-withdrawing group on the opposite side of your dicarbonyl that is electronically activating its adjacent carbonyl. The electronic effect might be more powerful than the steric effect you are trying to leverage.
Q4: How can I reliably determine the structure of my major regioisomer?
A4: Unambiguous structural assignment is critical. Relying on a single method can be misleading. A combination of techniques is the gold standard for validation.
-
2D NMR Spectroscopy: This is the most powerful tool.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. A definitive NOE correlation between the protons of the N-substituent (e.g., N-CH3) and the protons of the adjacent substituent on the pyrazole ring (at the C5 position) provides unambiguous proof of that isomer's identity.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. Look for a 3-bond correlation (³JCH) between the N-substituent's protons and the C5 carbon of the pyrazole ring.[8]
-
-
X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides an absolute and undeniable structural proof.
Q5: I need to synthesize the "other" isomer—the one that is sterically or electronically disfavored. What are my options?
A5: Synthesizing the disfavored isomer requires a change in strategy. Direct condensation is unlikely to be effective. Consider these advanced approaches:
-
Stepwise Synthesis/Protecting Groups: A stepwise approach offers greater control. For instance, you can react the dicarbonyl with a protecting group on the hydrazine, such as a tosylhydrazone, which can direct the initial reaction. Subsequent cyclization and deprotection can yield the desired isomer.[6]
-
N-Alkylation of an Unsubstituted Pyrazole: First, synthesize the unsubstituted pyrazole using hydrazine (NH2NH2). This reaction often has better regioselectivity. Then, perform a selective N-alkylation. This step itself can present regioselectivity challenges, but it can often be controlled by the choice of base and electrophile.[7][8]
-
Alternative Cycloaddition Strategies: Move away from the classic Knorr synthesis. Modern methods, such as [3+2] cycloadditions of sydnones with alkynes or reactions involving diazo compounds, can offer completely different and often superior regioselectivity profiles.[1][9][10]
Data & Protocols
Table 1: Effect of Solvent on Regioselectivity
The following data, adapted from studies on the reaction of methylhydrazine with fluorinated 1,3-diketones, illustrates the profound impact of solvent choice on isomer ratios.[3]
| 1,3-Dicarbonyl Substrate | Solvent | Regioisomeric Ratio (A:B) | Predominant Isomer |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Ethanol (EtOH) | ~ 1 : 1 | Mixture |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Trifluoroethanol (TFE) | > 95 : 5 | Isomer A |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Hexafluoroisopropanol (HFIP) | > 98 : 2 | Isomer A |
*Isomer A is the product where the N-methyl group is adjacent to the phenyl substituent, resulting from the initial attack on the more electrophilic CF3-bearing carbonyl.
Protocol 1: General Procedure for Improved Regioselective Pyrazole Synthesis Using TFE
This protocol is based on the findings that fluorinated alcohols can dramatically improve regioselectivity in the condensation of substituted hydrazines with 1,3-diketones.[3]
Materials:
-
Substituted 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
2,2,2-Trifluoroethanol (TFE) (3 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1,3-diketone (1.0 mmol) in 2,2,2-trifluoroethanol (3 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, remove the TFE under reduced pressure using a rotary evaporator.
-
Take up the residue in ethyl acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.
-
Validation: Characterize the purified product using ¹H NMR, ¹³C NMR, and 2D NMR (NOESY, HMBC) to confirm the regiochemistry.
References
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
- Process for the preparation of pyrazoles.
-
Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Regioselectivity and proposed mechanism for the cyclization reaction. ResearchGate. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. NIH National Library of Medicine. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Royal Society of Chemistry. [Link]
-
1H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. [Link]
Sources
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
For Immediate Release
Predicted ¹H NMR Spectral Data
Based on the analysis of its structural components—3-aminopyrazole and an ethyl acetate moiety—the predicted ¹H NMR spectrum of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate in a common deuterated solvent like DMSO-d₆ is as follows:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | ~1.2 | Triplet | 3H | ~7.1 |
| CH₂ (ethyl) | ~4.1 | Quartet | 2H | ~7.1 |
| NH₂ (amino) | ~5.0 - 6.0 | Broad Singlet | 2H | - |
| CH₂ (acetate) | ~4.8 | Singlet | 2H | - |
| H-4 (pyrazole) | ~5.5 | Doublet | 1H | ~2.3 |
| H-5 (pyrazole) | ~7.3 | Doublet | 1H | ~2.3 |
Deconstructing the Spectrum: A Rationale-Driven Approach
The predicted chemical shifts and multiplicities are not arbitrary; they are rooted in the fundamental principles of NMR spectroscopy and informed by the experimental data of analogous structures.
The ethyl group protons are the most straightforward to assign. The methyl (CH₃) protons, being furthest from the electron-withdrawing ester and pyrazole functionalities, are expected to be the most upfield, appearing as a triplet around 1.2 ppm due to coupling with the adjacent methylene (CH₂) protons. The methylene protons, in turn, will be deshielded by the neighboring oxygen atom of the ester, shifting them downfield to approximately 4.1 ppm. Their signal will be split into a quartet by the three protons of the methyl group. This characteristic triplet-quartet pattern is a hallmark of an ethyl group.
The acetate methylene (CH₂) protons are directly attached to the pyrazole ring at the N-1 position and are also alpha to the carbonyl group of the ester. This dual electron-withdrawing environment will cause a significant downfield shift, predicted to be around 4.8 ppm. As there are no adjacent protons, this signal is expected to be a singlet.
The pyrazole ring protons (H-4 and H-5) will exhibit a characteristic doublet of doublets splitting pattern due to their coupling to each other. The H-4 proton, situated between two nitrogen atoms, is expected to appear at a more upfield position (~5.5 ppm) compared to the H-5 proton (~7.3 ppm). The coupling constant between them is anticipated to be small, in the range of 2-3 Hz, which is typical for protons on a pyrazole ring.
The amino group (NH₂) protons are known to have a variable chemical shift that is highly dependent on solvent, concentration, and temperature. They are expected to appear as a broad singlet in the region of 5.0 to 6.0 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with residual water in the solvent.
Comparative Analysis: Learning from Analogs
To build confidence in our predicted spectrum, we can compare it to the known ¹H NMR data of its constituent parts and a more complex, structurally related molecule.
Table 2: Comparative ¹H NMR Data
| Compound | Proton | Experimental Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl Acetate | CH₃ | ~1.2-1.3 | Triplet |
| CH₂ | ~4.1 | Quartet | |
| 3-Aminopyrazole | H-4 | ~5.45 | Doublet |
| H-5 | ~7.29 | Doublet | |
| NH₂ | ~4.7 | Broad Singlet | |
| Predicted: this compound | CH₃ (ethyl) | ~1.2 | Triplet |
| CH₂ (ethyl) | ~4.1 | Quartet | |
| CH₂ (acetate) | ~4.8 | Singlet | |
| H-4 (pyrazole) | ~5.5 | Doublet | |
| H-5 (pyrazole) | ~7.3 | Doublet | |
| NH₂ | ~5.0 - 6.0 | Broad Singlet | |
| Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate [1][2] | CH₃ (ethyl) | 1.17 | Triplet |
| CH₂ (ethyl) | 4.09 | Quartet | |
| CH₂ (acetate) | 4.40 | Singlet | |
| CH (pyrazole) | 4.31 | Singlet | |
| NH₂ | 7.15 | Singlet |
This comparison reveals a strong correlation between the predicted shifts for our target molecule and the experimental values of its fragments. For instance, the ethyl group signals in the predicted spectrum align well with those in ethyl acetate and the more complex tosylated pyrazole derivative[1][2]. The predicted pyrazole proton shifts are also in close agreement with those of 3-aminopyrazole.
The data for "ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate" provides a fascinating case study in how structural modifications impact a ¹H NMR spectrum[1][2]. The presence of the electron-withdrawing tosyl group and the conversion of the pyrazole to a pyrazolone ring significantly alter the electronic environment, leading to different chemical shifts for the ring and acetate methylene protons compared to our predicted values.
Visualizing the Structure-Spectrum Correlation
To further clarify the predicted proton assignments, the following diagram illustrates the molecular structure of this compound with each unique proton environment labeled.
Caption: Predicted ¹H NMR assignments for this compound.
Experimental Protocol for ¹H NMR Acquisition
For researchers who have synthesized this compound, the following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified this compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.
- Transfer the solution to a clean 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer being used.
2. Spectrometer Setup:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
- Acquire a standard ¹H NMR spectrum using a 90° pulse.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio. For a 5-10 mg sample, 16-64 scans are typically sufficient.
- Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.
4. Data Processing:
- Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by referencing the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).
- Integrate the peaks to determine the relative number of protons corresponding to each signal.
- Analyze the multiplicities and coupling constants to confirm the assignments.
This comprehensive guide, while based on predictive analysis, provides a robust framework for understanding and interpreting the ¹H NMR spectrum of this compound. By combining theoretical knowledge with comparative data from related structures, researchers can confidently approach the characterization of this and other novel pyrazole-based compounds.
References
-
Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615–617. [Link]
-
National Center for Biotechnology Information (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. PubChem Compound Summary for CID 154789531. [Link]
Sources
A Senior Application Scientist's Guide to Interpreting the Mass Spectra of Pyrazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrazole nucleus is a cornerstone of modern therapeutics. Its prevalence in pharmaceuticals necessitates a deep and practical understanding of its analytical signatures. Mass spectrometry (MS) stands as a primary tool for the structural elucidation and confirmation of these vital compounds. This guide provides an in-depth comparison of the mass spectrometric behavior of pyrazole derivatives under the two most common ionization techniques: Electron Impact (EI) and Electrospray Ionization (ESI). By understanding the underlying principles of fragmentation and the influence of various substituents, you will be equipped to interpret mass spectra with greater confidence and accuracy.
The Dichotomy of Ionization: Electron Impact vs. Electrospray
The choice of ionization technique is the most critical factor influencing the appearance of a mass spectrum. It dictates whether you will observe a wealth of structural fragments or primarily the intact molecule.
-
Electron Impact (EI) Ionization: This is a "hard" ionization technique. In the ion source, the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This forceful interaction ejects an electron from the molecule, creating a high-energy molecular radical cation (M•+). The excess energy imparted to this ion is often sufficient to induce extensive fragmentation through a series of unimolecular decompositions. The resulting mass spectrum is a fingerprint of the molecule, rich in fragment ions that provide detailed structural information. However, for some labile molecules, the molecular ion may be weak or entirely absent[1][2][3].
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique. The analyte is dissolved in a solvent and sprayed through a highly charged capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]+) are ejected into the gas phase. This gentle process imparts minimal excess energy to the ion, meaning the molecular ion (or more accurately, the pseudomolecular ion) is usually the most abundant peak in the spectrum, with minimal fragmentation[1][2][4]. Further structural information can be obtained by subjecting the isolated [M+H]+ ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
This fundamental difference is key to interpreting the mass spectra of pyrazole derivatives and is summarized in the workflow below.
Caption: Comparison of EI and ESI-MS workflows.
Electron Impact (EI-MS) Fragmentation of the Pyrazole Core
The fragmentation of the unsubstituted pyrazole ring under EI-MS provides the basis for understanding its derivatives. The process is dominated by two primary pathways originating from the molecular ion (m/z 68)[5]:
-
Loss of Hydrogen Cyanide (HCN): The most prominent fragmentation route involves the cleavage of the N-N bond followed by rearrangement and expulsion of a neutral HCN molecule, resulting in an ion at m/z 41.
-
Loss of Dinitrogen (N₂): A secondary pathway involves the loss of a hydrogen radical to form an [M-H]+ ion (m/z 67), which can then lose a molecule of dinitrogen (N₂) to produce the cyclopropenyl cation at m/z 39.
These fundamental cleavages are often observed in substituted pyrazoles, though their prevalence is heavily influenced by the nature and position of the substituents.
Caption: Primary EI fragmentation of the pyrazole ring.
The Influence of Substituents in EI-MS: A Comparative Analysis
Substituents dramatically alter the fragmentation landscape. They can direct cleavage pathways, stabilize certain fragment ions, and introduce new fragmentation routes entirely. The following table compares the characteristic EI-MS fragments for several classes of substituted pyrazoles, synthesized from multiple literature sources[5][6].
| Substituent Class | Example Compound | Key Fragmentation Pathways & Characteristic Ions (m/z) | Mechanistic Rationale |
| Halogenated | 4-Bromopyrazole | [M]•+ : Intense molecular ion. [M-Br]•+ : Loss of the bromine radical. [M-HCN]•+ : Loss of HCN from the molecular ion. [M-Br-HCN]•+ : Subsequent loss of HCN. | The C-Br bond is relatively weak, making Br• loss a favorable process. The electronegativity of the halogen influences the stability of the resulting ions. |
| Nitro-substituted | 4-Nitropyrazole | [M-NO₂]•+ : Loss of the nitro group is a major pathway. [M-NO]•+ : Loss of nitric oxide. [M-O]•+ : Loss of an oxygen atom. | Nitro groups are excellent leaving groups and their fragmentation patterns are characteristic of aromatic nitro compounds. The resulting pyrazole cation fragments further. |
| Cyano-substituted | 4-Cyanopyrazole | [M-HCN]•+ : Loss of HCN is highly favored. [M-CN]•+ : Loss of the cyano radical. | The expulsion of the stable neutral molecule HCN is a dominant process, often leading to the base peak. |
| Acyl-substituted | 4-Acetylpyrazole | [M-CH₃]•+ : α-cleavage leading to the loss of a methyl radical is the base peak. [M-CH₃CO]•+ : Loss of the entire acetyl group. | The C-C bond alpha to the carbonyl group is readily cleaved, forming a stable acylium ion. |
| Aryl-substituted | 4-Phenylpyrazole | [M-HCN]•+ : Loss of HCN from the pyrazole ring. [M-H-N₂]•+ : Phenylcyclopropenyl ion formation. | The phenyl group can stabilize the molecular ion. Fragmentation of the pyrazole ring itself often remains a key pathway. |
Electrospray Ionization (ESI-MS) of Pyrazole Derivatives
Under ESI-MS, pyrazole derivatives, being basic heterocycles, are readily observed as protonated molecules ([M+H]+) in positive ion mode. The inherent stability of the aromatic pyrazole ring means that in-source fragmentation is often minimal. Tandem mass spectrometry (MS/MS) is therefore essential for structural elucidation.
The fragmentation of protonated pyrazoles in ESI-MS/MS is mechanistically distinct from EI-MS. Instead of radical-driven cleavages, the pathways are governed by even-electron chemistry, often involving proton transfers and rearrangements[7][8].
For example, in complex pyrazole-containing pharmaceuticals like omeprazole analogues, common fragmentation pathways include[8]:
-
[1][9]-Proton Migrations: A proton can migrate between the two nitrogen atoms, facilitating cleavage of adjacent bonds.
-
Cleavage of Linker Groups: For molecules where the pyrazole is linked to another moiety, cleavage often occurs at the linker, with the charge being retained on the more stable fragment (often the pyrazole ring).
-
Rearrangements: Complex rearrangements, such as the Smiles rearrangement, can occur, leading to diagnostic fragment ions that might not be immediately obvious[8].
Caption: General ESI-MS/MS fragmentation of pyrazoles.
Experimental Protocols: A Practical Guide
Achieving high-quality, reproducible mass spectra requires careful attention to experimental detail. Below are generalized, self-validating protocols for the analysis of pyrazole derivatives using both GC-EI-MS and LC-ESI-MS/MS.
Protocol 1: GC-EI-MS Analysis
This protocol is ideal for volatile and thermally stable pyrazole derivatives.
1. Sample Preparation:
- Accurately weigh ~1 mg of the pyrazole derivative.
- Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate, methanol) to create a 1 mg/mL stock solution[10].
- Perform a serial dilution to a final concentration of approximately 10 µg/mL. The goal is to inject ~10 ng onto the column for a 1 µL injection[10].
- Ensure the final sample is free of particulates by filtering or centrifugation.
2. GC-MS Instrument Setup & Acquisition:
- GC Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5 or equivalent), is a robust starting point[11].
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Injector: Set to 250 °C. Use a splitless injection for trace analysis[11].
- Oven Program: A typical starting program is:
- Initial temperature: 50-100 °C, hold for 1-2 minutes.
- Ramp: 10-20 °C/min to a final temperature of 280-300 °C.
- Hold at the final temperature for 5-10 minutes to ensure elution of all components.
- MS Interface: Transfer line temperature should be set to ~280 °C.
- Ion Source: EI source temperature at 230 °C.
- Mass Analyzer: Scan from m/z 35 to 550. Ensure the scan speed is sufficient to acquire at least 10-15 spectra across each chromatographic peak.
3. Data Analysis & Validation:
- Identify the molecular ion (M•+).
- Compare the obtained spectrum against a known library (e.g., NIST, Wiley) if available.
- Propose fragmentation pathways for major ions based on the principles outlined above. The presence of expected fragments (e.g., loss of HCN, loss of substituents) validates the interpretation.
Protocol 2: LC-ESI-MS/MS Analysis
This protocol is suited for less volatile, more polar, or thermally labile pyrazole derivatives.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol, acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
- Filter the final sample through a 0.22 µm syringe filter to remove particulates.
2. LC-MS Instrument Setup & Acquisition:
- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a versatile choice.
- Mobile Phase:
- A: 0.1% Formic acid in water.
- B: 0.1% Formic acid in acetonitrile or methanol.
- The formic acid is crucial for promoting protonation ([M+H]+) in positive ion mode.
- Gradient Program: A typical screening gradient:
- Start at 5-10% B, hold for 1 minute.
- Ramp to 95% B over 8-10 minutes.
- Hold at 95% B for 2 minutes.
- Return to initial conditions and re-equilibrate for 3-5 minutes.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 30-40 °C.
- ESI Source (Positive Mode):
- Capillary Voltage: 3.5-4.5 kV.
- Source Temperature: 120-150 °C.
- Drying Gas (N₂) Temperature: 300-350 °C.
- Drying Gas Flow: 8-12 L/min.
- Note: These are starting points and must be optimized for the specific instrument and compound.
- MS Acquisition:
- Full Scan (MS1): First, acquire a full scan spectrum (e.g., m/z 100-1000) to identify the [M+H]+ ion of the target compound.
- Product Ion Scan (MS/MS): Create a second experiment where the mass analyzer isolates the [M+H]+ ion and subjects it to CID. Ramp the collision energy (e.g., 10-40 eV) to find the optimal energy for producing a rich fragment spectrum.
3. Data Analysis & Validation:
- Confirm the presence of the correct [M+H]+ ion in the full scan spectrum.
- Analyze the MS/MS spectrum to identify characteristic fragment ions.
- The fragmentation should be logical for an even-electron species (e.g., loss of small neutral molecules, rearrangements). This internal consistency serves as self-validation of the data.
Conclusion
The mass spectrum of a pyrazole derivative is a rich source of structural information, but its interpretation is critically dependent on the ionization method employed. EI-MS provides a detailed fragmentation fingerprint, ideal for library matching and elucidating the core structure and substituent cleavages. Conversely, ESI-MS is superior for confirming molecular weight and, when coupled with MS/MS, for probing the fragmentation of the protonated molecule in a controlled manner. By understanding the fundamental principles of each technique and the predictable influence of substituents, researchers can leverage mass spectrometry to its full potential in the characterization of this vital class of heterocyclic compounds.
References
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ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Available at: [Link]
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Bihari, M., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(10), 849-858. Available at: [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
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Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Available at: [Link]
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ResearchGate. (2023). How to perform LC-MS analysis? Available at: [Link]
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Li, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Available at: [Link]
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Stochmal, A., et al. (2023). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. Molecules, 28(15), 5797. Available at: [Link]
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Wang, Y., et al. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2355-2364. Available at: [Link]
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AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. Available at: [Link]
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A Researcher's Guide to Characteristic IR Absorption Peaks of Aminopyrazole Compounds
For researchers, scientists, and professionals in drug development, the precise and rapid identification of molecular structures is paramount. Infrared (IR) spectroscopy stands as a powerful and accessible analytical technique for elucidating the functional groups present in a molecule. This guide provides an in-depth analysis of the characteristic IR absorption peaks for aminopyrazole compounds, offering a comparative framework and actionable experimental insights to aid in structural characterization and purity assessment.
The Significance of Vibrational Spectroscopy for Aminopyrazoles
Aminopyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with an amino substituent, gives rise to a unique vibrational fingerprint. Understanding the nuances of their IR spectra is crucial for confirming synthesis, identifying isomers, and studying intermolecular interactions.
The vibrational modes of a molecule are sensitive to its electronic structure, bond strengths, and the masses of its constituent atoms.[2] Consequently, the position, intensity, and shape of absorption bands in an IR spectrum provide a wealth of structural information. For aminopyrazoles, key vibrational modes include N-H, C-H, C=N, and C=C stretching and bending vibrations.
Deciphering the IR Spectrum of Aminopyrazoles: A Band-by-Band Analysis
The IR spectrum of an aminopyrazole can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former is typically more straightforward to interpret, with specific bands corresponding to distinct functional groups.
N-H Vibrations: The Telltale Signature of the Amino Group and Pyrazole Ring
The N-H stretching vibrations are among the most informative peaks in the IR spectrum of aminopyrazoles.
-
Amino Group (NH₂): Primary amines typically exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[3] The presence of two bands in this region is a strong indicator of a primary amino substituent on the pyrazole ring. For instance, in halogenated aminopyrazole derivatives, the N-H stretching vibration frequency is observed in the range of 3396–3124 cm⁻¹.[4] The broadness of these peaks can be indicative of hydrogen bonding.[5]
-
Pyrazole Ring N-H: The N-H stretching vibration of the pyrazole ring itself is also a key feature. This band is typically observed in the 3200-3100 cm⁻¹ region and can be broad due to hydrogen bonding. The exact position can be influenced by the position of substituents on the ring.
C-H Vibrations: Aromatic and Aliphatic Signatures
-
Aromatic C-H Stretch: The C-H stretching vibrations of the pyrazole ring typically appear above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range.[6][7] These bands are generally of medium to weak intensity.
-
Aliphatic C-H Stretch: If alkyl substituents are present on the aminopyrazole molecule, their C-H stretching vibrations will be observed below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region.[3]
The Pyrazole Ring Vibrations: C=N and C=C Stretching
The pyrazole ring gives rise to a series of characteristic absorption bands due to C=N and C=C stretching vibrations. These are typically found in the 1620-1400 cm⁻¹ region.[7] For some pyrazole derivatives, these bands can be observed in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹.[4] The intense band around 1290 cm⁻¹ in some pyrazole complexes is attributed to C-N stretching vibrations of the pyrazole ring.[8]
Tautomerism in Aminopyrazoles: An IR Perspective
A critical aspect of pyrazole chemistry is the phenomenon of prototropic tautomerism, where a hydrogen atom can shift between the two nitrogen atoms of the ring.[9] In the case of 3(5)-aminopyrazole, this leads to the existence of two tautomeric forms: 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP).[9]
DFT calculations and experimental data from matrix isolation IR spectroscopy have shown that the 3-aminopyrazole tautomer is generally more stable.[9][10] The IR spectra of the two tautomers exhibit distinct differences, allowing for their differentiation. These differences are most pronounced in the fingerprint region, where ring vibrations are sensitive to the change in symmetry and bond electron distribution. The presence of extra bands in the experimental spectrum that align with the calculated frequencies for the less stable tautomer can indicate the presence of a tautomeric mixture.[9]
Comparative Analysis: Aminopyrazoles vs. Related Heterocycles
To confidently assign the IR peaks of an aminopyrazole, it is instructive to compare its spectrum with those of related compounds.
-
Pyrazole: The parent pyrazole molecule exhibits a characteristic broad N-H stretching band around 3140 cm⁻¹ and ring stretching vibrations in the 1550-1400 cm⁻¹ region. The absence of the characteristic NH₂ stretching bands distinguishes it from aminopyrazoles.
-
Substituted Pyrazoles: The introduction of substituents other than an amino group will alter the IR spectrum in predictable ways. For example, a carbonyl group in pyrazolone derivatives will introduce a strong C=O stretching band in the 1750-1650 cm⁻¹ region.[11] The position of this band is sensitive to the presence of other substituents on the ring.[11]
Summary of Characteristic IR Absorption Peaks
The following table summarizes the key IR absorption peaks for aminopyrazole compounds, providing a quick reference for spectral interpretation.
| Functional Group/Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Amino (NH₂) Asymmetric Stretch | 3500 - 3400 | Medium | Two distinct bands for primary amines.[3] |
| Amino (NH₂) Symmetric Stretch | 3400 - 3300 | Medium | Often appears as a shoulder on the asymmetric stretch.[3] |
| Pyrazole Ring N-H Stretch | 3200 - 3100 | Medium-Broad | Position and broadness influenced by hydrogen bonding. |
| Aromatic C-H Stretch (Pyrazole Ring) | 3100 - 3000 | Weak-Medium | Characteristic of the heterocyclic ring.[6] |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium-Strong | Present if alkyl substituents exist.[3] |
| Pyrazole Ring C=N and C=C Stretch | 1620 - 1400 | Medium-Strong | A series of bands characteristic of the pyrazole ring.[4][7] |
| NH₂ Bending (Scissoring) | 1650 - 1550 | Medium-Strong | Can sometimes overlap with ring stretching vibrations. |
| C-N Stretch | 1350 - 1200 | Medium-Strong | Involves the C-N bonds of the ring and the amino group.[4] |
Visualizing the Vibrational Modes of Aminopyrazole
The following diagram illustrates the molecular structure of 3-aminopyrazole and highlights the key bonds associated with its characteristic IR absorption peaks.
Caption: Key vibrational modes of 3-aminopyrazole.
Experimental Protocol for Acquiring High-Quality IR Spectra
To obtain a reliable IR spectrum of an aminopyrazole compound, adherence to a validated protocol is essential.
Objective: To acquire a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid aminopyrazole sample using an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
FTIR Spectrometer with a Diamond or Germanium ATR accessory.
-
Aminopyrazole sample (solid, finely ground).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Methodology:
-
Instrument Preparation and Background Collection:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol. Allow the crystal to dry completely.
-
Collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
-
Sample Application:
-
Place a small amount of the finely ground aminopyrazole sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The required pressure will vary depending on the instrument and the nature of the sample.
-
-
Spectrum Acquisition:
-
Set the desired spectral acquisition parameters. Typical settings for routine analysis are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (more scans will improve the signal-to-noise ratio)
-
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum.
-
Perform any necessary baseline corrections.
-
Use the peak-picking function of the software to identify the wavenumbers of the absorption maxima.
-
Compare the observed peak positions with the characteristic values outlined in this guide and in the literature.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal using a spatula.
-
Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination.
-
This self-validating protocol ensures that the obtained spectrum is a true representation of the sample by incorporating a fresh background scan for each measurement, thereby minimizing environmental interference.
Conclusion
The infrared spectrum of an aminopyrazole compound is rich with structural information. By systematically analyzing the N-H, C-H, C=N, and C=C vibrational modes, researchers can confidently confirm the presence of the aminopyrazole core, differentiate between isomers, and gain insights into intermolecular interactions. This guide, by providing a comparative analysis and a robust experimental protocol, serves as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the efficient and accurate characterization of these important heterocyclic molecules.
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link][6]
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Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... ResearchGate. [Link][13]
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Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]
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FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link][8]
-
Relaxation dynamics of NH stretching vibrations of 2-aminopyridine and its dimer in a supersonic beam. NIH. [Link][15]
-
Vibrational Frequencies of Functional Groups/ Factors Affecting/ IR Spectroscopy. YouTube. [Link][16]
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Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online. [Link][17]
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Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. [Link][18]
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Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin. MDPI. [Link][20]
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Why are N-H stretching vibrations often sharp and not broad? Chemistry Stack Exchange. [Link][5]
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FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link][22]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link][1]
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Vibrational analysis of some pyrazole derivatives. ResearchGate. [Link][7]
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A Comparative Guide to the Crystal Structure Analysis of N-Substituted Pyrazoles
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional architecture of N-substituted pyrazoles is paramount. This five-membered aromatic heterocyclic scaffold is a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1] The precise spatial arrangement of substituents on the pyrazole ring, dictated by its crystal structure, governs molecular interactions, and ultimately, biological efficacy. This guide provides a comparative analysis of the essential techniques employed in the crystal structure determination of N-substituted pyrazoles, offering insights into experimental design, data interpretation, and the synergistic application of computational methods.
The Decisive Role of Crystal Structure in Pyrazole Functionality
The pyrazole ring, with its two adjacent nitrogen atoms, possesses unique electronic and hydrogen-bonding capabilities.[2] N-substitution significantly influences the molecule's conformation, crystal packing, and intermolecular interactions. These factors are critical in drug design, as they determine how a molecule fits into a biological target's binding site and its solid-state properties, such as solubility and stability. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating these structural nuances.[3]
A Comparative Overview of Analytical Techniques
The comprehensive analysis of N-substituted pyrazole crystal structures necessitates a multi-faceted approach. While single-crystal X-ray diffraction provides the atomic-level blueprint, other techniques offer complementary and confirmatory data.
| Technique | Information Yielded | Advantages | Limitations | Typical Application for N-Substituted Pyrazoles |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, unit cell parameters, space group, and intermolecular interactions. | Unambiguous determination of molecular structure and stereochemistry.[3] | Requires high-quality single crystals of sufficient size.[4] | Definitive structure elucidation of novel N-substituted pyrazole derivatives.[5][6] |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, purity assessment, and unit cell parameter determination. | Rapid analysis of polycrystalline materials.[7][8] | Does not provide detailed atomic coordinates for unknown structures. | Quality control of bulk synthesized N-substituted pyrazoles and counterfeit drug analysis.[8][9] |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in a crystal.[10][11] | Provides a detailed map of intermolecular interactions, aiding in the understanding of crystal packing.[12][13] | Dependent on the quality of the underlying crystal structure data. | Investigating the nature and contribution of various non-covalent interactions (e.g., H-bonding, π-π stacking) in the crystal packing of N-substituted pyrazoles.[12][14] |
| Density Functional Theory (DFT) Calculations | Optimized molecular geometry, electronic properties (HOMO-LUMO), and theoretical vibrational frequencies. | Complements experimental data, aids in structure refinement, and predicts properties of yet-to-be-synthesized molecules.[14][15] | Theoretical in nature; requires experimental validation. | Correlating experimental and theoretical structures, and understanding the electronic properties of N-substituted pyrazoles.[12][16] |
Experimental Protocols: A Step-by-Step Guide
Single-Crystal X-ray Diffraction (SC-XRD)
The successful determination of a crystal structure via SC-XRD is contingent upon a meticulous experimental workflow.
Step 1: Crystal Growth and Selection High-quality single crystals are the cornerstone of a successful SC-XRD experiment. Slow evaporation of a saturated solution is a common and effective method for growing crystals of N-substituted pyrazoles.[5]
-
Dissolve the purified N-substituted pyrazole derivative in a suitable solvent or solvent mixture to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several hours to days.
-
Once crystals have formed, carefully select a well-formed, transparent crystal with sharp edges under a polarizing microscope.[3]
Step 2: Crystal Mounting and Data Collection The selected crystal is mounted on a goniometer head for data collection.[17]
-
Mount the chosen crystal on a thin glass fiber or a cryo-loop.[17]
-
Center the crystal on the goniometer head.[17]
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations during data collection.[3]
-
Collect diffraction data using a diffractometer equipped with an appropriate X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.[3]
Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the crystal structure.
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
-
Refine the structural model using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.[5] This process yields the final, precise atomic coordinates, bond lengths, and bond angles.
Visualizing the Workflow and Analytical Relationships
The following diagrams illustrate the logical flow of crystal structure analysis and the interplay between different analytical techniques.
Caption: Experimental workflow for the crystal structure analysis of N-substituted pyrazoles.
Caption: Logical relationships between different analytical techniques in pyrazole crystal analysis.
Comparative Crystallographic Data of N-Substituted Pyrazoles
The following table presents a comparison of key crystallographic parameters for a selection of N-substituted pyrazole derivatives, illustrating the structural diversity within this class of compounds.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₆H₁₃FN₂O | Monoclinic | Cc | C-H···O and C-H···F hydrogen bonds | [18] |
| 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₆H₁₂BrFN₂O | Monoclinic | Cc | C-H···O and C-H···F hydrogen bonds | [19] |
| 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | C₁₇H₁₄ClFN₂O | Monoclinic | P2₁/c | C-H···O and C-H···F hydrogen bonds | [19] |
| Substituted 3-4′-Bipyrazole Derivative | Varies | Triclinic | P-1 | H···H, H···C, O···H, N···H, and C···C contacts | [12] |
Data extracted from published crystallographic studies.
Conclusion
The comprehensive structural characterization of N-substituted pyrazoles is a critical endeavor in modern drug discovery and materials science. A judicious combination of single-crystal and powder X-ray diffraction, complemented by Hirshfeld surface analysis and DFT calculations, provides a holistic understanding of these molecules. This integrated approach not only validates experimental findings but also offers predictive insights, thereby accelerating the design and development of novel pyrazole-based compounds with enhanced properties and functionalities. The protocols and comparative data presented in this guide serve as a valuable resource for researchers navigating the intricate landscape of solid-state structural analysis.
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Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(4), 1286. [Link]
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de la Torre, J. C., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3326. [Link]
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Arshad, M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2395. [Link]
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Gajda, T., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 85(15), 10183-10192. [Link]
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Arshad, M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2395. [Link]
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Li, Y., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(5), 453-461. [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved January 22, 2026, from [Link]
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Raptopoulou, C. P., & Papadopoulos, A. (2020). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 6(3), 33. [Link]
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Elguero, J., & Alkorta, I. (2020). A Computational Study of Metallacycles Formed by Pyrazolate Ligands and the Coinage Metals M = Cu(I), Ag(I) and Au(I): (pzM)n for n = 2, 3, 4, 5 and 6. Comparison with Structures Reported in the Cambridge Crystallographic Data Center (CCDC). Molecules, 25(21), 5108. [Link]
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Arshad, M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2395. [Link]
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Spackman, M. A., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(1), 366-378. [Link]
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Priyanka, S., et al. (2025). Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. [Link]
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Al-Majid, A. M., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]
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Fronczek, F. R., & Cativiela, C. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1083. [Link]
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Wilson, T. A. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]
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Al-Omary, F. A. M., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132148. [Link]
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A Comparative Guide to the Reactivity of 3-Aminopyrazole and 5-Aminopyrazole for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, aminopyrazoles serve as privileged scaffolds, forming the core of numerous bioactive compounds and functional materials.[1] Their utility stems from a unique combination of structural features: a five-membered aromatic ring with two adjacent nitrogen atoms and an exocyclic amino group. This arrangement confers a rich and tunable reactivity profile. However, the isomeric placement of the amino group at the 3- or 5-position introduces significant, often subtle, differences in their chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of 3-aminopyrazole and 5-aminopyrazole, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Structural and Electronic Fundamentals: The Tautomeric Question
A foundational concept in understanding aminopyrazole reactivity is prototropic tautomerism. Unsubstituted aminopyrazole exists as a dynamic equilibrium between the 3-amino (3AP) and 5-amino (5AP) forms.
Caption: Tautomeric equilibrium between 3-aminopyrazole and 5-aminopyrazole.
Theoretical calculations, supported by experimental evidence from matrix isolation infrared spectroscopy, indicate that the 3-aminopyrazole (3AP) tautomer is the more stable form by approximately 9.8–10.7 kJ mol⁻¹.[2] This inherent stability preference is a critical determinant of the starting point for many chemical transformations. The relative stability can be influenced by substitution, solvent, and temperature, but for the parent system, 3AP predominates.[2]
The amino group, being a strong electron-donating group, significantly influences the electron density distribution within the pyrazole ring. This activation has profound implications for the nucleophilicity of various sites on the molecule. Both isomers possess multiple nucleophilic centers:
-
The exocyclic amino nitrogen (N-exo)
-
The endocyclic ring nitrogens (N1 and N2)
-
The C4 carbon of the pyrazole ring
The competition between these sites in reactions with electrophiles is the central theme of their comparative reactivity.
Reactivity as Nucleophiles: A Tale of Two Isomers
The primary utility of aminopyrazoles in synthesis is their role as nucleophiles. The location of the amino group dictates the electronic and steric environment of the other nucleophilic centers, leading to distinct regiochemical outcomes.
Acylation and Alkylation: The Dominance of the Exocyclic Amino Group
For both 3-aminopyrazole and 5-aminopyrazole, reactions with common acylating agents (e.g., acetic anhydride, benzoyl chloride) and alkylating agents proceed with high regioselectivity at the exocyclic amino group .[3][4]
-
Causality: The exocyclic amino group is generally the most nucleophilic site in the molecule. Its lone pair is more available for reaction compared to the ring nitrogens, whose lone pairs contribute to the aromatic sextet. This makes it the primary site of attack for a wide range of electrophiles. For instance, acylation of 5-amino-3-methyl-pyrazole with acetic anhydride or benzoyl chloride exclusively yields the corresponding 5-acylamino pyrazoles.[4]
Caption: Divergent synthesis of fused heterocycles from aminopyrazole isomers.
Electrophilic Substitution on the Pyrazole Ring
The electron-donating amino group strongly activates the pyrazole ring towards electrophilic substitution. The primary site of attack is the C4 position for both isomers, as it is ortho and para to the activating nitrogen atoms.
-
5-Aminopyrazole: The C4 position is particularly activated due to its position relative to both the exocyclic amino group and the N1 ring nitrogen. Chemoselective arylation at the C4 position has been achieved under mild, enzyme-catalyzed oxidative conditions, highlighting the high nucleophilicity of this site. [3]* 3-Aminopyrazole: The C4 position is also the most activated site for electrophilic attack in this isomer.
Reactions like halogenation, nitration, and nitrosation are expected to proceed regioselectively at C4, provided that the exocyclic amino group is appropriately protected or that reaction conditions are controlled to prevent side reactions at the more nucleophilic amino group.
Experimental Protocols
To provide a practical context for the discussed reactivity patterns, the following are representative, self-validating experimental protocols.
Protocol 1: Regioselective Acylation of 5-Aminopyrazole
This protocol demonstrates the preferential reactivity of the exocyclic amino group.
-
Objective: To synthesize 5-acetamidopyrazole.
-
Methodology:
-
Dissolve 5-aminopyrazole (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Validation: The structure of the product can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The key diagnostic feature in the ¹H NMR spectrum will be the appearance of a singlet for the acetyl methyl group and the downfield shift of the pyrazole ring protons, consistent with the formation of an amide at the 5-position.
Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine from a 5-Aminopyrazole
This protocol illustrates the use of 5-aminopyrazole as a C,N-binucleophile.
-
Objective: To synthesize a substituted pyrazolo[3,4-b]pyridine from 1,3-diphenyl-5-aminopyrazole and acetylacetone.
-
Methodology:
-
Combine 1,3-diphenyl-5-aminopyrazole (1.0 eq) and acetylacetone (1.2 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.
-
-
Validation: The formation of the pyrazolo[3,4-b]pyridine ring system can be confirmed by spectroscopic methods. 2D NMR experiments, such as HMBC and NOESY, can be used to establish the connectivity and regiochemistry of the final product unambiguously.
Conclusion for the Bench Scientist
While 3-aminopyrazole and 5-aminopyrazole may appear structurally similar, their reactivity profiles are distinct and predictable.
-
For simple N-functionalization (acylation, alkylation), both isomers react reliably at the exocyclic amino group .
-
For constructing fused pyrazolo-azine systems, the choice of isomer is critical. 5-Aminopyrazoles are the precursors of choice for pyrazolo[3,4-b]pyridines via C,N-cyclization. In contrast, unsubstituted 3-aminopyrazoles yield pyrazolo[1,5-a]pyrimidines through an N,N-cyclization pathway.
-
For electrophilic substitution on the pyrazole ring, the C4 position is the most activated site in both isomers.
Understanding these fundamental differences, rooted in the principles of tautomerism and electronic effects, is paramount for the rational design of synthetic routes in drug discovery and materials development. This guide serves as a foundational reference to harness the full synthetic potential of these versatile building blocks.
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A Comparative Guide to the Biological Activity of Pyrazole Structural Isomers
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of compounds with a wide array of biological activities.[1][2][3] However, the nuanced yet critical impact of isomerism on the pharmacological profile of pyrazole derivatives is an area that warrants a deeper, more practical understanding. This guide provides an in-depth technical comparison of the biological activities of pyrazole structural isomers, drawing upon experimental data to elucidate the structure-activity relationships that govern their efficacy.
The Significance of Isomerism in Pyrazole Bioactivity
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, can be substituted at various positions, leading to the formation of structural isomers.[1] The differential arrangement of substituents on the pyrazole core can profoundly influence the molecule's physicochemical properties, such as its shape, polarity, and hydrogen bonding capacity. These molecular attributes, in turn, dictate how the compound interacts with its biological target, leading to marked differences in activity between isomers. The regioselective synthesis of pyrazoles is therefore a critical aspect of drug design, as it allows for the selective production of the more potent isomer.[3][4]
Comparative Analysis of Biological Activities
This guide will focus on three key areas where pyrazole isomers have demonstrated divergent biological activities: antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity: A Tale of Two Isomers
The search for novel antimicrobial agents is a perpetual challenge in the face of rising antibiotic resistance. Pyrazole derivatives have emerged as a promising class of compounds in this arena.[5] A comparative study of two regioisomeric bis-pyrazoline series highlights the impact of isomeric substitution patterns on antibacterial potency.[6]
Experimental Data Summary: Antimicrobial Activity of Pyrazoline Regioisomers
| Compound/Isomer | Target Organism | Minimum Inhibitory Concentration (MIC) in µM | Reference |
| Isomer Series 1 (5ad) | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.40 | [6] |
| Isomer Series 2 (9ad) | Methicillin-susceptible Staphylococcus aureus (MSSA) | > MIC of Isomer 1 | [6] |
| Isomer Series 1 (5ah) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.50 | [6] |
| Isomer Series 2 (9ah) | Methicillin-resistant Staphylococcus aureus (MRSA) | > MIC of Isomer 1 | [6] |
| Vancomycin (Control) | MSSA | Comparable to 5ba | [6] |
Causality Behind the Experimental Observations:
The observed differences in antimicrobial activity can be attributed to the spatial arrangement of the substituents on the pyrazoline ring. In one series of isomers, the presence of an electron-deficient aromatic ring at a specific position on the pyrazolidine ring was correlated with a lower MIC value, indicating higher potency.[6] This suggests that the electronic properties and steric bulk of the substituents, and their precise location on the heterocyclic core, are critical for optimal interaction with the bacterial target. For instance, in one series, a more electron-deficient aryl group led to increased activity, while in a more sterically hindered series, a less electron-deficient aryl group was more effective.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds (pyrazole isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Incubator
Procedure:
-
Preparation of Test Plates: a. Dispense 50 µL of sterile MHB into each well of a 96-well plate. b. Create a serial two-fold dilution of the test compounds and the positive control antibiotic across the wells. The final volume in each well should be 100 µL.
-
Inoculum Preparation: a. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 150 µL. b. Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubation: a. Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Anticancer Activity: The Impact of Isomeric Scaffolds
Pyrazole derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases involved in cancer cell proliferation and survival.[7][8] The substitution pattern on the pyrazole ring plays a crucial role in determining the potency and selectivity of these kinase inhibitors.
Experimental Data Summary: Anticancer Activity of Pyrazole Isomers
| Compound/Isomer | Target Cell Line | IC50 (µM) | Reference |
| 1,3,5-Triaryl-1H-pyrazole (5f) | HT-29 (Colon Cancer) | Lower IC50 (more potent) | [7] |
| 1,3,5-Triaryl-1H-pyrazole (5l) | HT-29 (Colon Cancer) | Higher IC50 (less potent) | [7] |
| 1,3-Diarylpyrazolone (Isomer type 9) | A549 (Lung Cancer) | Varies with substitution | [9] |
| Doxorubicin (Control) | MCF-7 | 3.62 | [10] |
Causality Behind the Experimental Observations:
The differential anticancer activity between pyrazole isomers often stems from their ability to fit into the ATP-binding pocket of a target kinase. The specific arrangement of substituents can lead to the formation of crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. For example, in a series of 1,3,5-triaryl-1H-pyrazoles, the nature and position of substituents on the aryl rings significantly influenced their cytotoxicity against various cancer cell lines.[7] The selectivity of some isomers for cancer cells over normal cells further underscores the importance of precise structural modifications.[7]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HT-29, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (pyrazole isomers)
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the pyrazole isomers in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. c. Incubate for 48-72 hours.
-
MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: a. Add 100 µL of the solubilization solution to each well. b. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. b. The cell viability is proportional to the absorbance, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) can be calculated.
Anti-inflammatory Activity: Regulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Pyrazole derivatives, most notably Celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12] The isomeric form of these compounds can significantly impact their potency and selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.
Experimental Data Summary: Anti-inflammatory Activity of Pyrazole Isomers
| Compound/Isomer | Activity | Observation | Reference |
| N1-substituted pyrazole (3d) | Anti-inflammatory | 90.40% inhibition | [13] |
| N1-substituted pyrazole (6c) | Anti-inflammatory | Good activity | [13] |
| Pyrazoline (2d) | Anti-inflammatory | High activity | [4] |
| Pyrazoline (2e) | Anti-inflammatory | High activity | [4] |
| Indomethacin (Control) | Anti-inflammatory | Less active than 2d and 2e | [4] |
Causality Behind the Experimental Observations:
The anti-inflammatory activity of pyrazole derivatives is closely linked to their ability to inhibit COX enzymes. The three-dimensional structure of the inhibitor, dictated by its isomeric form, determines its binding affinity to the active site of COX-1 and COX-2. For instance, certain N1-substituted pyrazoles have demonstrated preferential selectivity towards COX-2.[13] Furthermore, studies on pyrazoline derivatives have shown that lipophilicity and the presence of specific substituents can enhance anti-inflammatory activity.[4]
Signaling Pathways and Isomeric Specificity
The biological effects of pyrazole isomers are ultimately mediated through their influence on intracellular signaling pathways. As kinase inhibitors, they can modulate pathways crucial for cell growth, proliferation, and inflammation.
Workflow for Comparing Isomer Activity
Caption: A generalized workflow for the comparative biological evaluation of pyrazole isomers.
JAK-STAT Signaling Pathway and Pyrazole Inhibition
Caption: Pyrazole isomers can inhibit the JAK-STAT pathway, crucial for inflammation and cell growth.
EGFR Signaling Pathway and Pyrazole Inhibition
Caption: Pyrazole-based inhibitors can block the EGFR signaling cascade, a key driver of cancer.
Conclusion and Future Directions
The evidence presented in this guide unequivocally demonstrates that the structural isomerism of pyrazole derivatives is a critical determinant of their biological activity. The subtle changes in the substitution pattern on the pyrazole ring can lead to significant differences in antimicrobial, anticancer, and anti-inflammatory potency. This underscores the importance of regioselective synthesis in the development of pyrazole-based therapeutics.
For researchers in the field, a thorough understanding of the structure-activity relationships of pyrazole isomers is paramount. Future research should continue to focus on the direct comparative evaluation of newly synthesized isomers to build a more comprehensive understanding of how specific structural features translate into desired biological effects. This knowledge will be instrumental in the rational design of next-generation pyrazole-based drugs with enhanced potency, selectivity, and safety profiles.
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A Senior Application Scientist's Guide to Validating In Vitro Assays for Pyrazole Compounds
For researchers, scientists, and drug development professionals, the journey from a promising pyrazole compound to a potential therapeutic is paved with rigorous testing and validation. The foundation of this journey lies in robust and reliable in vitro assays. This guide provides an in-depth, experience-driven approach to validating these assays, ensuring the integrity and reproducibility of your findings. We will move beyond mere procedural lists to explore the scientific rationale behind each step, empowering you to design and execute self-validating experimental systems.
The Significance of Pyrazole Compounds and the Imperative of Assay Validation
Pyrazoles, a class of heterocyclic compounds, have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1] They have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, often exerting their effects by modulating key cellular signaling pathways.[2] For instance, some pyrazole derivatives have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), suppress the activation of the NF-κB transcription factor, and modulate the function of immune cells.[2] In the realm of oncology, pyrazole-based compounds have demonstrated the ability to inhibit crucial targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) and tubulin polymerization, thereby impeding tumor growth and angiogenesis.[3][4][5][6]
Given the therapeutic potential of these compounds, the accuracy and reliability of the in vitro assays used to characterize them are of paramount importance. Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] It is a critical step in ensuring that the data generated is accurate, precise, and reproducible, forming a solid foundation for further preclinical and clinical development.[9]
Core Principles of In Vitro Assay Validation
Before delving into specific protocols, it is essential to understand the fundamental parameters of assay validation, often guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[7][8][10] While specific requirements may vary depending on the assay and its intended use, the core principles remain consistent.
Key Validation Parameters
A well-validated assay should demonstrate the following characteristics:
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by comparing results to a known reference standard or by spiking a sample with a known amount of the analyte.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically expressed as the standard deviation or coefficient of variation and is assessed at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Specificity (or Selectivity): The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[7]
A Comparative Guide to In Vitro Assays for Pyrazole Compounds
The choice of in vitro assay depends on the specific biological activity being investigated. The following table compares common assays used to evaluate pyrazole compounds, highlighting their principles, applications, and key validation considerations.
| Assay Type | Principle | Typical Application for Pyrazoles | Key Validation Considerations |
| Cytotoxicity Assays (e.g., MTT, MTS, LDH) | Measure cell viability or death in response to a compound. | Assessing the anticancer potential of pyrazole derivatives on various cancer cell lines.[3][11][12] | Linearity of the colorimetric/fluorometric response, cell seeding density, incubation time, and compound solubility. |
| Enzyme Inhibition Assays (e.g., Kinase, COX, LOX) | Quantify the ability of a compound to inhibit the activity of a specific enzyme. | Determining the inhibitory potency (IC50) of pyrazoles against targets like VEGFR-2, COX-2, or other kinases.[13][4][14] | Enzyme and substrate concentrations, reaction linearity over time, and differentiation between competitive and non-competitive inhibition. |
| Receptor Binding Assays | Measure the affinity of a compound for a specific receptor. | Evaluating the binding of pyrazole analogs to receptors like the cannabinoid receptor (CB1).[15][16] | Specific vs. non-specific binding, saturation kinetics, and determination of Kd and Bmax. |
| Cell-Based Reporter Assays (e.g., Luciferase) | Utilize a reporter gene (e.g., luciferase) linked to a specific promoter to measure the activation or inhibition of a signaling pathway. | Assessing the effect of pyrazoles on pathways like NF-κB by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive element. | Transfection efficiency, basal reporter activity, and specificity of the response. |
| Immunofluorescence/Western Blotting | Detect and quantify the expression and localization of specific proteins. | Validating the downstream effects of pyrazole compounds on target proteins and signaling pathways. | Antibody specificity, loading controls for Western blotting, and quantitative image analysis for immunofluorescence. |
| Flow Cytometry | Analyze the physical and chemical characteristics of cells as they pass through a laser beam. | Assessing cell cycle arrest and apoptosis induced by pyrazole compounds.[13][3] | Proper compensation for spectral overlap, gating strategies, and use of appropriate controls. |
Experimental Protocols: A Step-by-Step Guide to Validation
Here, we provide detailed, step-by-step methodologies for validating a hypothetical cell-based cytotoxicity assay for a novel pyrazole compound. This framework can be adapted for other in vitro assays.
Workflow for Validating a Cell-Based Cytotoxicity Assay
Caption: Workflow for the validation of a cell-based cytotoxicity assay.
Step 1: Assay Development and Optimization
-
Determine Optimal Cell Seeding Density:
-
Rationale: The number of cells seeded per well can significantly impact the assay results. Too few cells may lead to a weak signal, while too many can result in overcrowding and altered cellular metabolism.
-
Protocol:
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate for the intended duration of the assay (e.g., 48 or 72 hours).
-
Add the viability reagent (e.g., MTT) and measure the absorbance.
-
Select the cell density that falls within the linear range of the absorbance curve and provides a robust signal.
-
-
-
Optimize Compound Incubation Time:
-
Rationale: The duration of compound exposure can influence the observed cytotoxicity. It is crucial to identify a time point that allows for a measurable effect without causing widespread, non-specific cell death.
-
Protocol:
-
Seed cells at the optimal density determined in the previous step.
-
Treat the cells with a known cytotoxic compound (positive control) and the test pyrazole compound at a fixed concentration.
-
Measure cell viability at various time points (e.g., 24, 48, and 72 hours).
-
Select the incubation time that provides a clear and reproducible cytotoxic effect.
-
-
-
Assess DMSO Tolerance:
-
Rationale: Many small molecules, including pyrazoles, are dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells, so it is essential to determine the maximum tolerable concentration.
-
Protocol:
-
Treat cells with a serial dilution of DMSO (e.g., from 0.01% to 1%).
-
Measure cell viability after the optimized incubation time.
-
Determine the highest concentration of DMSO that does not significantly affect cell viability. This concentration should be used as the vehicle control in all subsequent experiments.
-
-
Step 2: Full Validation
-
Accuracy and Precision:
-
Rationale: These parameters establish the reliability and reproducibility of the assay.
-
Protocol:
-
Prepare a reference standard of the pyrazole compound with a known concentration.
-
Intra-assay precision (repeatability): On the same day, run multiple replicates (e.g., n=6) of the reference standard at three different concentrations (low, medium, and high) spanning the expected assay range.
-
Inter-assay precision (intermediate precision): Repeat the experiment on at least three different days, preferably with different analysts.
-
Accuracy: Compare the mean calculated concentration to the known concentration of the reference standard.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for both intra- and inter-assay precision. Acceptance criteria are typically a %CV of <15-20%.
-
-
-
Specificity:
-
Rationale: Ensures that the assay is measuring the effect of the pyrazole compound and not an artifact.
-
Protocol:
-
Test structurally similar but biologically inactive pyrazole analogs (if available) to ensure they do not produce a response.
-
Evaluate the effect of the vehicle (DMSO) alone to confirm it does not interfere with the assay.
-
If using a colorimetric or fluorometric readout, test for any intrinsic absorbance or fluorescence of the pyrazole compound itself.
-
-
-
Linearity and Range:
-
Rationale: Defines the concentration range over which the assay provides reliable and proportional results.
-
Protocol:
-
Prepare a dilution series of the pyrazole compound (e.g., 8-10 concentrations).
-
Perform the cytotoxicity assay and plot the response (e.g., % inhibition) against the compound concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²). An R² value >0.98 is generally considered acceptable.
-
The range is the concentration interval over which the assay is linear, accurate, and precise.
-
-
Visualizing Signaling Pathways: The Impact of Pyrazole Compounds
Understanding the mechanism of action of pyrazole compounds often involves elucidating their effects on specific signaling pathways. Graphviz diagrams can be invaluable for visualizing these complex interactions.
Inhibition of the NF-κB Signaling Pathway
Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting the NF-κB pathway.[2]
Caption: Pyrazole-mediated inhibition of the NF-κB signaling pathway.
Trustworthiness: Building a Self-Validating System
A key aspect of scientific integrity is the creation of self-validating experimental systems. This means incorporating controls and checks at every stage of the assay to ensure the reliability of the data.
-
Positive and Negative Controls: Every assay plate should include a positive control (a compound known to produce the expected effect) and a negative/vehicle control (e.g., DMSO). These controls provide a benchmark for the assay's performance.
-
Reference Standards: Whenever possible, use a well-characterized reference standard for the pyrazole compound being tested.[17] This allows for consistent and comparable results across experiments.
-
Statistical Analysis: Employ appropriate statistical methods to analyze the data.[18][19] This includes determining IC50/EC50 values through non-linear regression and using statistical tests to assess the significance of the observed effects.
-
Documentation: Maintain detailed records of all experimental procedures, including reagent lot numbers, instrument settings, and any deviations from the protocol. This is crucial for troubleshooting and ensuring reproducibility.
Conclusion
Validating in vitro assays for pyrazole compounds is a meticulous but essential process that underpins the integrity of drug discovery research. By moving beyond a checklist approach and embracing a deep understanding of the scientific principles behind each validation parameter, researchers can build robust, reliable, and self-validating assay systems. This commitment to scientific rigor not only enhances the quality of your data but also accelerates the translation of promising pyrazole compounds into novel therapeutics that can impact human health.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved from [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 8). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Spectroscopic Data Interpretation for Undergraduate Organic Chemistry
In the landscape of modern organic chemistry, the elucidation of a molecule's structure is a foundational skill. For researchers and professionals in drug development, mastering spectroscopic interpretation is not merely academic—it is the bedrock upon which innovation is built. This guide provides an in-depth comparison of the primary spectroscopic techniques used in undergraduate organic chemistry: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding the strengths and limitations of each, and how they are used in concert, one can develop a robust and validated workflow for structure determination.
The Spectroscopic Toolkit: A Comparative Overview
At its core, solving a chemical structure is like solving a puzzle. Each piece of spectroscopic data provides a unique clue, and only by combining them can the full picture be revealed. No single technique provides all the answers, but together they form a powerful analytical suite.
| Technique | Primary Information Gained | Key Strengths | Limitations |
| Infrared (IR) Spectroscopy | Functional Groups Present | Fast, excellent for identifying key bonds like C=O, O-H, N-H.[1][2][3] | Provides little to no information about the carbon-hydrogen framework. The "fingerprint" region can be complex.[4] |
| ¹H & ¹³C NMR Spectroscopy | Carbon-Hydrogen Framework | Provides detailed information on the connectivity of atoms, chemical environments, and the number of unique protons and carbons.[5][6] | Can be less sensitive than MS, requiring more sample. Complex molecules can lead to overlapping signals. |
| Mass Spectrometry (MS) | Molecular Weight & Formula | Extremely sensitive, provides the exact molecular weight and, with high resolution, the molecular formula.[7][8] Fragmentation patterns offer structural clues.[9][10] | Provides limited information on the specific connectivity of atoms. Some molecules fragment so readily the molecular ion is not observed.[11] |
Infrared (IR) Spectroscopy: The Functional Group Detective
Expertise & Experience: IR spectroscopy is often the first analytical step due to its speed and its power in identifying key functional groups. The principle is based on the absorption of infrared radiation by molecules, causing vibrations of their chemical bonds.[3][12] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.[3] A seasoned chemist first looks for two key regions: the broad "tongues" of O-H stretches (e.g., in alcohols and carboxylic acids) around 3200-3600 cm⁻¹ and the sharp "swords" of C=O (carbonyl) stretches around 1650-1800 cm⁻¹.[2] The absence of a strong absorption in these regions can be as informative as its presence, immediately ruling out large classes of compounds.[4]
Protocol for IR Spectrum Interpretation:
-
Look for the Carbonyl (C=O) Stretch: A strong, sharp peak in the 1650-1800 cm⁻¹ region is a definitive indicator of a carbonyl group (ketone, aldehyde, ester, carboxylic acid, etc.).[13]
-
Check for Hydroxyl (O-H) Groups: A broad peak in the 3200-3600 cm⁻¹ region typically indicates an alcohol or phenol.[13][14] If a C=O stretch is also present, an extremely broad O-H "hairy beard" stretch from 2500-3300 cm⁻¹ is characteristic of a carboxylic acid.[1][13]
-
Examine the C-H Stretching Region: The region just to the left and right of 3000 cm⁻¹ is crucial. Peaks above 3000 cm⁻¹ indicate C-H bonds on sp² or sp hybridized carbons (alkenes, aromatics, alkynes).[12] Peaks below 3000 cm⁻¹ are from C-H bonds on sp³ hybridized carbons (alkanes).[12]
-
Identify Other Key Functional Groups: Look for other characteristic peaks such as the C≡N of a nitrile (around 2250 cm⁻¹) or the two-pronged N-H stretch of a primary amine (around 3300-3500 cm⁻¹).[13]
Supporting Experimental Data: Characteristic IR Absorptions
| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) | Appearance |
| Alcohol/Phenol | O-H stretch | 3200 - 3600 | Strong, Broad |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad ("hairy beard") |
| Amine (Primary) | N-H stretch | 3300 - 3500 | Medium, two sharp peaks |
| Alkane | C-H stretch | 2850 - 2960 | Strong, sharp |
| Alkene/Aromatic | =C-H stretch | 3000 - 3100 | Medium, sharp |
| Ketone/Aldehyde | C=O stretch | 1705 - 1740 | Strong, sharp |
| Ester | C=O stretch | 1735 - 1750 | Strong, sharp |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, sharp |
Source: Data compiled from multiple sources.[13][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It is based on the interaction of the magnetic properties of atomic nuclei (specifically ¹H and ¹³C) with an external magnetic field.[17] The resulting spectrum provides a wealth of information about the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy
A proton (¹H) NMR spectrum provides four key pieces of information:
-
Number of Signals: Indicates the number of chemically non-equivalent sets of protons in the molecule.[6]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the protons.[18][19] Protons near electronegative atoms are "deshielded" and appear at a higher chemical shift (downfield).[19]
-
Integration: The area under each signal is proportional to the number of protons it represents.[6][17] This gives the relative ratio of protons in each set.
-
Splitting (Multiplicity): Caused by the influence of neighboring protons, this tells us about the connectivity of atoms. The 'n+1' rule is a common starting point, where a signal is split into n+1 peaks by 'n' equivalent neighboring protons.[20]
¹³C NMR Spectroscopy
A standard ¹³C NMR spectrum provides two main pieces of information:
-
Number of Signals: Indicates the number of chemically non-equivalent carbon atoms in the molecule.
-
Chemical Shift (δ): The chemical shift range for ¹³C is much larger than for ¹H (0-220 ppm), making it rare for signals to overlap.[21][22] The position of the signal indicates the type of carbon (e.g., sp³, sp², sp, or carbonyl).[21][23]
Supporting Experimental Data: Typical Chemical Shifts (ppm)
| Type of Proton (¹H) | Approximate Chemical Shift (δ) | Type of Carbon (¹³C) | Approximate Chemical Shift (δ) |
| Alkyl (R-CH₃) | 0.9 - 1.5 | Alkyl (C-C) | 5 - 45 |
| Alkyne (RC≡C-H) | 2.0 - 3.0 | Alkyne (-C≡C-) | 65 - 90 |
| Alkyl Halide (X-C-H) | 2.5 - 4.0 | C-O (Alcohol, Ether) | 50 - 90 |
| Alcohol (HO-C-H) | 3.0 - 4.5 | Alkene (=C) | 100 - 150 |
| Alkene (=C-H) | 4.5 - 6.5 | Aromatic (Ar-C) | 110 - 160 |
| Aromatic (Ar-H) | 6.5 - 8.0 | Ester/Acid (-COO-) | 160 - 185 |
| Aldehyde (R-CHO) | 9.0 - 10.0 | Aldehyde/Ketone (>C=O) | 190 - 220 |
| Carboxylic Acid (R-COOH) | 10.0 - 13.0 |
Source: Data compiled from multiple sources.[20][24][25][26][27]
Mass Spectrometry (MS): The Molecular Weigher
Expertise & Experience: Mass spectrometry provides the molecular weight of a compound with incredible accuracy. In its most common form, a molecule is ionized, causing it to form a molecular ion (M⁺·).[28][29] This ion's mass-to-charge ratio (m/z) is then measured. The peak corresponding to the intact molecular ion gives the molecular weight of the compound.
High-energy ionization methods can cause the molecular ion to break apart into smaller, charged fragments.[10][30] This fragmentation is not random; it produces predictable patterns that can be interpreted to deduce structural features of the molecule.[9][28] The most abundant fragment forms the tallest peak in the spectrum, known as the base peak.[28][31]
Protocol for Mass Spectrum Interpretation:
-
Identify the Molecular Ion (M⁺·) Peak: This is typically the peak with the highest m/z value. Its value gives the molecular weight of the compound.[28]
-
Analyze Isotope Patterns: The presence of certain elements like chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) or bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) gives a characteristic M+2 peak, which is a powerful clue.
-
Interpret Fragmentation Patterns: The difference in mass between the molecular ion peak and major fragment peaks corresponds to the loss of neutral fragments. For example, a loss of 15 corresponds to the loss of a methyl group (·CH₃), and a loss of 29 corresponds to the loss of an ethyl group (·CH₂CH₃).[10]
-
Use the Nitrogen Rule: A molecule with an odd molecular weight typically contains an odd number of nitrogen atoms.[32]
The Combined Approach: A Validated Workflow for Structure Elucidation
The true power of spectroscopy lies in the synergistic use of these techniques. A self-validating system is one where the hypothesis for a structure is consistently supported by every piece of data.
Experimental Workflow: From Unknown Sample to Validated Structure
Caption: A workflow for structure elucidation using combined spectroscopy.
Step-by-Step Methodology:
-
Determine the Degree of Unsaturation: Using the molecular formula obtained from high-resolution MS, calculate the degrees of unsaturation (double bond equivalents). This provides immediate information about the number of rings and/or π-bonds in the molecule.
-
Identify Functional Groups via IR: Use the IR spectrum to identify key functional groups (e.g., -OH, C=O, -NH₂, C≡N).[33] This provides "building blocks" for the structure.
-
Count Carbon and Proton Types via NMR: Use the ¹³C NMR to determine the number of unique carbons. Use the ¹H NMR to determine the number of unique proton environments and their relative ratios from integration.
-
Assemble Fragments using ¹H NMR Splitting: The splitting patterns in the ¹H NMR spectrum are crucial for connecting the pieces. A triplet next to a quartet, for instance, is the classic signature of an ethyl group (-CH₂CH₃).
-
Propose a Structure: Combine all the pieces of information—molecular formula, degrees of unsaturation, functional groups, and connectivity—to draw a candidate structure.
-
Validate the Structure: This is the most critical step. Check the proposed structure against every piece of data. Does the proposed structure have the correct molecular weight? Does it contain the functional groups seen in the IR? Do the predicted ¹H and ¹³C NMR chemical shifts, integrations, and splitting patterns match the experimental spectra? If the answer to any of these is no, the hypothesis must be revised.[8]
By adhering to this rigorous, multi-faceted approach, researchers can confidently and accurately determine the structures of unknown organic compounds, a skill that is indispensable in the fields of chemical research and drug development.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: Comparing the Efficacy of Classical and Modern Synthetic Routes
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science. Its versatile structure is a key pharmacophore in numerous blockbuster drugs and a fundamental building block for functional materials. Consequently, the efficient and selective synthesis of substituted pyrazoles is of paramount importance to researchers in both academia and industry. This guide provides an in-depth comparison of the most prevalent synthetic routes to pyrazoles, offering insights into their mechanisms, practical advantages and disadvantages, and providing supporting experimental data to aid in the selection of the most appropriate method for a given target molecule.
The Knorr Pyrazole Synthesis: A Timeless Classic
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most widely employed methods for pyrazole synthesis.[1][2] Its enduring popularity is a testament to its reliability, operational simplicity, and the ready availability of starting materials.
The Underlying Chemistry: Mechanism and Regioselectivity
The reaction proceeds via a cyclocondensation mechanism.[3][4] The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[3] The reaction is typically catalyzed by acid, which protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack.[1][5]
A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles. The outcome is governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions. For instance, in the reaction of a β-ketoester, the ketone carbonyl is generally more electrophilic and less sterically hindered than the ester carbonyl, leading to a preferential initial attack at the ketone.[3]
Caption: Generalized workflow of the Knorr pyrazole synthesis.
Performance and Applications
The Knorr synthesis is a robust method that tolerates a wide variety of functional groups on both the dicarbonyl and hydrazine components.[2] Yields are generally good to excellent, often exceeding 80-90%.[6]
Table 1: Representative Examples of the Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 95 | [6] |
| Acetylacetone | Hydrazine hydrate | 3,5-Dimethyl-1H-pyrazole | >90 | [2] |
| Dibenzoylmethane | Phenylhydrazine | 1,3,5-Triphenyl-1H-pyrazole | 85-90 | [2] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | Mixture of regioisomers | - | [7] |
Causality behind Experimental Choices: The choice of solvent and catalyst can significantly impact the reaction rate and, in some cases, the regioselectivity. Protic solvents like ethanol or acetic acid are commonly used to facilitate proton transfer.[3] The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to improve regioselectivity in certain cases by selectively solvating and deactivating one of the carbonyl groups.[7]
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone, a common variation of the Knorr reaction product from a β-ketoester.[3]
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).
-
The addition is often exothermic and should be performed with caution.
-
Heat the mixture under reflux for 1-2 hours. The reaction can often be performed neat or in a solvent such as ethanol.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add diethyl ether to the mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.
1,3-Dipolar Cycloaddition: A Convergent Approach
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and convergent method for the synthesis of five-membered heterocycles, including pyrazoles.[8][9] This approach offers a high degree of control over the substitution pattern of the final product.
Mechanistic Principles and Regiocontrol
In the context of pyrazole synthesis, the most common 1,3-dipoles are diazo compounds (e.g., diazomethane and its derivatives), nitrile imines, and sydnones. The dipolarophiles are typically alkynes or alkenes. The reaction is believed to proceed through a concerted, pericyclic mechanism, although stepwise pathways can operate under certain conditions.[9]
Regioselectivity in 1,3-dipolar cycloadditions is a key consideration and is primarily governed by the electronic properties of the dipole and dipolarophile, as dictated by frontier molecular orbital (FMO) theory.[10] Steric effects can also play a significant role. For the reaction of a diazo compound with an unsymmetrical alkyne, two regioisomers can be formed. The regiochemical outcome can often be predicted by considering the relative magnitudes of the orbital coefficients of the interacting HOMO and LUMO of the reactants.
Caption: Conceptual workflow of pyrazole synthesis via 1,3-dipolar cycloaddition.
Efficacy and Scope
1,3-Dipolar cycloadditions are highly efficient and atom-economical reactions. They often proceed under mild conditions and can provide access to a wide range of substituted pyrazoles that may be difficult to synthesize via condensation methods.[11]
Table 2: Illustrative Examples of Pyrazole Synthesis via 1,3-Dipolar Cycloaddition
| 1,3-Dipole | Dipolarophile | Product | Yield (%) | Reference |
| Ethyl diazoacetate | Phenylacetylene | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | High | [12] |
| Diphenylnitrilimine | Styrene | 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole | High | [13] |
| N-phenylsydnone | Phenylacetylene | 1,4-Diphenyl-1H-pyrazole | Good | [11] |
| (Trimethylsilyl)diazomethane | Methyl propiolate | Methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate | Good | - |
Causality behind Experimental Choices: The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity. While many cycloadditions are performed in common organic solvents, recent advances have demonstrated the utility of "green" solvents like water, often with the aid of surfactants to create a micellar environment.[14] For less reactive systems, thermal or microwave-assisted conditions can be employed to accelerate the reaction.[6]
Experimental Protocol: Synthesis of a Pyrazole from a Diazo Compound and an Alkyne (General Procedure)
Safety Precaution: Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a safety shield.
-
Dissolve the alkyne (1.0 eq) in a suitable solvent (e.g., diethyl ether, THF, or dichloromethane) in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the diazo compound (1.0-1.2 eq) in the same solvent to the stirred alkyne solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
-
Carefully quench any excess diazo compound by the dropwise addition of acetic acid until the yellow color of the diazo compound disappears.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Multicomponent Reactions (MCRs): The Power of Efficiency
Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, represent a highly efficient and atom-economical approach to complex molecules.[8] Several MCRs have been developed for the synthesis of pyrazoles, often by generating one of the key intermediates, such as the 1,3-dicarbonyl compound or the hydrazine, in situ.[8]
Strategies and Advantages
A common MCR strategy for pyrazole synthesis involves the reaction of an aldehyde, an active methylene compound (such as malononitrile or a β-ketoester), and a hydrazine.[15] These reactions often proceed through a cascade of reactions, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. The primary advantage of MCRs is their operational simplicity, which avoids the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents.
Caption: Simplified representation of a multicomponent reaction for pyrazole synthesis.
Performance and Versatility
MCRs for pyrazole synthesis are known for their high efficiency and the ability to generate a diverse library of compounds from readily available starting materials.[15] Yields are often good to excellent.
Table 3: Examples of Multicomponent Syntheses of Pyrazoles
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Aldehyde | Malononitrile | Hydrazine hydrate | Water, reflux | 3-Amino-1H-pyrazole-4-carbonitrile | High | [16] |
| Ketone | Diethyl oxalate | Arylhydrazine | - | 1,5-Diaryl-1H-pyrazole-3,4-dicarboxylate | 60-66 | - |
| Aldehyde | Ethyl acetoacetate | Hydrazine hydrate | Pyrrolidine-acetic acid, MW | Pyrano[2,3-c]pyrazole | Good | [15] |
| Terminal alkyne | Acyl chloride | Hydrazine | Pd catalyst, MW | 1,3,5-Trisubstituted pyrazole | 29-72 | [8] |
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol is a representative example of a highly efficient, environmentally friendly MCR.[16]
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.2 mmol) in water (5 mL).
-
Add a catalytic amount of a suitable catalyst, such as sodium benzoate (10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating for the time specified in the literature (often ranging from minutes to a few hours).
-
Monitor the reaction by TLC.
-
Upon completion, the solid product that precipitates from the reaction mixture is collected by vacuum filtration.
-
Wash the solid with cold water and dry to afford the pure product. Recrystallization from ethanol may be performed if necessary.
Comparative Analysis and Conclusion
The choice of a synthetic route to a target pyrazole is a strategic decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of efficiency and environmental impact.
Table 4: Comparative Overview of Pyrazole Synthetic Routes
| Feature | Knorr Synthesis | 1,3-Dipolar Cycloaddition | Multicomponent Reactions |
| Generality | High | High | High |
| Regioselectivity | Can be an issue with unsymmetrical substrates | Generally good, predictable by FMO theory | Can be highly selective |
| Atom Economy | Good (loss of 2 H₂O) | Excellent | Excellent |
| Operational Simplicity | High | Moderate (handling of diazo compounds can be hazardous) | Very High |
| Starting Materials | Readily available 1,3-dicarbonyls and hydrazines | Requires synthesis of 1,3-dipoles | Simple, readily available starting materials |
| Key Advantages | Reliable, well-established, scalable | Convergent, high control over substitution | Highly efficient, step-economical, environmentally friendly |
| Key Disadvantages | Regioselectivity issues | Potential hazards of some 1,3-dipoles | Optimization of reaction conditions may be required |
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision, safety, and responsibility. The integrity of our research extends beyond the bench to include the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a substance is the foundational step in handling it safely. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its likely hazard profile from structurally similar pyrazole derivatives.
Inferred Hazard Profile: Based on SDS for compounds like Ethyl 3-amino-1H-pyrazole-4-carboxylate and 3-Amino-1H-pyrazole-4-carboxamide, this compound should be handled as a substance that is:
-
Harmful if swallowed [1]
The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be informed about the hazards of the chemicals they handle.[5][6] Therefore, it is imperative to treat this compound with the appropriate level of caution.
| Hazard Classification | Potential Effect | GHS Pictogram | Precautionary Statement |
| Acute Toxicity, Oral | Harmful if swallowed | ❗ | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1] |
| Eye Irritation | Causes serious eye irritation | ❗ | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Skin Irritation | Causes skin irritation | ❗ | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | ❗ | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][7] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling waste, ensure all necessary engineering controls and personal protective equipment are in place. The causality is simple: creating barriers between the chemical and the individual is the most effective way to prevent exposure.
-
Engineering Controls : Always handle waste this compound inside a certified chemical fume hood to mitigate inhalation risks.[8] Ensure a safety shower and eyewash station are accessible and unobstructed.[2]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this chemical waste includes:
-
Gloves : Nitrile or neoprene gloves. Always use double gloves when handling highly concentrated waste.[9]
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2][3]
-
Lab Coat : A flame-resistant lab coat with tight-fitting cuffs.
-
Footwear : Closed-toe shoes are mandatory in the laboratory.
-
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a systematic process governed by regulations from the Environmental Protection Agency (EPA).[10] Disposing of this substance down the drain is strictly prohibited as it can harm aquatic life and interfere with wastewater treatment processes.[4][11]
Workflow for Disposal of this compound
Caption: Decision workflow for the safe disposal of this compound.
Step 1: Waste Characterization and Container Selection
-
Characterize Your Waste : Determine if the waste is solid (e.g., contaminated filter paper, residual powder) or liquid (e.g., in solution). This dictates the type of container needed.
-
Select a Compatible Container : Use containers made of materials that will not react with the waste.[12][13][14]
-
For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[12]
-
For solid waste, a sealable plastic container or a lined cardboard box designed for chemical waste can be used.
-
-
Never Use : Do not use metal containers for acidic solutions or food containers (e.g., milk jugs) which can degrade.[12]
Step 2: Labeling
Proper labeling is a critical OSHA and EPA requirement.[6][15] Every waste container must be labeled as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (avoid abbreviations or formulas).
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
Step 3: Waste Segregation and Storage
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.[13] The SAA must be clearly marked.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain potential leaks or spills.[11]
-
Segregation : Incompatible chemicals must be segregated to prevent dangerous reactions.[11][16][17] Store pyrazole-based waste away from:
-
Strong oxidizing agents
-
Strong bases
-
Strong reducing agents[4]
-
Step 4: Arranging for Final Disposal
-
Container Full : Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.[13]
-
Time Limits : Under EPA regulations, once a container is full or has been in the SAA for one year, it must be moved to a central storage area within three days.[13]
-
Professional Disposal : Chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[12][18] These professionals are trained to handle, transport, and dispose of chemical waste in compliance with all federal and state regulations.
Step 5: Empty Container Disposal
Empty containers that held this compound must also be managed properly.
-
Triple-Rinse : Rinse the empty container with a suitable solvent (e.g., ethanol or water) three times.[19]
-
Collect Rinsate : The rinsate must be collected and disposed of as hazardous liquid waste.[19]
-
Deface Label : Completely remove or deface the original product label.
-
Final Disposal : After triple-rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.[19]
Emergency Procedures for Spills and Exposure
Spill Cleanup:
-
Small Spills (in a fume hood) :
-
Ensure PPE is worn.
-
Contain the spill with an absorbent material like vermiculite or a chemical spill kit pillow.
-
Carefully sweep the absorbed material into a designated waste container.
-
Clean the area with a suitable solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.[19]
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team.
-
Exposure Response:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][20]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.
References
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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Thermo Fisher Scientific. (2025). Ethyl 3-amino-1H-pyrazole-4-carboxylate Safety Data Sheet. [Link]
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Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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ACTenviro. (2024). Best Practices for Laboratory Waste Management. [Link]
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Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
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Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
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Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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European Chemicals Agency. Pyrazole - Substance Information. [Link]
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Environmental Marketing Services. (2025). Effective Laboratory Waste Management Tips. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
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ASHP. Guidelines on Handling Hazardous Drugs. [Link]
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KPA. (2024). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
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Emory University. Chemical Waste Disposal Guidelines. [Link]
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Fisher Scientific. 3-Amino-4-ethyl-1H-pyrazole Safety Data Sheet. [Link]
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A Senior Application Scientist's Guide to Handling Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate, a member of the pharmacologically significant pyrazole class of compounds, represents such a frontier.[1][2] The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule necessitates a meticulous and conservative approach to safety.
This guide is structured not as a generic checklist, but as a self-validating operational plan. It synthesizes data from structurally similar aminopyrazole and pyrazole derivatives to establish a robust framework for personal protection and safe handling.[3][4][5][6] Our core principle is to treat this compound with the caution required for any new chemical entity, ensuring that safety protocols are not just followed, but fundamentally understood.
Inferred Hazard Profile and Risk Assessment
Based on the hazard classifications of analogous pyrazole compounds, we can infer a likely hazard profile for this compound. This "worst-case" assessment ensures a high margin of safety.
-
Skin Irritation (Category 2): Pyrazole derivatives are frequently classified as skin irritants.[3][4][6] Contact may cause inflammation, itching, reddening, or blistering.[3]
-
Serious Eye Irritation (Category 2/2A): Direct contact with the eyes is likely to cause serious irritation, characterized by redness, pain, or potential eye damage.[3][5][6]
-
Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): As a fine powder, inhalation may irritate the lungs and respiratory system.[3][4][5]
-
Potential for Harm if Swallowed: Some related compounds are classified as harmful if swallowed (Acute Oral Toxicity, Category 4).[7]
Given these risks, all handling procedures must be designed to eliminate routes of exposure: dermal contact, eye contact, and inhalation.
Core Personal Protective Equipment (PPE) Directive
The selection of PPE is not merely a requirement but a critical control measure dictated by the compound's hazard profile. All PPE must be worn before entering the designated handling area and removed before exiting.
Primary Barriers: Eye and Face Protection
The potential for serious eye irritation demands stringent protection.[5][6]
-
Mandatory: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications are required at all times when the compound is handled.[7]
-
Enhanced Protection: When there is a significant risk of splashing or aerosolization (e.g., during solution transfer or sonication), a full-face shield must be worn in addition to safety goggles.[8]
Secondary Barriers: Skin and Body Protection
-
Gloves: Double-gloving with powder-free nitrile gloves is the standard protocol.[9][10] The inner glove should be tucked under the cuff of the lab coat, and the outer glove placed over the cuff.[10] This creates a secure seal. Gloves must be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[9][10] The rationale for double-gloving is to provide a backup barrier in case of an unobserved micro-tear in the outer glove.
-
Laboratory Gown: A disposable, low-permeability gown with long sleeves and tight-fitting knit cuffs is mandatory.[9][10] The gown must close in the back to provide a solid, uninterrupted protective surface across the front of the body.[9] This prevents incidental contact with contaminated surfaces.
Tertiary Barriers: Respiratory Protection
The primary method for controlling respiratory exposure is an engineering control, not PPE.
-
Engineering Control: All weighing and handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11] Ensure the sash is at the lowest feasible height.
-
Respiratory PPE: In situations where engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator is necessary. A particulate respirator (e.g., N95) may be sufficient for weighing powders, but for spill cleanup involving organic solvents, a respirator with organic vapor cartridges is required.[7][11]
PPE Summary by Operational Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Double Nitrile Gloves | Lab Gown (Back-closing) | Work within a chemical fume hood. |
| Preparing Solutions | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Gown (Back-closing) | Work within a chemical fume hood. |
| Reaction Workup | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Gown (Back-closing) | Work within a chemical fume hood. |
| Spill Cleanup | Safety Goggles & Face Shield | Double Nitrile Gloves (Heavy Duty) | Impervious Gown/Coveralls | Air-purifying respirator (as needed). |
Step-by-Step Safe Handling Protocol
This protocol provides a self-validating workflow from material receipt to disposal.
-
Preparation and Pre-Handling:
-
Designate a specific area within a chemical fume hood for handling.
-
Ensure an eyewash station and safety shower are directly accessible and unobstructed.[6][7]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers inside the fume hood before introducing the compound.
-
Don all required PPE as outlined in Section 2.
-
-
Handling the Compound:
-
Carefully open the container inside the fume hood to avoid generating airborne dust.
-
Use a dedicated spatula to weigh the desired amount of the solid. Handle gently to minimize dust formation.[4][7]
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly sealed when not in use.[5]
-
-
Post-Handling Decontamination:
-
Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Carefully remove the outer pair of gloves and dispose of them in the designated chemical waste container.
-
Wipe down the exterior of any containers or equipment being removed from the hood.
-
Remove remaining PPE in the correct order (gown, inner gloves, face shield/goggles) to avoid self-contamination.
-
Wash hands thoroughly with soap and water after all work is complete.[3][6]
-
Operational Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound.
Caption: Logical workflow for handling this compound.
Spill and Waste Disposal Plan
A clear plan for containment and disposal is essential for laboratory safety and environmental responsibility.
Emergency Spill Procedures
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Isolate: Restrict access to the spill area.
-
Protect: If trained to do so, don appropriate PPE, including respiratory protection if necessary.
-
Contain: For a solid spill, gently cover with an absorbent material to prevent it from becoming airborne. For a liquid spill, use a chemical spill kit to absorb the material.
-
Clean: Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste.[7] Clean the spill area with a suitable solvent, collecting all cleaning materials as chemical waste.
Chemical Waste Disposal
-
Waste Classification: Treat all waste (solid compound, solutions, contaminated PPE, and cleaning materials) as chemical waste.[12]
-
Solid Waste: Collect unused solid compound and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container designated for solid chemical waste.[13]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not dispose of it down the drain.[12]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[13] Always follow local and national regulations for chemical waste disposal.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide.
- Thermo Fisher Scientific. (2023, August 23). Safety Data Sheet: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
- Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carboxylic acid.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- TCI Chemicals. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
- TCI Chemicals. (2024, December 9). Safety Data Sheet: 3-Aminopyrazole.
- BenchChem. (2025). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
- BenchChem. (2025). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- Fisher Scientific. (2015, October 26). Safety Data Sheet: 3-Aminopyrazole.
- ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
